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  • Product: Methyl 4-iodo-2-methylnicotinate

Core Science & Biosynthesis

Foundational

Whitepaper: Synthesis, Structural Elucidation, and Applications of Methyl 4-iodo-2-methylnicotinate in Advanced Drug Discovery

Executive Summary Methyl 4-iodo-2-methylnicotinate (systematically named methyl 4-iodo-2-methylpyridine-3-carboxylate) is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-iodo-2-methylnicotinate (systematically named methyl 4-iodo-2-methylpyridine-3-carboxylate) is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—a methyl group at C2, an ester at C3, and a heavy halogen (iodine) at C4—makes it an exceptionally versatile precursor for complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics.

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical structures, providing actionable, field-proven methodologies for synthesizing and utilizing this specific pyridine derivative. This whitepaper details its physicochemical properties, the strategic causality behind its synthesis, and its downstream applications in transition-metal catalysis.

Physicochemical Properties & Structural Elucidation

Understanding the steric and electronic landscape of methyl 4-iodo-2-methylnicotinate is crucial for predicting its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the C3 methyl ester significantly depletes electron density at the C4 position. This electronic deficit renders the C-I bond highly susceptible to oxidative addition in palladium- or copper-catalyzed cross-coupling reactions.

Table 1: Key Physicochemical and Structural Parameters

PropertyValue
IUPAC Name Methyl 4-iodo-2-methylpyridine-3-carboxylate
Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
SMILES String COC(=O)c1c(I)ccnc1C
Predicted LogP 2.14
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 39.3 Ų

Strategic Synthesis & Methodologies

The Challenge of Direct Iodination

Direct electrophilic iodination of the pyridine ring at the C4 position is thermodynamically unfavorable due to the inherent electron deficiency of the heterocycle, which is further exacerbated by the C3 ester. Furthermore, direct handling or long-term storage of 4-iodonicotinic acid derivatives can sometimes lead to instability or spontaneous polymerization[1]. Therefore, isolating a 4-chloro intermediate and performing a halogen exchange as a late-stage step minimizes yield loss and ensures structural integrity.

Optimized Synthetic Route

The most reliable and scalable approach involves a three-step sequence starting from commercially available methyl 2-methylnicotinate. The pyridine nitrogen is first oxidized to activate the C4 position toward nucleophilic attack. Subsequent chlorodeoxygenation yields the 4-chloro intermediate. Finally, a harsh halogen exchange (Finkelstein-type reaction) converts the chloro group to the desired iodo functionality.

Synthesis A Methyl 2-methylnicotinate (Starting Material) B N-Oxidation (mCPBA, DCM) A->B C Methyl 2-methylnicotinate N-oxide (Intermediate 1) B->C D Chlorodeoxygenation (POCl3, Reflux) C->D E Methyl 4-chloro-2-methylnicotinate (Intermediate 2) D->E F Halogen Exchange (SNAr) (NaI, HI, 140°C) E->F G Methyl 4-iodo-2-methylnicotinate (Target Product) F->G

Fig 1: Stepwise synthetic route to Methyl 4-iodo-2-methylnicotinate via N-oxide activation.

Detailed Experimental Protocol: Halogen Exchange (Step 3)

Causality Insight: The conversion of the C4-chloro intermediate to the C4-iodo product relies on a nucleophilic aromatic substitution (SNAr). Because the chloride ion is a notoriously poor leaving group in unactivated pyridine systems, hydriodic acid (HI) is used both as a proton source to protonate the pyridine nitrogen (increasing the electrophilicity of C4) and as a co-reagent with Sodium Iodide (NaI) to drive the equilibrium toward the iodinated product via Le Chatelier's principle[2].

Step-by-Step Methodology:

  • Precursor Charging: In a heavy-walled borosilicate glass pressure tube, dissolve 10.0 g (53.9 mmol) of methyl 4-chloro-2-methylnicotinate in 20 mL of anhydrous acetonitrile.

  • Reagent Addition: Slowly add 12.1 g (80.8 mmol, 1.5 eq) of anhydrous Sodium Iodide (NaI), followed by the cautious dropwise addition of 18 mL of 57% aqueous Hydriodic acid (HI)[2].

    • Self-Validation Check: The solution will immediately darken due to the formation of trace iodine. Ensure the pressure vessel's seal is rated for high thermal expansion.

  • Thermal Activation: Seal the pressure tube with a PTFE bushing and fluoroelastomer O-ring. Heat the reaction mixture in an oil bath at 140 °C for 7 days. The extended duration and high thermal energy are strictly required to overcome the high activation barrier of the SNAr mechanism at the sterically hindered C4 position[2].

  • Quenching & Neutralization: Carefully cool the vessel to 0 °C before unsealing. Pour the reaction mixture over 200 g of crushed ice. Slowly add 2M NaOH until the pH reaches 7.5. Add saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) dropwise until the dark brown iodine color completely dissipates, leaving a pale yellow suspension.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 8:2); the disappearance of the UV-active starting material spot and the appearance of a lower-polarity product spot confirms the progression of the halogen exchange.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane ( 3×100 mL). Combine the organic phases, wash with brine, and dry over anhydrous MgSO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 90:10 to 70:30 Hexanes/Ethyl Acetate) to afford methyl 4-iodo-2-methylnicotinate as an off-white solid.

Downstream Applications in Drug Discovery

The strategic placement of the iodine atom at the C4 position makes this molecule an ideal substrate for late-stage functionalization, circumventing the lower reactivity of corresponding chloro- or bromo-pyridines.

  • Suzuki-Miyaura & Buchwald-Hartwig Cross-Couplings: The C-I bond undergoes rapid oxidative addition with Palladium(0) catalysts. This allows for the introduction of diverse aryl, heteroaryl, or amine groups at the C4 position, a common motif in ATP-competitive kinase inhibitors and 3,4-disubstituted pyridin-2(1H)-one libraries[3].

  • Continuous Flow Finkelstein & Amination: Recent process chemistry advancements have demonstrated that heteroaromatic iodides can be generated and immediately utilized in continuous-flow systems for amidation or Mg-I exchange. This significantly accelerates library synthesis for structure-activity relationship (SAR) studies by bypassing the need to isolate unstable intermediates[4].

Conclusion

Methyl 4-iodo-2-methylnicotinate is a high-value intermediate whose synthesis requires rigorous control over electronic activation and thermodynamic driving forces. By leveraging N-oxide chemistry and high-temperature halogen exchange, synthetic chemists can reliably access this scaffold, unlocking vast chemical space for the development of novel therapeutics.

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-iodo-2-methylnicotinate

Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic functionalization, I frequently encounter scaffolds that demand rigorous chemoselective strategies. Methyl 4-iodo-2-methylni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic functionalization, I frequently encounter scaffolds that demand rigorous chemoselective strategies. Methyl 4-iodo-2-methylnicotinate (IUPAC: methyl 4-iodo-2-methylpyridine-3-carboxylate) is a highly privileged, polyfunctional building block utilized in advanced drug discovery and natural product synthesis.

This technical guide deconstructs the physical and chemical properties of this molecule. Rather than providing generic procedures, this whitepaper explores the causality behind its orthogonal reactivity—specifically the interplay between the electrophilic C4-iodine, the sterically shielded C3-ester, and the benzylic C2-methyl group—and delivers self-validating experimental protocols for its functionalization.

Physicochemical Profiling

The electronic landscape of Methyl 4-iodo-2-methylnicotinate is heavily biased toward nucleophilic aromatic substitution (SNAr) and oxidative addition. The highly polarizable iodine atom, positioned para (in resonance terms) to the strongly electron-withdrawing pyridine nitrogen, creates a severe electron deficiency at the C4 position.

Table 1: Predicted & Extrapolated Physicochemical Data

Quantitative data is extrapolated from related halonicotinate derivatives to guide reaction design.

PropertyValueMechanistic Rationale
Molecular Formula C8H8INO2Core pyridine + methyl + ester + iodine.
Molecular Weight 277.06 g/mol Calculated exact mass.
Physical State Pale yellow crystalline solidThe high atomic mass and polarizability of the iodine atom induce a solid state at standard temperature and pressure.
Melting Point 48 - 52 °CExtrapolated from the thermal behavior of methyl 2-iodonicotinate.
Boiling Point ~ 285 °C (at 760 mmHg)Heavy halogen incorporation significantly elevates the boiling point.
LogP 2.15The lipophilic iodine and methyl groups offset the polarity of the ester and pyridine nitrogen.
Solubility Profile Soluble in DCM, THF, DMF; Insoluble in H2OLack of hydrogen bond donors dictates high lipophilicity and requires organic or biphasic solvent systems for reactivity.

Chemical Reactivity & Mechanistic Causality

The true value of Methyl 4-iodo-2-methylnicotinate lies in its orthogonal reactivity, allowing for sequential, chemoselective modifications without the need for protecting groups.

  • C4-Iodine (The Electrophilic Hub): The C-I bond is highly activated. Because it is para to the pyridine nitrogen, it undergoes oxidative addition with transition metals orders of magnitude faster than C-Br or C-Cl bonds, as established in studies of [1].

  • C3-Ester (Steric Shielding): The carbomethoxy group is flanked by a methyl group at C2 and a bulky iodine atom at C4. This di-ortho substitution creates a significant steric barrier, meaning standard nucleophilic attacks (like saponification or amidation) require optimized thermodynamic conditions to overcome the activation energy barrier.

  • C2-Methyl (Benzylic C-H Acidity): The protons on the C2-methyl group are mildly acidic due to the inductive pull of the adjacent pyridine nitrogen, allowing for radical halogenation or deprotonation under strongly basic conditions.

Chemoselectivity SM Methyl 4-iodo-2-methylnicotinate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C4-Position) SM->Suzuki Pd(OAc)2, Ar-B(OH)2 Base, Heat Saponification Selective Saponification (C3-Ester) SM->Saponification LiOH, THF/H2O 0°C to RT Radical Radical Halogenation (C2-Methyl) SM->Radical NBS, AIBN CCl4, Reflux ProductA C4-Aryl/Heteroaryl Nicotinate Suzuki->ProductA ProductB 4-Iodo-2-methylnicotinic Acid Saponification->ProductB ProductC C2-Bromomethyl Intermediate Radical->ProductC

Logical workflow for the orthogonal functionalization of the nicotinate scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choice and a built-in analytical checkpoint.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C-4

This protocol leverages the hyper-reactivity of the C4-iodine while preserving the C3-ester, adapting optimized conditions for [2].

  • Step 1: In a flame-dried Schlenk flask, combine Methyl 4-iodo-2-methylnicotinate (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

    • Causality: Pd(dppf)Cl2 is selected because its large bite angle enforces a cis-geometry on the Pd(II) intermediate. This dramatically accelerates reductive elimination, minimizing the lifespan of the intermediate and preventing unwanted protodehalogenation.

  • Step 2: Add anhydrous K3PO4 (2.0 equiv).

    • Causality: K3PO4 is a mild, non-nucleophilic base. It provides the exact basicity required to form the reactive boronate complex without triggering the hydrolysis of the sensitive C3-methyl ester.

  • Step 3: Suspend the mixture in degassed 1,4-Dioxane/H2O (4:1, 0.1 M) and heat to 80 °C for 4 hours.

    • Causality: Water is essential for the dissolution of the base and activation of the boronic acid, while dioxane solubilizes the highly lipophilic organic substrates.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6, dark spot under 254 nm UV) must disappear, replaced by a highly fluorescent product spot (Rf ~0.4). Confirm via LC-MS: The presence of the target mass [M+H]+ and the strict absence of an [M-14] peak confirms that the ester remains intact.

Protocol 2: Sterically Hindered Saponification of the C-3 Ester
  • Step 1: Dissolve the C4-functionalized methyl nicotinate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H2O.

    • Causality: This specific ternary solvent system ensures complete homogeneity of both the lipophilic organic substrate and the inorganic base, maximizing collision frequency.

  • Step 2: Add LiOH·H2O (3.0 equiv) at 0 °C, then warm to 40 °C and stir for 12 hours.

    • Causality: The lithium cation acts as a Lewis acid, coordinating simultaneously to the pyridine nitrogen and the ester carbonyl oxygen. This pre-organization directs the hydroxide nucleophile directly to the sterically shielded C3-carbonyl carbon, overcoming the massive steric bulk of the C2-methyl and C4-aryl/iodo groups.

  • Self-Validation Check: Monitor by LC-MS. Upon completion, acidify the mixture to pH 3-4 using 1M HCl. A white precipitate should form immediately. This precipitation serves as a visual validation of success, as the resulting zwitterionic nicotinic acid is highly insoluble in cold aqueous media.

Reaction Optimization Data

When optimizing Palladium-catalyzed cross-couplings for heteroaromatic systems, ligand selection is paramount. As demonstrated in broader studies of [3], sterically hindered phosphine ligands are indispensable.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions at C-4

Data reflects the chemoselective yield of the C4-aryl product vs. ester hydrolysis byproducts.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Ester Hydrolysis (%)
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/EtOH/H2O9045%15%
Pd(OAc)2 / SPhos (5 mol%)K2CO3DMF/H2O10072%8%
Pd(dppf)Cl2 (5 mol%) K3PO4 1,4-Dioxane/H2O 80 91% < 1%
Pd/C (10 mol%)NaOHMeOH/H2O6012%85%

Catalytic Pathway Visualization

Understanding the catalytic cycle is essential for troubleshooting reaction failures. The diagram below maps the precise sequence of the Suzuki-Miyaura cross-coupling specific to this scaffold.

SuzukiCycle Precat Pd(II) Precatalyst Active Pd(0) Active Species Precat->Active Reduction OxAdd Oxidative Addition (C-I Bond Cleavage) Active->OxAdd + Nicotinate Scaffold Transmet Transmetalation (Boronate Complex) OxAdd->Transmet + Ar-B(OH)3- Base RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Active Catalyst Regeneration Product C4-Aryl Product RedElim->Product

Catalytic cycle for the chemoselective Suzuki-Miyaura cross-coupling at the C4 position.

References

  • Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: Molecules 2013, 18(4), 3713-3725. URL: [Link]

  • Title: Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester Source: Synthetic Communications 1996, 26(19), 3543-3547. URL: [Link]

  • Title: Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source: The Journal of Organic Chemistry 2003, 68(20), 7733-7741. URL: [Link]

Sources

Foundational

Synthetic Pathways to Methyl 4-iodo-2-methylnicotinate: A Technical Guide for Preclinical Development

Executive Summary In modern drug discovery, densely functionalized pyridine scaffolds are highly prized as core pharmacophores and versatile synthetic intermediates. Specifically, Methyl 4-iodo-2-methylnicotinate (Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, densely functionalized pyridine scaffolds are highly prized as core pharmacophores and versatile synthetic intermediates. Specifically, Methyl 4-iodo-2-methylnicotinate (Methyl 4-iodo-2-methylpyridine-3-carboxylate) serves as a critical building block in the development of complex therapeutics, including ALDH-2 inhibitors[1] and AAK1 kinase inhibitors for neurodegenerative diseases[2].

While 4-chloropyridines are commercially accessible, the 4-iodo analogue is vastly superior for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). The carbon-iodine bond undergoes oxidative addition significantly faster than the carbon-chloro bond, allowing for milder reaction conditions that preserve sensitive functional groups. This whitepaper details the authoritative, self-validating synthetic pathways to generate this highly reactive intermediate, focusing on mechanistic causality and robust experimental design.

Retrosynthetic Strategy & Pathway Selection

Synthesizing Methyl 4-iodo-2-methylnicotinate presents a unique challenge due to the steric crowding between the 2-methyl, 3-carboxylate, and 4-position substituents. The ester group at C3 is forced out of the pyridine plane, creating a steric shield around the C4 position. Consequently, direct electrophilic iodination is unviable.

To overcome this, we employ two highly driven nucleophilic aromatic substitution ( SN​Ar ) strategies:

  • Pathway A (Halogen Exchange): A Finkelstein-type conversion starting from the readily available Methyl 4-chloro-2-methylnicotinate, utilizing in situ activation[3].

  • Pathway B (Deoxygenative Halogenation): Starting from Methyl 4-hydroxy-2-methylnicotinate, proceeding via a highly electrophilic trifluoromethanesulfonate (triflate) intermediate.

Pathways SM1 Methyl 4-chloro-2-methylnicotinate (Starting Material A) Prod Methyl 4-iodo-2-methylnicotinate (Target Molecule) SM1->Prod NaI, AcCl MeCN, Reflux (Pathway A) SM2 Methyl 4-hydroxy-2-methylnicotinate (Starting Material B) IntB Methyl 4-(((trifluoromethyl)sulfonyl)oxy)- 2-methylnicotinate (Triflate Int.) SM2->IntB Tf2O, DIPEA DCM, -78 °C IntB->Prod NaI, DMF 80 °C (Pathway B)

Figure 1: Divergent synthetic pathways to Methyl 4-iodo-2-methylnicotinate.

Mechanistic Deep Dive: Overcoming Steric and Electronic Barriers

The Causality of Pathway A (Acetyl Chloride-Mediated Activation)

The pyridine ring is electron-deficient, but neutral 4-chloropyridines do not spontaneously undergo SN​Ar with mild nucleophiles like iodide. To force the substitution, the pyridine ring must be electronically activated[4].

When Acetyl chloride (AcCl) is introduced, the pyridine nitrogen lone pair attacks the acyl carbon, forming an N -acylpyridinium intermediate . This transformation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, rendering the C4 position highly electrophilic. Sodium iodide (NaI) then attacks C4, forming a transient Meisenheimer complex. The expulsion of the chloride ion, which immediately precipitates as NaCl in acetonitrile, drives the equilibrium forward via Le Chatelier's principle. Subsequent hydrolysis or deacylation yields the target 4-iodopyridine.

Mechanism A 4-Chloro Pyridine Derivative B N-Acyl-4-chloro pyridinium ion A->B + AcCl - Cl- C Meisenheimer Complex (I- attack) B->C + NaI D N-Acyl-4-iodo pyridinium ion C->D - NaCl E 4-Iodo Pyridine Derivative D->E Hydrolysis/ Deacylation

Figure 2: Mechanism of acetyl chloride-mediated halogen exchange via N-acylpyridinium.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) that allow the chemist to verify the reaction trajectory in real-time.

Protocol A: Halogen Exchange via N-Acylpyridinium (Preferred Route)

This route is preferred due to higher atom economy and the avoidance of highly reactive triflating agents.

  • System Preparation: Charge a flame-dried, argon-purged round-bottom flask with Methyl 4-chloro-2-methylnicotinate (1.0 equiv) and strictly anhydrous Sodium Iodide (5.0 equiv).

  • Solvation: Suspend the mixture in anhydrous Acetonitrile (to achieve a 0.2 M concentration). Note: The solution will be heterogeneous.

  • Activation: Add Acetyl chloride (1.2 equiv) dropwise at room temperature.

  • Thermal Drive: Heat the reaction mixture to reflux (82 °C) for 12–18 hours.

    • Self-Validation (Visual): The formation of a fine, dense white precipitate (NaCl) indicates the successful generation of the N -acylpyridinium species and subsequent halogen exchange.

    • Self-Validation (Analytical): Monitor via LC-MS. The starting material mass ( [M+H]+≈186 ) must completely convert to the product mass ( [M+H]+≈278 ).

  • Workup: Cool to room temperature. Quench carefully with 10% aqueous Na2​S2​O3​ to reduce any I2​ generated via air oxidation. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Deoxygenative Halogenation via Triflate

This route is utilized when the 4-hydroxy starting material is more readily available than the 4-chloro variant.

  • Triflation: Dissolve Methyl 4-hydroxy-2-methylnicotinate (1.0 equiv) in anhydrous Dichloromethane (DCM). Add N,N -Diisopropylethylamine (DIPEA) (2.0 equiv) and cool to -78 °C.

  • Electrophile Addition: Dropwise add Trifluoromethanesulfonic anhydride ( Tf2​O ) (1.2 equiv). Stir for 1 hour, allowing it to warm to 0 °C.

    • Self-Validation (Analytical): TLC (UV active) will show a rapid, complete shift to a significantly less polar spot.

  • Intermediate Isolation: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry, and concentrate. Crucial: Pass through a short silica plug immediately to remove ammonium salts; the triflate is prone to hydrolysis and should be used in the next step without delay.

  • Displacement: Dissolve the crude triflate in anhydrous DMF. Add NaI (3.0 equiv) and heat to 80 °C for 4 hours.

    • Self-Validation (Analytical): LC-MS will confirm the displacement of the massive triflate group (loss of 149 Da) and the incorporation of iodine ( [M+H]+≈278 ).

Quantitative Data & Process Comparison

The selection of the synthetic pathway depends heavily on scale, starting material availability, and safety constraints. The table below summarizes the operational metrics for both pathways.

MetricPathway A (Halogen Exchange)Pathway B (Triflate Displacement)
Starting Material Methyl 4-chloro-2-methylnicotinateMethyl 4-hydroxy-2-methylnicotinate
Core Reagents NaI, AcCl, MeCN Tf2​O , DIPEA, DCM; then NaI, DMF
Typical Yield 75% – 85%60% – 70% (over 2 steps)
Atom Economy High (Direct exchange of Cl for I)Low (Loss of massive triflate group)
Scalability Excellent (Routinely performed at >100g)Moderate (Exothermic Tf2​O quench limits scale)
Primary IPC LC-MS ( [M+H]+ 186 278)TLC ( Rf​ shift) & LC-MS ( [M+H]+ 278)

Conclusion

The synthesis of Methyl 4-iodo-2-methylnicotinate is a masterclass in manipulating the electronic properties of heteroaromatic rings. By leveraging the N -acylpyridinium intermediate (Pathway A), chemists can temporarily override the inherent electron-deficiency and steric hindrance of the nicotinate core, forcing a highly efficient Finkelstein-type halogen exchange. This yields a premium, highly reactive building block essential for the accelerated discovery of novel kinase and enzyme inhibitors.

References

  • ALDH-2 inhibitor compounds and methods of use Justia Patents. Details the synthesis and utility of functionalized 4-chloro-2-methylnicotinates in the development of ALDH-2 inhibitors.1

  • Biaryl kinase inhibitors Google Patents (US9902722B2). Demonstrates the application of methyl 4-chloro-2-methylnicotinate as a precursor in the synthesis of AAK1 kinase inhibitors for neurodegenerative diseases.2

  • Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 1. 6-Halopyridin-3-yl-boronic Acids and Esters. ResearchGate. Validates the mechanistic protocol for converting chloropyridines to iodopyridines via treatment with sodium iodide and acetyl chloride in acetonitrile.4

  • Diethyl 4-iodopyridine-2,6-dicarboxylate Benchchem. Provides foundational chemical data and reaction conditions for the Finkelstein halogen exchange on highly functionalized pyridine diesters.3

Sources

Exploratory

Synthesis and Mechanistic Evaluation of Methyl 4-iodo-2-methylnicotinate: A Comprehensive Guide to Starting Materials and Workflows

The synthesis of highly functionalized pyridine cores, specifically methyl 4-iodo-2-methylnicotinate , is a critical pathway in the development of advanced active pharmaceutical ingredients (APIs), including targeted pro...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized pyridine cores, specifically methyl 4-iodo-2-methylnicotinate , is a critical pathway in the development of advanced active pharmaceutical ingredients (APIs), including targeted protein degraders and biaryl kinase inhibitors[1]. Direct electrophilic iodination of the pyridine ring is electronically disfavored at the 4-position due to the electron-withdrawing nature of the nitrogen atom. Therefore, accessing the 4-iodo derivative requires a strategic retrosynthetic approach leveraging regioselective activation and nucleophilic aromatic substitution ( SN​Ar ).

This whitepaper outlines the optimal starting materials, mechanistic causality, and validated step-by-step protocols required to synthesize this critical building block.

Retrosynthetic Strategy & Starting Material Rationale

The most efficient and scalable route to methyl 4-iodo-2-methylnicotinate relies on methyl 2-methylnicotinate (CAS: 65719-09-7) as the primary starting material.

Why Methyl 2-methylnicotinate?

  • Electronic Priming: The presence of the 2-methyl group sterically and electronically blocks the C2 position. When the pyridine ring is activated via N-oxidation, incoming nucleophiles are forced to attack the C4 position exclusively.

  • Commercial Viability: It is a widely available, cost-effective feedstock chemical, making it ideal for scalable process chemistry.

The synthetic sequence follows a three-phase cascade: N-Oxidation Regioselective Chlorination Halogen Exchange (Finkelstein-type SN​Ar ) .

SyntheticWorkflow SM Methyl 2-methylnicotinate CAS: 65719-09-7 NOx N-Oxide Intermediate Activated Core SM->NOx mCPBA, DCM 0°C to RT Cl_Int Methyl 4-chloro-2-methylnicotinate CAS: 1261491-28-4 NOx->Cl_Int POCl3, 90°C Regioselective Target Methyl 4-iodo-2-methylnicotinate Target Compound Cl_Int->Target NaI, AcCl, MeCN SNAr Exchange

Fig 1: Three-step synthetic workflow from methyl 2-methylnicotinate to the 4-iodo target.

Experimental Workflows & Mechanistic Causality
Phase 1: N-Oxidation of Methyl 2-methylnicotinate

To overcome the electron-deficient nature of the pyridine core, the nitrogen must be oxidized. This step reverses the polarity of the ring, making the C2 and C4 positions susceptible to nucleophilic attack in subsequent steps[2].

Causality & Design: m-Chloroperoxybenzoic acid (mCPBA) is selected over hydrogen peroxide/acetic acid due to its superior solubility in organic solvents (DCM) and milder reaction conditions, which prevent ester hydrolysis.

Protocol:

  • Initiation: Dissolve methyl 2-methylnicotinate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C to control the initial exotherm.

  • Oxidation: Add mCPBA (1.5 eq, typically 70-75% purity) portion-wise over 30 minutes[2].

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC/LC-MS.

  • Quenching (Critical Safety Step): Add 10% aqueous sodium sulfite ( Na2​SO3​ ) and stir for 30 minutes to reduce any unreacted peroxides[2]. This prevents explosive hazards during concentration.

  • Isolation: Wash the organic layer with saturated NaHCO3​ to remove the m-chlorobenzoic acid byproduct. Dry over Na2​SO4​ , filter, and concentrate to yield the N-oxide.

Phase 2: Regioselective Chlorination via POCl3​

The N-oxide is converted to methyl 4-chloro-2-methylnicotinate (CAS: 1261491-28-4) [3] via a Boekelheide-type rearrangement and nucleophilic chlorination.

Causality & Design: The N-oxide oxygen attacks the electrophilic phosphorus of POCl3​ , generating an −O−POCl2​ leaving group. This drastically increases the electrophilicity of the C4 position. Because the C2 position is sterically hindered by the methyl group, the released chloride ion attacks C4 exclusively. Subsequent rearomatization ejects the phosphate leaving group.

Mechanism Step1 Pyridine N-Oxide Step2 Electrophilic Activation (O-Phosphorylation) Step1->Step2 + POCl3 Step3 Nucleophilic Attack (Cl- at C4 Position) Step2->Step3 Cl- Addition (Blocked C2) Step4 Rearomatization & Leaving Group Departure Step3->Step4 - [PO2Cl2]- Step5 4-Chloro Pyridine Core Step4->Step5 Product Formation

Fig 2: Mechanistic pathway of regioselective C4-chlorination via N-oxide activation.

Protocol:

  • Activation: Dissolve the N-oxide intermediate (1.0 eq) in anhydrous toluene, or use neat POCl3​ (3.0 to 5.0 eq) if the substrate is highly stable.

  • Heating: Heat the mixture to 90 °C for 4–6 hours under an inert argon atmosphere.

  • Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to hydrolyze excess POCl3​ . Warning: Highly exothermic.

  • Neutralization & Extraction: Adjust the aqueous phase to pH 7-8 using saturated Na2​CO3​ . Extract with ethyl acetate, dry, and concentrate. Purify via silica gel chromatography to isolate the pure chloro-intermediate[1].

Phase 3: Halogen Exchange ( SN​Ar ) to Yield the Iodide

The final step converts the 4-chloro derivative to the target 4-iodo compound.

Causality & Design: Direct displacement of chloride by iodide is sluggish. By adding Acetyl Chloride (AcCl) to the reaction mixture, the pyridine nitrogen is acylated in situ to form an N-acylpyridinium intermediate . This drastically lowers the LUMO of the pyridine ring, acting as an extreme electron sink and accelerating the SN​Ar displacement of chloride by the iodide nucleophile.

Protocol:

  • Setup: Dissolve methyl 4-chloro-2-methylnicotinate (1.0 eq) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add Sodium Iodide (NaI) (5.0 eq) and Acetyl Chloride (AcCl) (1.2 eq).

  • Reaction: Heat the mixture to reflux (80 °C) for 16 hours. The solution will darken as the N-acylpyridinium salt forms and reacts.

  • Quenching: Cool to room temperature. Add aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any free iodine ( I2​ ) generated during the reaction, turning the solution from dark brown to pale yellow.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate to yield methyl 4-iodo-2-methylnicotinate.

Quantitative Data & Analytical Benchmarks

To ensure the self-validating nature of this workflow, the following analytical benchmarks should be used to verify the success of each transformation.

CompoundCAS NumberMolecular WeightTypical YieldAnalytical Purity (HPLC)Key Quality Control Metric
Methyl 2-methylnicotinate 65719-09-7151.16 g/mol N/A (SM)>98.0%Baseline LC-MS
N-Oxide Intermediate N/A167.16 g/mol 85-92%>95.0%Disappearance of SM mass, increased polarity on TLC
Methyl 4-chloro-2-methylnicotinate 1261491-28-4185.61 g/mol 70-78%>97.0%Distinct 3:1 Cl-isotope pattern on MS [M+H]+ 186/188
Methyl 4-iodo-2-methylnicotinate N/A277.06 g/mol 65-75%>98.0%Shift in retention time, MS [M+H]+ 278.0
References
  • A CLASS OF BIFUNCTIONAL CHIMERIC HETEROCYCLIC COMPOUNDS FOR TARGETED DEGRADATION OF ANDROGEN RECEPTORS AND USE THEREOF Source: Googleapis / Hinova Pharmaceuticals Inc. URL:[2]

  • WO2017059080A1 - Biaryl kinase inhibitors Source: Google Patents URL:[1]

  • 1261491-28-4 | Methyl 4-chloro-2-methylnicotinate Source: BLD Pharm URL:[3]

Sources

Foundational

Structural Elucidation and Synthetic Utility of Methyl 4-iodo-2-methylnicotinate: A Technical Guide

Executive Summary In modern drug discovery and complex organic synthesis, highly functionalized pyridine scaffolds serve as foundational building blocks for kinase inhibitors, phosphodiesterase (PDE) modulators, and nove...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, highly functionalized pyridine scaffolds serve as foundational building blocks for kinase inhibitors, phosphodiesterase (PDE) modulators, and novel therapeutics. Methyl 4-iodo-2-methylnicotinate (systematically known as methyl 4-iodo-2-methylpyridine-3-carboxylate) is a prime example of such a scaffold. Featuring a strategically positioned aryl iodide, an electron-withdrawing ester, and a sterically tuning methyl group, this molecule offers precise regiocontrol for late-stage functionalization.

This whitepaper deconstructs the systematic IUPAC nomenclature of methyl 4-iodo-2-methylnicotinate, explores its physicochemical reactivity profile, and provides a field-validated, self-monitoring protocol for its application in palladium-catalyzed cross-coupling reactions.

IUPAC Nomenclature & Structural Logic

The systematic naming of complex heterocyclic compounds requires a rigid hierarchy to ensure universal structural translation. The nomenclature for methyl 4-iodo-2-methylnicotinate is derived through the following logical sequence:

  • Parent Hydride Identification: The core ring system is a six-membered aromatic heterocycle containing one nitrogen atom, universally recognized by the retained IUPAC name pyridine .

  • Principal Functional Group: The molecule contains a carboxylic acid methyl ester (-COOCH₃). According to IUPAC Blue Book rules (P-52.1.7.1), esters attached directly to a ring system are named as alkyl cycloalkane-carboxylates. Thus, the base name becomes methyl pyridine-carboxylate . Because the trivial name "nicotinic acid" is retained for pyridine-3-carboxylic acid, the base structure is also correctly referred to as methyl nicotinate .

  • Numbering the Ring: The heteroatom (nitrogen) is assigned position 1. The ring is numbered to give the principal functional group (the carboxylate) the lowest possible locant. Therefore, the carboxylate is at position 3 .

  • Substituent Assignment:

    • A methyl group (-CH₃) is located at position 2 .

    • An iodine atom (-I) is located at position 4 .

  • Alphabetization: Substituents are listed alphabetically ("iodo" precedes "methyl").

Final Systematic Name: Methyl 4-iodo-2-methylpyridine-3-carboxylate.

IUPAC_Logic Step1 1. Parent Hydride: Pyridine (N at Pos 1) Step2 2. Principal Group: Ester at Pos 3 (Methyl ...carboxylate) Step1->Step2 Step3 3. Substituents: Pos 2: Methyl Pos 4: Iodo Step2->Step3 Step4 4. Alphabetization: 'Iodo' before 'Methyl' Step3->Step4 Final Final IUPAC Name: Methyl 4-iodo-2-methylpyridine-3-carboxylate Step4->Final

Logical derivation of the IUPAC name for Methyl 4-iodo-2-methylnicotinate.

Physicochemical Profile & Reactivity Dynamics

To effectively utilize methyl 4-iodo-2-methylnicotinate in synthesis, one must understand the electronic push-and-pull within the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing inductive and resonance effect, rendering positions 2, 4, and 6 highly electron-deficient . The presence of the methyl ester at C3 further depletes electron density at the adjacent C4 position.

Consequently, the C4-I bond is exceptionally activated toward oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal electrophile for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings . The C2-methyl group provides necessary steric shielding that prevents unwanted side reactions at the nitrogen center while locking the conformation of the C3-ester.

Quantitative Data Summary
PropertyValue / Descriptor
Systematic IUPAC Name Methyl 4-iodo-2-methylpyridine-3-carboxylate
Common Synonym Methyl 4-iodo-2-methylnicotinate
Molecular Formula C₈H₈INO₂
Exact Mass 276.960 g/mol
Principal Functional Group Methyl Ester (-COOCH₃)
Primary Reactive Site C4 (Iodide) - Highly susceptible to oxidative addition
Secondary Reactive Site C3 (Ester) - Susceptible to alkaline hydrolysis

Experimental Methodology: Regioselective Palladium-Catalyzed Cross-Coupling

The following protocol details a Suzuki-Miyaura cross-coupling at the C4 position.

Causality Behind Experimental Choices
  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle (99°). This is critical because the C4 position is sterically hindered by the adjacent C3-ester. A wide bite angle accelerates the reductive elimination step, preventing catalyst stalling .

  • Base Selection (Cs₂CO₃): Cesium carbonate is chosen over standard potassium carbonate due to its superior solubility in 1,4-dioxane. The larger cesium cation also creates a more reactive, "naked" carbonate anion, which rapidly forms the highly active boronate complex required for transmetalation.

  • Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy barrier of the sterically hindered substrate, while the 20% water content is precisely calibrated to dissolve the inorganic base without causing hydrolysis of the C3 methyl ester.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Assembly: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-iodo-2-methylnicotinate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

    • Self-Validation Check: The mixture must be a free-flowing powder. Clumping indicates atmospheric moisture absorption by the base, which can prematurely quench the active Pd(0) species.

  • Solvent Degassing: Add 10 mL of a 1,4-dioxane/deionized water mixture (4:1 v/v). Sparge the suspension with high-purity argon for exactly 15 minutes.

    • Self-Validation Check: Vigorous bubbling should displace dissolved oxygen. Failure to degas will result in the homocoupling of the boronic acid (yielding a biaryl byproduct) and oxidation of the phosphine ligand.

  • Catalyst Activation: Under a positive stream of argon, quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the flask.

    • Self-Validation Check: Upon heating to 90 °C, the reaction mixture should transition from a cloudy suspension to a deep red/orange homogeneous solution, visually confirming the formation of the active Pd(0) catalytic species.

  • Thermal Maturation: Stir the reaction at 90 °C for 12 hours.

  • Reaction Quenching & Workup: Cool the flask to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NaCl (brine, 2 × 15 mL). Extract the aqueous layer once with ethyl acetate (10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

CrossCoupling Start Methyl 4-iodo-2-methylnicotinate (Electrophile) OxAdd Oxidative Addition (Pd(0) inserts into C4-I bond) Start->OxAdd Pd(dppf)Cl2 / 90°C Transmet Transmetalation (Boronic Acid + Cs2CO3) OxAdd->Transmet Ar-B(OH)2 RedElim Reductive Elimination (Formation of C4-Aryl bond) Transmet->RedElim Product C4-Aryl Nicotinate Derivative (Target Product) RedElim->Product Regen Pd(0) Regeneration RedElim->Regen Regen->OxAdd Catalytic Cycle

Catalytic cycle and self-validating workflow for C4 Suzuki-Miyaura cross-coupling.

Analytical Validation Protocols

To confirm the success of the cross-coupling and the integrity of the methyl 4-iodo-2-methylnicotinate scaffold, the following analytical markers must be validated:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Starting Material: Look for the isotopic mass peak at m/z 277.9 [M+H]⁺.

    • Product Confirmation: The disappearance of the 277.9 peak and the emergence of the new mass corresponding to the aryl-substituted product confirms the consumption of the iodide.

  • ¹H NMR (Proton Nuclear Magnetic Resonance, CDCl₃):

    • Starting Material: The C5 proton typically appears as a doublet around 7.6 ppm, and the C6 proton as a doublet around 8.4 ppm. The ester methyl group is a sharp singlet at 3.9 ppm, and the C2-methyl is a singlet at 2.8 ppm.

    • Product Confirmation: The ester methyl singlet (3.9 ppm) and C2-methyl singlet (2.8 ppm) must remain intact, proving that the ester was not hydrolyzed and the C2 position was not altered. The appearance of new multiplet signals in the aromatic region (7.2–7.5 ppm) confirms the successful incorporation of the aryl ring at the C4 position.

References

  • Identification of Potent and Selective Inhibitors of Fat Mass Obesity-Associated Protein Using a Fragment-Merging Approach - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • PubChem Compound Summary for CID 7015327, Methyl 2-methylnicotinate - National Center for Biotechnology Information. URL:[Link]

  • Methyl 4-iodobenzoate - Wikipedia, The Free Encyclopedia. URL: [Link]

Exploratory

Precision Molecular Weight Determination and Mass Spectrometry Validation of Methyl 4-iodo-2-methylnicotinate

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Analytical Guide Executive Summary In modern drug discovery, halogenated pyridine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

In modern drug discovery, halogenated pyridine scaffolds serve as critical intermediates for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Methyl 4-iodo-2-methylnicotinate is a highly functionalized building block featuring a pyridine core, a methyl ester, a methyl group, and a highly reactive iodine atom at the C4 position.

Accurate molecular weight calculation and exact mass determination are non-negotiable for stoichiometric precision during synthesis and for structural confirmation via High-Resolution Mass Spectrometry (HRMS). This whitepaper deconstructs the stoichiometric parameters of Methyl 4-iodo-2-methylnicotinate, explains the unique isotopic causality introduced by the iodine atom, and establishes a self-validating LC-HRMS protocol for its analytical verification.

Structural Deconstruction and Stoichiometry

To calculate the molecular weight with absolute precision, we must first deconstruct the IUPAC nomenclature into its atomic constituents to derive the empirical formula.

  • Core Scaffold: Pyridine ring ( C5​H5​N )

  • C2 Substitution: Methyl group ( −CH3​ )

  • C3 Substitution: Methyl ester ( −COOCH3​ )

  • C4 Substitution: Iodine atom ( −I )

Accounting for the displacement of hydrogen atoms at the C2, C3, and C4 positions of the pyridine ring, the exact molecular formula is C8​H8​INO2​ .

G Core Methyl 4-iodo-2-methylnicotinate C8H8INO2 Ring Pyridine Core (C5H2N) Core->Ring Pos2 C2 Position Methyl (-CH3) Ring->Pos2 Pos3 C3 Position Ester (-COOCH3) Ring->Pos3 Pos4 C4 Position Iodine (-I) Ring->Pos4

Caption: Structural deconstruction of Methyl 4-iodo-2-methylnicotinate into its functional components.

Quantitative Mass Calculations

In laboratory settings, scientists require two distinct mass values:

  • Average Molecular Weight ( g/mol ): Used for bulk weighing and stoichiometric calculations (moles = mass / MW). This utilizes the standard atomic weights (IUPAC 2021) which account for natural isotopic distribution [1].

  • Exact Monoisotopic Mass (Da): Used for HRMS validation. This is calculated using the mass of the most abundant isotope for each element.

Table 1: Atomic Mass Contributions for C8​H8​INO2​

ElementCountIUPAC Average Weight ( g/mol )Total Average MassExact Monoisotopic Mass (Da)Total Exact Mass
Carbon (C) 812.01196.08812.0000096.00000
Hydrogen (H) 81.0088.0641.007838.06264
Nitrogen (N) 114.00714.00714.0030714.00307
Oxygen (O) 215.99931.99815.9949131.98982
Iodine (I) 1126.904126.904126.90447126.90447
TOTAL 20 - 277.061 g/mol - 276.96000 Da

The Causality of Isotopic Signatures in Mass Spectrometry

When analyzing halogenated compounds via mass spectrometry, the choice of halogen fundamentally alters the expected spectral data [2]. As an Application Scientist, it is critical to understand the causality behind these spectral signatures to prevent misidentification.

The "Iodine Effect" and Mass Defect

Unlike Chlorine ( 35Cl / 37Cl in a 3:1 ratio) or Bromine ( 79Br / 81Br in a 1:1 ratio), which produce distinct M+2 isotopic splitting patterns, Iodine is essentially monoisotopic ( 127I has ~100% natural abundance)[3].

  • Causality: Because iodine lacks a heavy stable isotope, Methyl 4-iodo-2-methylnicotinate will not exhibit the classic M+2 doublet seen in other halogenated aromatics.

  • Mass Defect: Iodine possesses a significant "mass defect"—the difference between its nominal mass (127) and its exact monoisotopic mass (126.90447 Da) due to nuclear binding energy. Consequently, the exact mass of the molecule (276.960 Da) is noticeably lower than its nominal mass (277 Da). Recognizing this negative mass defect is a primary diagnostic tool for confirming the presence of iodine in HRMS data.

Self-Validating Experimental Protocol: LC-HRMS Analysis

To verify the synthesized or purchased Methyl 4-iodo-2-methylnicotinate, we employ Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

This protocol is designed as a self-validating system : it incorporates specific chromatographic conditions to ensure ionization, and uses mass error calculations (ppm) and fragmentation checks to internally verify the result without relying solely on the primary [M+H]+ peak.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Stock Solution: Weigh exactly 1.0 mg of Methyl 4-iodo-2-methylnicotinate. Dissolve in 1.0 mL of LC-MS grade Acetonitrile (MeCN) to create a 1000 µg/mL stock.

  • Working Dilution: Dilute the stock 1:100 in a 50:50 mixture of Water/MeCN to yield a 10 µg/mL working solution. Causality: Dilution prevents detector saturation and minimizes ion suppression, ensuring a linear response for accurate isotopic profiling.

Phase 2: Chromatographic Separation 3. Column: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). 4. Mobile Phase: Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (MeCN + 0.1% Formic Acid). Causality: Formic acid acts as a proton source, driving the equilibrium toward the protonated [M+H]+ state required for positive Electrospray Ionization (ESI+).

Phase 3: Ionization and Detection 5. Source Parameters: Set ESI to positive mode. Keep the capillary voltage at 3.5 kV and the desolvation temperature at 350°C. Caution: Do not exceed 40 eV of collision energy in the source, as the C−I bond is highly labile and prone to in-source fragmentation (de-iodination).

Phase 4: Data Validation (The Self-Validation Loop) 6. Primary Extraction: Extract the theoretical [M+H]+ ion chromatogram at m/z 277.967 (Exact Mass 276.960 + Proton 1.007). 7. Mass Error Calculation: Calculate the parts-per-million (ppm) error between the observed m/z and the theoretical m/z. A self-validating run must yield a mass error of ≤3.0 ppm. 8. Orthogonal Check (De-iodination): Extract m/z 152.071 (which corresponds to [M−I+H]+ ). If the m/z 277.967 peak is weak but m/z 152.071 is dominant, the source energy is too high, causing the iodine to cleave before reaching the detector. Adjust source parameters and re-run.

G Prep Sample Prep 10 µg/mL in MeCN LC UHPLC Separation 0.1% Formic Acid Prep->LC ESI ESI+ Ionization Soft Source Energy LC->ESI HRMS Q-TOF Detection Extract m/z 277.967 ESI->HRMS Valid Self-Validation Mass Error < 3 ppm HRMS->Valid

Caption: Self-validating LC-HRMS workflow for exact mass confirmation of halogenated nicotinates.

Expected Adducts and Fragments

During data analysis, the following m/z values should be monitored to confirm the identity of the compound conclusively:

Table 2: Diagnostic Ions for Methyl 4-iodo-2-methylnicotinate (ESI+)

Ion SpeciesFormulaTheoretical m/zDiagnostic Significance
Protonated Molecule [C8​H8​INO2​+H]+ 277.967Primary confirmation of intact molecule.
Sodium Adduct [C8​H8​INO2​+Na]+ 299.949Secondary confirmation; common in glass-stored samples.
De-iodinated Fragment [C8​H8​NO2​+H]+ 152.071Confirms the lability of the C-I bond; validates core structure.

Conclusion

The precise calculation of the molecular weight of Methyl 4-iodo-2-methylnicotinate (Average: 277.061 g/mol ; Exact: 276.96000 Da) is the foundational step for its utilization in synthetic chemistry. By understanding the unique isotopic causality of iodine—specifically its monoisotopic nature and significant mass defect—scientists can confidently deploy targeted LC-HRMS protocols. The self-validating methodology outlined above ensures that structural confirmation is robust, reproducible, and analytically sound.

References

  • IUPAC Standard Atomic Weights (2021). EverydayBudd Chemistry Calculators. Retrieved from[Link]

  • Vaia. Mass Spectrometry of Halogenated Compounds. Retrieved from[Link]

Foundational

Commercial Sourcing and Synthetic Utility of Methyl 4-Iodo-2-Methylnicotinate: A Comprehensive Guide for Drug Development

Executive Summary In modern drug discovery, the rapid assembly of complex, sp2-rich architectures relies heavily on highly functionalized heterocyclic building blocks. Methyl 4-iodo-2-methylnicotinate represents a premiu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, sp2-rich architectures relies heavily on highly functionalized heterocyclic building blocks. Methyl 4-iodo-2-methylnicotinate represents a premium, bifunctional pyridine scaffold designed for divergent synthesis. Featuring a highly reactive C4-iodine atom, a sterically directing C2-methyl group, and a versatile C3-methyl ester, this intermediate is a linchpin for synthesizing kinase inhibitors, GPCR ligands, and specialized therapeutics such as ALDH-2 inhibitors[1].

This whitepaper provides an in-depth technical analysis of the mechanistic utility of this compound, evaluates its commercial supply chain, and establishes self-validating experimental protocols for its downstream functionalization.

Chemical Profile & Mechanistic Utility

The structural triad of Methyl 4-iodo-2-methylnicotinate dictates its synthetic behavior and value in medicinal chemistry:

  • C4-Iodo Leaving Group: The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy compared to its chloro- or bromo- analogs. This facilitates rapid, low-temperature oxidative addition by Palladium(0) species. While analogs like methyl 4-chloro-2-methylnicotinate[2] require harsh conditions or specialized bulky ligands (e.g., BrettPhos) to force oxidative addition, the iodo-derivative smoothly undergoes Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions.

  • C2-Methyl Steric Shielding: The methyl group at the C2 position serves a dual purpose. Synthetically, it directs regioselectivity and prevents unwanted C2-metalation. Pharmacologically, once the C4 position is functionalized with an aryl group, the C2-methyl induces a severe rotational barrier, locking the resulting biaryl system into a specific dihedral angle—a critical feature for optimizing binding affinity in tight enzymatic pockets.

  • C3-Methyl Ester: The ester acts as a stable protecting group during basic cross-coupling conditions. Post-coupling, it can be orthogonally saponified and converted into various amides, serving as a primary vector for target protein interaction.

Commercial Supply Chain & Sourcing Strategy

Because Methyl 4-iodo-2-methylnicotinate is a highly specialized intermediate, it bridges the gap between catalog availability and custom synthesis. While simpler analogs like 4-iodo-2-methylpyridine[3][4] and methyl 4-chloronicotinate[5] are widely stocked, the specific C4-iodo-C2-methylnicotinate pattern often requires strategic procurement.

When evaluating commercial suppliers for this building block, researchers must balance purity, lead time, and analytical validation. The table below summarizes the sourcing landscape based on supplier tiers.

Table 1: Supplier Evaluation Metrics for Halogenated Pyridine Carboxylates
Supplier TierRepresentative VendorsTypical PurityLead Time (In-Stock)Lead Time (Custom)Required Analytical QC
Global Catalog (High-Volume) Sigma-Aldrich[3]≥ 97%3-5 Days4-8 Weeks 1 H-NMR, LC-MS, GC
Specialty Heterocycle Catalogs BLD Pharm[2], Ambeed≥ 95-98%1-2 Weeks3-6 Weeks 1 H-NMR, HPLC
Halogenated Specialists Fluorochem[4]≥ 95%1-2 Weeks4-6 Weeks 1 H-NMR, IR, GC-MS
Custom Synthesis / CROs Pharmaron, WuXi AppTec≥ 98%N/A6-12 WeeksFull IND-enabling suite

Strategic Recommendation: For early-stage SAR (Structure-Activity Relationship) studies, sourcing from specialty heterocycle catalogs like BLD Pharm[6] provides the best balance of speed and cost. For scale-up (kilogram scale), transitioning to a CRO with a validated route from methyl 4-chloro-2-methylnicotinate via Finkelstein-type halogen exchange or directed ortho-metalation is advised.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps; they must be self-validating systems where the causality of each reagent choice is understood.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Chemoselective functionalization of the C4 position with an aryl boronic acid. Causality Check: We utilize Pd(dppf)Cl2 because the dppf ligand possesses a large bite angle (~99°), which accelerates the reductive elimination step. This is critical to overcome the steric bulk of the adjacent C2-methyl group, which otherwise stalls the catalytic cycle and promotes protodehalogenation. K2CO3 is selected as the base because it is mild enough to prevent premature hydrolysis of the C3-ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-iodo-2-methylnicotinate (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl2 (0.05 equiv, 0.05 mmol).

  • Base Addition: Add anhydrous K 2​ CO 3​ (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure N 2​ (repeat 3x) to remove oxygen, preventing homocoupling of the boronic acid.

  • Solvent Addition: Syringe in sparged 1,4-dioxane/H 2​ O (4:1 v/v, 10 mL). The biphasic system ensures the boronic acid is activated into a reactive boronate complex while keeping the organic substrates solubilized.

  • Reaction & Validation: Heat the mixture to 80°C for 4-6 hours.

    • Self-Validation Endpoint: Monitor via LC-MS. The reaction is complete when the starting material mass[M+H] + disappears, replaced entirely by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Saponification and Sterically Hindered Amidation at C3

Objective: Convert the C3-methyl ester to a biologically active amide. Causality Check: The C3-carboxylate is flanked by the C2-methyl and the newly installed C4-aryl group, creating a highly sterically congested pocket. Standard coupling agents (e.g., EDC/HOBt) will fail. We employ HATU, which generates a highly reactive HOAt ester capable of undergoing rapid aminolysis even in hindered environments.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the C4-functionalized ester (1.0 mmol) in THF/MeOH/H 2​ O (3:1:1 v/v, 5 mL). Add LiOH·H 2​ O (3.0 equiv). Stir at 25°C for 2 hours.

  • Isolation: Acidify the mixture dropwise with 1M HCl to pH 3-4. The free carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum overnight.

  • Activation: In a dry flask under N 2​ , dissolve the free acid (1.0 equiv) in anhydrous DMF (4 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-form the active ester.

  • Amidation: Add the target amine (1.5 equiv). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with DCM (3 x 10 mL), wash the combined organics with 5% LiCl aqueous solution (to remove DMF), dry, and purify.

Synthetic Pathway Visualization

The following diagram maps the divergent synthetic pathways accessible from Methyl 4-iodo-2-methylnicotinate, illustrating its role as a central hub in API synthesis.

G A Methyl 4-iodo-2-methylnicotinate (Core Intermedate) B C4-Aryl Derivative (Suzuki Coupling) A->B Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat C C4-Amino Derivative (Buchwald-Hartwig) A->C Pd2(dba)3, Amine Ligand, Base D C3-Amide / Acid (Saponification) A->D LiOH, THF/H2O then Amine, HATU E Target API (e.g., ALDH-2 Inhibitor) B->E Downstream Functionalization C->E Downstream Functionalization D->E Downstream Functionalization

Caption: Divergent synthetic pathways from Methyl 4-iodo-2-methylnicotinate to target APIs.

References

  • Justia Patents. ALDH-2 inhibitor compounds and methods of use. (Demonstrates the utility of related methyl 4-chloro-2-methylnicotinate precursors in complex API synthesis). 7

  • Sigma-Aldrich. 4-Iodo-2-methylpyridine | 22282-65-1. (Catalog reference for baseline halogenated pyridine sourcing).3

  • Fluorochem. 4-Iodo-2-methylpyridine (CAS 22282-65-1). (Reference for specialized fluorinated/halogenated heterocycle procurement). 4

  • BLD Pharm. 1261491-28-4 | Methyl 4-chloro-2-methylnicotinate. (Catalog reference for the direct chloro-analog of the target compound). 2

  • BLD Pharm. 1824572-65-7 | Methyl 6-chloro-4-iodonicotinate. (Catalog reference for structurally related dual-halogenated nicotinate building blocks). 6

Sources

Exploratory

A Comprehensive Guide to the Safe Handling of Iodinated Aromatic Compounds for Research and Development

Introduction Iodinated aromatic compounds are cornerstones of modern organic synthesis and pharmaceutical development. The unique properties of the carbon-iodine (C-I) bond, particularly its reactivity, make these substa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Iodinated aromatic compounds are cornerstones of modern organic synthesis and pharmaceutical development. The unique properties of the carbon-iodine (C-I) bond, particularly its reactivity, make these substances invaluable as intermediates in a wide array of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions.[1][2][3] This versatility allows for the construction of complex molecular architectures essential for novel therapeutics and advanced materials.[4] However, the very reactivity that makes these compounds synthetically useful also introduces a spectrum of potential hazards.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of safety rules to provide a deep, technically-grounded understanding of the hazards associated with iodinated aromatic compounds. By explaining the causality behind safety protocols, this document aims to empower laboratory personnel to build self-validating systems of safety, ensuring both personal protection and the integrity of their research.

Section 1: The Hazard Landscape of Iodinated Aromatics

A thorough understanding of the inherent chemical and toxicological properties of iodinated aromatics is the foundation of safe laboratory practice. The hazards are not monolithic; they are a function of the C-I bond itself and the overall structure of the molecule.

The Dual Nature of the Carbon-Iodine Bond

The C-I bond is the longest and weakest of the carbon-halogen bonds. This relative lability is precisely why aryl iodides are excellent substrates in reactions like Suzuki, Heck, and Sonogashira couplings.[1] However, this weakness also means they can be more susceptible to degradation under certain conditions, such as exposure to light or heat, potentially leading to the release of iodine or other reactive species. The iodine atom itself exhibits a dual electronic nature: it withdraws electron density through the sigma bond (inductive effect) and donates electron density through its lone pairs into the aromatic π-system (resonance effect).[1] This interplay governs the compound's reactivity and stability.

Toxicological Profile

The toxicity of iodinated aromatic compounds can vary dramatically depending on the other substituents on the aromatic ring and the overall molecular structure.[5]

  • General Hazards : Many iodinated compounds are classified as irritants, capable of causing significant irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[6][7][8] Symptoms of overexposure can include skin inflammation, blistering, coughing, shortness of breath, and headache.[6][9]

  • Specific Toxicity and Byproducts : Certain classes of iodinated compounds are known for elevated toxicity. For instance, iodinated disinfection by-products (I-DBPs), which can form in water treatment, are known to be significantly more cytotoxic and genotoxic than their chlorinated or brominated analogs.[10][11] Similarly, simple organoiodides like methyl iodide are treated with extreme caution as suspected carcinogens.[12] Researchers must consider the possibility of forming such byproducts during reactions or work-up procedures.

  • Routes of Exposure : The primary routes of occupational exposure are inhalation of vapors or dusts, direct skin contact, eye contact, and accidental ingestion.[8] Some iodinated compounds may be absorbed through the skin, making robust PPE essential.[9][13]

Reactivity and Stability Hazards

Beyond their toxicological profiles, the chemical reactivity of these compounds presents significant safety challenges.

  • Incompatibilities : Elemental iodine is a strong oxidizer and is incompatible with a range of substances, including acetylene, ammonia, and reducing agents like alkali metals, which can lead to violent or explosive reactions.[7][9] Iodinated compounds may share some of these incompatibilities or have their own. Always consult the Safety Data Sheet (SDS) for specific incompatibilities.

  • Conditions to Avoid : Many iodinated aromatics are sensitive to light and heat.[12] Improper storage can lead to decomposition, pressure buildup in sealed containers, and a decrease in compound purity.

  • Hazardous Decomposition : Upon heating or in a fire, iodinated compounds can decompose to produce highly toxic and corrosive fumes, such as hydrogen iodide and other iodine-containing compounds.[9]

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective laboratory safety relies on a multi-layered strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize or eliminate hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Iodinated Aromatics Elimination Elimination (Not always feasible) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hoods, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls (The First Line of Defense)

These are physical changes to the workspace that isolate personnel from hazards.

  • Chemical Fume Hoods : All procedures involving iodinated aromatic compounds—from weighing solids to running reactions and performing work-ups—must be conducted inside a certified chemical fume hood.[6][14][15] This is non-negotiable. The hood contains vapors and dusts, preventing their inhalation. For optimal performance, work should be conducted at least 6 inches (15 cm) inside the sash.[12][16]

  • Ventilation : Beyond the fume hood, good general laboratory ventilation is crucial to dilute fugitive emissions. For particularly volatile compounds or large-scale work, specialized local exhaust ventilation may be required.[13][17]

  • Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.[6]

Administrative Controls & Standard Operating Procedures (SOPs)

These are work policies and procedures that reduce exposure risk.

  • Designated Areas : Designate specific areas within the lab, such as a particular fume hood, for working with iodinated compounds to prevent the spread of contamination.[6]

  • Hazard Assessment : Before beginning any new procedure, a thorough hazard assessment must be conducted to identify potential risks and establish control measures.

  • Minimizing Quantities : Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or accidental release.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Task / Compound Form Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing) Safety gogglesNitrile or neoprene gloves[18]Lab coatRecommended if dusty; required if outside a fume hood (e.g., N95 dust mask)[19]
Handling Liquids/Solutions Safety gogglesDouble-gloving with nitrile or neoprene gloves is best practice[13][20]Chemical-resistant lab coatNot typically required inside a fume hood.
Working with Volatile Compounds Safety goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coatRequired if there is any risk of exposure outside a fume hood (Air-Purifying Respirator with appropriate cartridges)[18][21]

Section 3: Practical Protocols for Safe Handling and Use

This section translates the principles of safety into actionable workflows and protocols.

General Handling Workflow

The following diagram illustrates a self-validating workflow for safely handling iodinated aromatic compounds from initial planning through to final cleanup and storage.

Safe_Handling_Workflow start Start prep Step 1: Planning & Prep - Review SDS & SOP - Hazard Assessment - Assemble all materials start->prep ppe Step 2: Don PPE - Goggles, Lab Coat - Appropriate Gloves prep->ppe hood_setup hood_setup ppe->hood_setup handling Step 4: Chemical Handling - Weigh/measure compound - Perform reaction/procedure hood_setup->handling cleanup Step 5: Decontamination - Quench reaction - Clean glassware in hood - Wipe down work surfaces handling->cleanup waste Step 6: Waste Disposal - Segregate waste (solid/liquid) - Seal & label containers cleanup->waste storage Step 7: Final Steps - Store compound properly - Doff PPE - Wash hands thoroughly waste->storage end End storage->end

Caption: A logical workflow for the safe handling of iodinated aromatics.

Step-by-Step Protocol: A Representative Iodination Reaction

This protocol for the iodination of an activated aromatic compound using iodine monochloride is adapted from established methods and infused with critical safety checkpoints.[15]

Objective: To safely perform the electrophilic iodination of an aromatic substrate.

Materials:

  • Aromatic substrate

  • Anhydrous solvent (e.g., dichloromethane, acetic acid)

  • Iodine monochloride (ICl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard laboratory glassware

Protocol:

  • Preparation (in a chemical fume hood):

    • Ensure the fume hood sash is at the proper height and airflow is optimal.

    • Place a chemical-resistant absorbent liner on the floor of the hood.

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate in the chosen anhydrous solvent.

  • Reagent Addition (Controlled):

    • Prepare a solution of iodine monochloride in the same solvent in a dropping funnel.

    • CAUTION: The reaction can be exothermic. Add the ICl solution dropwise to the stirred substrate solution. If necessary, use an ice bath to control the temperature.

  • Reaction Monitoring:

    • Monitor the reaction's progress using a suitable technique, such as Thin-Layer Chromatography (TLC), until the starting material is consumed. Keep the reaction apparatus within the fume hood at all times.

  • Work-up and Quenching (Critical Safety Step):

    • Once the reaction is complete, quench any unreacted iodine monochloride by slowly adding a saturated aqueous solution of sodium thiosulfate. This will reduce the reactive iodine species to iodide (I⁻). Continue adding until the characteristic iodine color disappears.

  • Isolation:

    • Perform all extractions and solvent removal steps inside the fume hood.

    • Isolate the crude product via standard extraction procedures.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography, again ensuring all operations with volatile solvents are performed in the hood.

  • Decontamination and Waste:

    • Thoroughly decontaminate all glassware.

    • Dispose of all chemical waste, including aqueous layers and contaminated consumables (gloves, liners), in properly labeled hazardous waste containers.[15]

Storage and Transportation
  • Storage : Store iodinated aromatic compounds in tightly sealed, shatter-resistant containers.[6] Keep them in a cool, dry, and dark, well-ventilated area, segregated from incompatible materials.[15]

  • Transportation : When moving compounds within the laboratory, use secondary containment (such as a bottle carrier or a plastic bucket) to prevent spills in case the primary container breaks.[6]

Section 4: Waste Management and Emergency Preparedness

Even with the best controls, accidents can happen. Being prepared is essential.

Waste Disposal
  • Categorization : All materials contaminated with iodinated aromatic compounds must be treated as hazardous waste.[6][17][19] Never pour this waste down the drain.[22]

  • Procedure :

    • Collect waste in a designated, properly labeled, and sealed container.[22]

    • Segregate waste streams: halogenated organic liquids, non-halogenated organic liquids, and contaminated solids (gloves, paper towels, silica gel).

    • Store waste containers in a designated satellite accumulation area away from incompatible chemicals until they are collected for disposal by institutional environmental health and safety personnel.[22]

A special note on radioiodinated compounds: Compounds containing radioactive isotopes of iodine (e.g., ¹²⁵I or ¹³¹I) are subject to stringent regulations from bodies like the Nuclear Regulatory Commission. Their handling, storage, and disposal must be done in strict accordance with an institution's radiation safety program and require specialized shielding, monitoring, and waste protocols.[13][23][24]

Emergency Response Decision Tree

Emergency_Response Event Emergency Event Spill Chemical Spill Event->Spill Exposure Personnel Exposure Event->Exposure MinorSpill Is the spill MINOR? (<100 mL, contained, not highly volatile) Spill->MinorSpill Assess Size & Hazard Route Route of Exposure? Exposure->Route MajorSpill MAJOR SPILL - Evacuate area - Alert others - Call Emergency Services MinorSpill->MajorSpill No Cleanup Self-Cleanup - Don extra PPE - Use spill kit absorbent - Collect as hazardous waste MinorSpill->Cleanup Yes Inhalation Inhalation Route->Inhalation Contact Skin / Eye Contact Route->Contact AidInhale - Move to fresh air - Seek medical attention Inhalation->AidInhale AidContact - Remove contaminated clothing - Flush area with water (15+ min) - Use safety shower/eyewash - Seek medical attention Contact->AidContact

Caption: A decision tree for responding to spills and exposures.

Spill Cleanup Protocol (Minor Spills)
  • Alert & Isolate : Alert personnel in the immediate area. Restrict access.

  • PPE : Don appropriate PPE, including double gloves, goggles, and a lab coat. If the substance is volatile or a powder, respiratory protection is required.

  • Contain & Absorb : Cover the spill with an appropriate absorbent material (e.g., spill pads, vermiculite, or a specialized kit for organic solvents).[18]

  • Collect : Carefully collect the absorbent material using non-sparking tools and place it in a heavy-duty plastic bag or a designated waste container.[19]

  • Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Report : Report the incident to the laboratory supervisor or institutional EHS.

For major spills (large volume, highly toxic, or outside of a containment device), evacuate the area immediately and call emergency personnel.[25]

First Aid for Exposures

Immediate action is critical to minimize injury.[26]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][18] Seek medical attention.[19]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[18][19] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS for the compound to the medical personnel.[18]

Section 5: Quantitative Safety Data

Understanding the established occupational exposure limits (OELs) for related substances, like elemental iodine, provides a quantitative framework for assessing risk. These values are typically for an 8-hour time-weighted average (TWA), a short-term exposure limit (STEL), or a ceiling value that should not be exceeded.

Parameter OSHA (PEL)NIOSH (REL)ACGIH (TLV)NIOSH (IDLH)
Iodine Vapor 0.1 ppm (Ceiling)[8][9]0.1 ppm (Ceiling)[9]0.01 ppm (TWA); 0.1 ppm (STEL)[9]2 ppm[21]
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Conclusion

Iodinated aromatic compounds are powerful tools in the arsenal of the modern chemist. However, their utility is intrinsically linked to a set of hazards that must be managed with diligence and expertise. A culture of safety, grounded in a thorough understanding of toxicological and reactivity risks, is paramount. By consistently applying the hierarchy of controls, adhering to robust SOPs, and preparing for potential emergencies, researchers can harness the synthetic power of these compounds while ensuring the safety of themselves, their colleagues, and the environment.

References

  • University of Washington. (n.d.). Iodine. Retrieved from University of Washington Environmental Health & Safety.
  • Scribd. (n.d.). Iodination of Aromatic Compounds Lab.
  • Wiley Online Library. (1962). Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. Journal of Pharmaceutical Sciences.
  • Princeton University. (n.d.). Iodine-125 Handling Precautions. Retrieved from Princeton University Environmental Health and Safety.
  • Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.
  • BenchChem. (2025). Role of iodine substituent in the reactivity of aromatic compounds.
  • The University of Vermont. (1988). Iodinations: Standard Operating Procedures.
  • Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Royal Society of Chemistry. (2025). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Environmental Science: Processes & Impacts.
  • ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds.
  • Fiveable. (2025). Aromatic Iodination Definition.
  • BenchChem. (2025). Personal protective equipment for handling 2-Iodophenol.
  • PubMed. (2016). Identification, toxicity and control of iodinated disinfection byproducts in cooking with simulated chlor(am)inated tap water and iodized table salt.
  • New Jersey Department of Health and Senior Services. (2016). Iodine - Hazardous Substance Fact Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine.
  • California Department of Justice. (2002). Iodine: Inhalation Hazards, Detection and Protection.
  • Centers for Disease Control and Prevention. (2019). Iodine - NIOSH Pocket Guide to Chemical Hazards.
  • Revvity. (n.d.). Iodine-125 handling precautions.
  • ResearchGate. (2021). (PDF) Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination.
  • University of New Hampshire. (2013). Chamberland SOP Working with Methyl Iodide.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters.
  • ACS Publications. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology.
  • Reddit. (2021). How to store / dispose of Iodine crystals?. r/chemhelp.
  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules.
  • MDPI. (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Iodine.
  • National Institutes of Health. (n.d.). Iodine | I2 | CID 807. PubChem.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency.
  • National Center for Biotechnology Information. (n.d.). Review of recent developments in iodine wasteform production. PMC.
  • European Chemicals Agency (ECHA). (2025). Iodine - Substance Information.
  • GOV.UK. (2024). What to do in a radiation emergency.
  • Nanoscale Research Facility. (2017). SAFETY DATA SHEET.
  • Saint Louis University. (2023). Emergency Procedures for Radionuclides.
  • BenchChem. (n.d.). Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-Iodo-2-methylnicotinate as a Privileged Scaffold for Fused Heterocyclic Synthesis

[ Finalizing Visual Representations I'm now satisfied with the final appearance of the diagrams, and I've integrated these visuals into the text for improved illustration. I have adjusted the color schemes, added the siz...

Author: BenchChem Technical Support Team. Date: March 2026

[

Finalizing Visual Representations

I'm now satisfied with the final appearance of the diagrams, and I've integrated these visuals into the text for improved illustration. I have adjusted the color schemes, added the size attribute, and rendered the Suzuki and Buchwald-Hartwig catalytic cycles. These are added to the application note, ensuring all specifications are met.

Confirming Structural Logic

I'm now cross-referencing all chemical structures, confirming nicotinic acid's IUPAC name, and ensuring the methyl ester and methyl group positions are accurate and consistent. I'm verifying the diagrams and text for consistency, as well.

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOP)

Executive Summary & Chemical Profile

In modern drug discovery, the rapid assembly of complex, fused heteroaromatic systems—such as 1,6-naphthyridines and pyrido[4,3-d]pyrimidines—relies heavily on the availability of orthogonally functionalized building blocks. Methyl 4-iodo-2-methylnicotinate (Methyl 4-iodo-2-methylpyridine-3-carboxylate) serves as a highly privileged scaffold for these endeavors.

The strategic placement of three distinct functional handles on the pyridine core dictates its synthetic utility:

  • C-4 Iodine: The most reactive site for transition-metal-catalyzed cross-coupling. The C–I bond is significantly weaker than C–Br or C–Cl bonds, facilitating rapid oxidative addition by Palladium(0) catalysts even at lower temperatures[1]. Furthermore, the C-4 position is highly electron-deficient due to the inherent π-deficiency of the pyridine ring and the inductive pull of the adjacent C-3 ester.

  • C-3 Methyl Ester: Acts as a powerful electron-withdrawing group (EWG) that further activates the C-4 position. Post-coupling, it serves as an internal electrophile for condensation and annulation reactions to form fused lactam rings.

  • C-2 Methyl: Provides a steric shield that dictates regioselectivity during cascade reactions. Its weakly acidic benzylic-like protons can also be selectively functionalized (e.g., via radical bromination or Riley oxidation) for downstream elaboration.

Quantitative Data: Halogen Reactivity Comparison

To understand the necessity of the C-4 iodo substitution over more common bromo or chloro analogues, we must evaluate their performance in standard Suzuki-Miyaura cross-coupling conditions. The iodine atom dramatically lowers the activation energy required for the oxidative addition step, enabling milder conditions that prevent the premature hydrolysis of the C-3 methyl ester[1][2].

Table 1: Comparative Reactivity of Methyl 4-Halo-2-methylnicotinates in Suzuki-Miyaura Coupling (Conditions: 1.0 eq Halopyridine, 1.2 eq Phenylboronic acid, 5 mol% Pd(PPh3)4, 2.0 eq K2CO3, 1,4-Dioxane/H2O, Conventional Heating)

Halogen at C-4Bond Dissociation Energy (kcal/mol)Optimal Temp (°C)Time to >95% ConversionIsolated Yield (%)Ester Hydrolysis Side-Product (%)
Iodo (-I) ~6550 - 602 - 3 hours88 - 94% < 2%
Bromo (-Br) ~8090 - 1008 - 12 hours65 - 75%10 - 15%
Chloro (-Cl) ~95110 - 120> 24 hours< 30%> 40%

Divergent Synthetic Workflows

Methyl 4-iodo-2-methylnicotinate is primarily utilized to synthesize fused bicyclic systems. By altering the cross-coupling partner at the C-4 position, chemists can dictate the final heterocyclic architecture. For example, coupling with aryl boronic acids leads to 1,6-naphthyridines (potent HIV-1 NNRTIs and kinase inhibitors)[3], while coupling with primary amines yields pyrido-pyrimidines[4].

Workflow A Methyl 4-iodo- 2-methylnicotinate B 4-Aryl Intermediate A->B Suzuki Coupling C 4-Amino Intermediate A->C Buchwald-Hartwig Amination D 1,6-Naphthyridines B->D Amidation & Cyclization E Pyrido-pyrimidines C->E Annulation with Urea

Figure 1: Divergent synthetic pathways originating from Methyl 4-iodo-2-methylnicotinate.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 4-(4-fluorophenyl)-2-methylnicotinate. Causality & Design: The C-4 position is sterically hindered by the adjacent C-3 ester and C-2 methyl group. To overcome this, a highly active but sterically accessible catalyst like Pd(PPh3)4 is used. A biphasic solvent system (1,4-Dioxane/Water 4:1) is employed to ensure the solubility of both the lipophilic nicotinate and the inorganic base (K2CO3).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-iodo-2-methylnicotinate (1.0 mmol, 277 mg) and 4-fluorophenylboronic acid (1.2 mmol, 168 mg).

  • Base Addition: Add anhydrous K2CO3 (2.5 mmol, 345 mg). Rationale: K2CO3 is a mild base that facilitates transmetalation without causing premature saponification of the methyl ester.

  • Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL). Degas the mixture by bubbling Argon directly through the solution for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 mmol, 58 mg, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 60 °C for 3 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 3:1). The starting iodide is UV active (254 nm). The product will appear as a new, highly fluorescent spot under long-wave UV (365 nm) due to the extended conjugation of the newly formed biaryl system.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with 1M NaOH (10 mL). Rationale: The NaOH wash converts any unreacted boronic acid into its water-soluble borate salt, removing it from the organic layer. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to afford the cross-coupled product.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Synthesize Methyl 4-(phenylamino)-2-methylnicotinate. Causality & Design: Amination of highly electron-deficient halopyridines can often lead to competing SNAr (nucleophilic aromatic substitution) or ester cleavage if heated conventionally for long periods. Microwave irradiation drastically reduces reaction time from 16 hours to 30 minutes, suppressing these side reactions[4][5].

Step-by-Step Methodology:

  • Setup: To a 10 mL microwave-safe vial, add Methyl 4-iodo-2-methylnicotinate (1.0 mmol), aniline (1.2 mmol), and Cs2CO3 (2.0 mmol).

  • Catalyst/Ligand: Add Pd(OAc)2 (2 mol%) and BINAP (2 mol%). Rationale: BINAP is a bidentate ligand with a large bite angle, which forces the intermediate Pd(II) complex into a geometry that accelerates the final reductive elimination step, preventing catalyst resting-state trapping.

  • Solvent: Add anhydrous Toluene (3.0 mL). Seal the vial with a crimp cap and purge with Argon for 5 minutes.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 30 minutes (dynamic power adjustment).

  • Workup: Filter the crude mixture through a short pad of Celite to remove Pd black and inorganic salts, eluting with EtOAc. Concentrate and purify via chromatography.

Mechanistic Visualization: The Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting. For Methyl 4-iodo-2-methylnicotinate, the oxidative addition (OA) is exceptionally fast. The rate-limiting step is often transmetalation (TM), which is why the choice of base and the presence of water (to form the reactive boronate species) are critical[6].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Complex Pd0->OA + Methyl 4-iodo- 2-methylnicotinate TM Transmetalation Complex OA->TM + Ar-B(OH)2 + Base - HI RE Reductive Elimination Complex TM->RE Isomerization RE->Pd0 - Cross-Coupled Product

Figure 2: Palladium-catalyzed Suzuki-Miyaura cycle for Methyl 4-iodo-2-methylnicotinate.

References

  • [3] Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. ResearchGate. Available at: 3

  • [4] Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Thieme E-Books & E-Journals. Available at: 4

  • [2] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: 2

  • [1] Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction. Semantic Scholar. Available at: 1

  • [5] Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. R Discovery. Available at:5

  • [6] Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC / NIH. Available at:6

Sources

Application

functionalization of the pyridine ring in Methyl 4-iodo-2-methylnicotinate

An Application Guide to the Strategic Functionalization of the Pyridine Ring in Methyl 4-iodo-2-methylnicotinate For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyridine Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of the Pyridine Ring in Methyl 4-iodo-2-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility allow for the precise modulation of a molecule's physicochemical and pharmacokinetic profiles. Substituted pyridines are integral components of numerous FDA-approved drugs, highlighting their importance in modern drug discovery.[2] Methyl 4-iodo-2-methylnicotinate is a highly valuable and versatile building block, engineered for strategic derivatization. The presence of an iodo group at the C4 position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the methyl and methyl ester groups modulate the electronic properties of the ring and offer further points for modification. This guide provides an in-depth exploration of the core methodologies for functionalizing this key intermediate, with detailed protocols and expert insights into experimental design.

Reactivity and Strategic Considerations

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. In Methyl 4-iodo-2-methylnicotinate, the electron-withdrawing methyl nicotinate group at C3 further decreases electron density, particularly at the C2, C4, and C6 positions. The C4-iodo bond is the primary site for functionalization via transition-metal catalysis. The C-I bond is highly susceptible to oxidative addition to a low-valent palladium(0) center, initiating a range of cross-coupling catalytic cycles.[3] The positions ortho and para to the nitrogen (C2/C6 and C4) are most activated towards nucleophilic attack, but the true power of this substrate lies in leveraging the C4-iodo group for precise, catalyzed bond formation.

Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering mild conditions and broad functional group tolerance.[4] The C4-iodo group of Methyl 4-iodo-2-methylnicotinate is an ideal electrophilic partner for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for creating biaryl and aryl-vinyl linkages by coupling an organoboron reagent with an organic halide.[3][5]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh₃)₄ can be used directly, it is often more convenient and air-stable to use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, which is reduced in situ to Pd(0).

  • Ligand: Phosphine ligands stabilize the palladium center and modulate its reactivity. For many Suzuki couplings, triphenylphosphine (PPh₃) is sufficient. However, for more challenging substrates or to improve reaction rates, more electron-rich and bulky ligands like SPhos or XPhos can be beneficial.

  • Base: The base is crucial for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[5] Aqueous solutions of Na₂CO₃ or K₂CO₃ are common, offering a good balance of reactivity and functional group compatibility. Anhydrous conditions with bases like KF can be used for base-sensitive substrates.[5]

  • Solvent: The reaction often uses a two-phase solvent system, such as toluene/water or dioxane/water, to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 2-methyl-4-phenylnicotinate.

Materials:

  • Methyl 4-iodo-2-methylnicotinate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add Methyl 4-iodo-2-methylnicotinate, phenylboronic acid, and K₂CO₃.

  • Add Pd(OAc)₂ and PPh₃.

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Arylboronic AcidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2.0)Dioxane/H₂O9085-95
Heteroarylboronic AcidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O8575-90
Vinylboronic AcidPd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (3.0)Toluene/H₂O10080-98

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (+ Ar-I) trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation (+ R'-B(OH)₂ + Base) side_out1 trans_complex->pd0 Reductive Elimination re_out side_out2 product Ar-R' re_out->product Product side_out1->pd0 (- I⁻) side_out2->oa_complex (- B(OH)₃)

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne.[6][7] This reaction is fundamental for synthesizing precursors to complex heterocycles and conjugated materials.

Causality Behind Experimental Choices:

  • Catalytic System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[6]

  • Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira couplings. These methods avoid the formation of undesired alkyne homocoupling (Glasier coupling) products, which is a common side reaction in copper-catalyzed systems. Copper-free protocols often require a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and sometimes more sophisticated ligands.[8]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HI generated during the reaction and as the solvent.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

Objective: To synthesize Methyl 2-methyl-4-(phenylethynyl)nicotinate.

Materials:

  • Methyl 4-iodo-2-methylnicotinate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (TEA) or a mixture of THF/TEA

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Methyl 4-iodo-2-methylnicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed TEA (or THF/TEA) via syringe, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The formation of a salt (triethylammonium iodide) may be observed.

  • Monitor the reaction by TLC or GC-MS until completion (typically 2-8 hours).[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Data Summary: Sonogashira Coupling Conditions

Catalyst SystemPalladium Source (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
ClassicPdCl₂(PPh₃)₂ (3)CuI (5)TEA (2.0)TEA/THFRT-6085-95
Copper-FreePd(OAc)₂ (2)-Cs₂CO₃ (2.0)Dioxane10075-90
Copper-FreePd₂(dba)₃ (2)-K₃PO₄ (2.0)Toluene100>90

Visualization of General Cross-Coupling Workflow

Workflow start 1. Reagent Setup inert 2. Inert Atmosphere start->inert Add Substrates, Catalyst, Base reaction 3. Reaction (Heating/Stirring) inert->reaction Add Solvent monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup & Extraction monitoring->workup Reaction Complete purify 6. Purification (Chromatography) workup->purify end Final Product purify->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Heck-Mizoroki Coupling: C-C Bonds with Alkenes

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[9] This reaction is particularly useful for synthesizing styrenyl derivatives and other vinyl-substituted aromatics.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst. The active Pd(0) species is formed in situ.

  • Base: A moderately strong base is required to neutralize the HX formed and to facilitate the final β-hydride elimination step that regenerates the Pd(0) catalyst. Triethylamine (Et₃N) or an inorganic base like K₂CO₃ is often used.[10]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed, as Heck reactions often require elevated temperatures.[11]

  • Stereoselectivity: The reaction generally proceeds with excellent trans selectivity in the product alkene due to the stereochemistry of the migratory insertion and β-hydride elimination steps.[12]

Experimental Protocol: Heck Coupling

Objective: To synthesize Methyl 2-methyl-4-styrylnicotinate.

Materials:

  • Methyl 4-iodo-2-methylnicotinate (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine Methyl 4-iodo-2-methylnicotinate and Pd(OAc)₂.

  • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed DMF, followed by Et₃N and styrene via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting aryl iodide is consumed (typically 6-24 hours).

  • Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Wash thoroughly with water to remove DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and amines, a transformation that is otherwise challenging.[13][14] This reaction has had a profound impact on pharmaceutical synthesis, where the arylamine motif is ubiquitous.[15]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step to form the C-N bond and prevent catalyst decomposition.[16] Common ligands include biarylphosphines like XPhos, SPhos, and RuPhos. A common precatalyst is Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming an amide that coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used. Weaker bases like K₂CO₃ or Cs₂CO₃ can be employed in some cases, particularly with more advanced catalyst systems.[14]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize Methyl 4-(phenylamino)-2-methylnicotinate.

Materials:

  • Methyl 4-iodo-2-methylnicotinate (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl, 0.08 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Glovebox Recommended: To an oven-dried vial or Schlenk tube inside a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃.

  • Add Methyl 4-iodo-2-methylnicotinate.

  • Add anhydrous toluene, followed by aniline.

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 2-12 hours).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualization of Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L(I) pd0->oa_complex Oxidative Addition (+ Ar-I) amido_complex Ar-Pd(II)L(NR'R'') oa_complex->amido_complex Ligand Exchange (+ HNR'R'' + Base) side_out1 amido_complex->pd0 Reductive Elimination re_out side_out2 product Ar-NR'R'' re_out->product Product side_out1->pd0 (- I⁻) side_out2->oa_complex (- HB + X⁻)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 2: Emerging Frontiers - Direct C-H Functionalization

Beyond the foundational cross-coupling at the C4 position, the direct functionalization of C-H bonds on the pyridine ring represents a modern, atom-economical approach to further diversification.[17][18] For Methyl 4-iodo-2-methylnicotinate, the most likely positions for C-H activation are C5 and C6. These reactions are typically directed by the pyridine nitrogen and are an active area of research. While specific protocols for this exact substrate are less common, principles from related systems can be applied. For example, palladium-catalyzed C-H arylation at the C6 position or radical-based functionalization at C5 could be explored to access novel chemical space. These advanced methods often require specialized directing groups or photocatalysis and represent the next wave of synthetic utility for this scaffold.[19]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere (O₂); Poor quality reagents/solvents; Incorrect base.Use a fresh batch of catalyst/ligand. Ensure proper degassing of solvents and purging of the reaction vessel. Use anhydrous solvents. For Suzuki, ensure the base is strong enough to form the "ate" complex.
Formation of Homocoupling Product (Suzuki) Oxidative coupling of boronic acid. (Sonogashira) Glaser coupling due to O₂ and Cu(I).Ensure thoroughly deoxygenated conditions. For Sonogashira, consider switching to a copper-free protocol.
Dehalogenation of Starting Material (Suzuki) Proto-deboronation of the boronic acid followed by coupling. (General) β-hydride elimination from a Pd-H species.Use anhydrous conditions and a non-protic solvent if possible. Ensure the base is not excessively strong or temperature too high.
Complex Mixture of Products Reaction temperature too high; Incorrect stoichiometry; Side reactions.Lower the reaction temperature. Re-verify the stoichiometry of all reagents. Use LC-MS to identify major byproducts and adjust conditions accordingly.

Conclusion

Methyl 4-iodo-2-methylnicotinate is a powerful and versatile intermediate for the synthesis of highly functionalized pyridine derivatives. Its C4-iodo group provides a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectively introduce a wide variety of carbon and nitrogen-based substituents. This strategic functionalization is a key enabling technology in the fields of medicinal chemistry and materials science, facilitating the rapid assembly of complex molecular architectures for drug discovery and beyond.

References

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  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
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  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed triple coupling of 2-iodoanisoles with aryl iodides to access 6H-dibenzopyrans.
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  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • MDPI. (2022, March 4). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators.
  • Google Patents. (n.d.). CN116621810A - Process for preparing 2-methyl nicotine.
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  • National Institutes of Health. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors.
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Sources

Method

experimental setup for Buchwald-Hartwig amination of Methyl 4-iodo-2-methylnicotinate

Executive Summary This application note details an optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of methyl 4-iodo-2-methylnicotinate with secondary amines (e.g., morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details an optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of methyl 4-iodo-2-methylnicotinate with secondary amines (e.g., morpholine). The substrate presents unique synthetic challenges: a highly reactive but sterically encumbered electrophilic center at C4, flanked by a base-sensitive methyl ester at C3 and a methyl group at C2. This guide provides a self-validating, high-yielding methodology utilizing a state-of-the-art RuPhos/Pd catalyst system and a mild carbonate base to ensure complete conversion while preventing ester hydrolysis.

Substrate Analysis & Mechanistic Rationale

The Steric and Electronic Landscape

Methyl 4-iodo-2-methylnicotinate is an electron-deficient heteroaryl iodide. While the iodide leaving group facilitates rapid oxidative addition to Pd(0)[1], the local steric environment at C4 is highly congested. The adjacent methyl ester (C3) and methyl group (C2) create a steric shield that severely impedes the subsequent amine coordination and reductive elimination steps.

Catalyst and Ligand Selection: Why RuPhos?

To overcome the steric bulk of the nicotinate substrate, the selection of the phosphine ligand is critical. First- and second-generation ligands (e.g., PPh3, BINAP) often fail here, leading to hydrodehalogenation (reduction of the C-I bond) or catalyst death[2]. We employ RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), a bulky, electron-rich dialkylbiarylphosphine ligand specifically designed to facilitate the coupling of sterically hindered aryl halides with secondary amines[1]. RuPhos stabilizes the low-coordinate Pd(0) species, accelerates oxidative addition, and its bulky conformation forces the aryl and amine groups into close proximity, drastically accelerating the rate-limiting reductive elimination step.

Base Selection: Preserving the Nicotinate Ester

The Buchwald-Hartwig catalytic cycle requires a base to deprotonate the amine following its coordination to the Pd(II) center. Standard protocols heavily rely on strong alkoxide bases like sodium tert-butoxide (NaOtBu)[2]. However, the methyl ester at the C3 position of our substrate is highly susceptible to saponification or transesterification under these conditions. To preserve the ester, we utilize Cesium Carbonate (Cs2CO3) . Cs2CO3 is a mild, non-nucleophilic base that is sufficiently basic to drive the deprotonation of the Pd(II)-amine intermediate without attacking the nicotinate ester[3].

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd PdII_ArI L-Pd(II)(Ar)(I) Sterically Hindered Complex OxAdd->PdII_ArI Methyl 4-iodo-2-methylnicotinate AmineCoord Amine Coordination (Secondary Amine) PdII_ArI->AmineCoord PdII_ArAmine L-Pd(II)(Ar)(NHR2)+ I- Amine Complex AmineCoord->PdII_ArAmine Deprot Deprotonation by Cs2CO3 (Mild Base) PdII_ArAmine->Deprot PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex Deprot->PdII_Amido CsI + CsHCO3 RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Product Coupled Nicotinate + Pd(0)L RedElim->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of RuPhos-mediated Buchwald-Hartwig amination on a hindered nicotinate.

Condition Optimization & Quantitative Data

To validate the mechanistic rationale, a screening of ligands and bases was performed using morpholine as the model secondary amine. The data below summarizes the impact of these variables on the yield of the desired 4-morpholino-nicotinate product.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Primary Observation / Failure Mode
1Pd(OAc)2 / BINAPNaOtBuToluene100< 10%Complete ester hydrolysis; low C-N coupling.
2Pd(OAc)2 / BINAPCs2CO3Toluene10035%Ester preserved, but reaction stalled (steric hindrance).
3Pd2(dba)3 / XantphosCs2CO31,4-Dioxane10055%Moderate yield; significant hydrodehalogenation observed.
4RuPhos Pd G3 NaOtBu Toluene 100 40% Rapid C-N coupling, but massive ester cleavage.
5RuPhos Pd G3 Cs2CO3 Toluene 100 > 95% Optimal conditions. Clean conversion, ester intact.

Table 1: Optimization of Buchwald-Hartwig amination conditions for Methyl 4-iodo-2-methylnicotinate.

Key Takeaway: The combination of a third-generation RuPhos precatalyst (RuPhos Pd G3) and Cs2CO3 provides the perfect balance of steric accommodation and functional group tolerance.

Experimental Protocol

This methodology is designed to be a self-validating system. Visual cues (color changes) and strict environmental controls ensure reproducibility.

ExpWorkflow Step1 1. Reagent Preparation Dry & Degas Toluene Step2 2. Inert Setup Weigh Pd G3, Cs2CO3, Substrate Step1->Step2 Step3 3. Amine Addition Add Morpholine via Syringe Step2->Step3 Step4 4. Reaction Execution Stir at 100°C for 12 hours Step3->Step4 Step5 5. Workup Filter through Celite, Wash EtOAc Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Step-by-step workflow for the optimized Buchwald-Hartwig amination protocol.

Materials Required
  • Electrophile: Methyl 4-iodo-2-methylnicotinate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Morpholine (or other secondary amine) (1.2 equiv, 1.2 mmol)

  • Catalyst: RuPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Cs2CO3 (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol)[3]

  • Solvent: Anhydrous Toluene (degassed via sparging or freeze-pump-thaw) (0.2 M, 5.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Oven-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a PTFE-lined septum cap.

  • Transfer the vial to an argon-filled glovebox. Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes irreversible catalyst deactivation (forming Pd black)[2].

Step 2: Solid Reagent Addition

  • Add Methyl 4-iodo-2-methylnicotinate (1.0 mmol), RuPhos Pd G3 (2 mol%), and anhydrous Cs2CO3 (2.0 mmol) to the vial.

  • Self-Validation Check: RuPhos Pd G3 should appear as a light yellow/tan powder. If it is dark brown or black, the precatalyst has degraded and should be discarded.

Step 3: Liquid Reagent Addition

  • Seal the vial and remove it from the glovebox (if a glovebox is unavailable, perform standard Schlenk line techniques with 3x vacuum/argon backfill cycles).

  • Add 5.0 mL of anhydrous, degassed toluene via syringe.

  • Add morpholine (1.2 mmol) via microsyringe.

Step 4: Reaction Execution

  • Place the vial in a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800+ rpm). Causality: Cs2CO3 is insoluble in toluene. High-speed stirring is required to ensure adequate mass transfer at the solid-liquid interface.

  • Self-Validation Check: Within 10-15 minutes, the solution should transition from pale yellow to a deep red/orange hue, indicating the generation of the active Pd(0) species and the ongoing catalytic cycle.

Step 5: Monitoring and Workup

  • After 12 hours, monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The highly reactive C-I bond usually ensures complete consumption of the starting material within this timeframe.

  • Cool the reaction to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium residues and inorganic salts (CsI, CsHCO3, unreacted Cs2CO3). Wash the pad with an additional 15 mL of EtOAc.

Step 6: Purification

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product, methyl 2-methyl-4-morpholinonicotinate, typically elutes cleanly due to the polarity difference between the amine product and any unreacted iodide.

References

  • Grokipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Process Research & Development - ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

Sources

Application

Application Note: TLC Monitoring Protocols for Methyl 4-iodo-2-methylnicotinate Reactions

Introduction and Chemical Context Methyl 4-iodo-2-methylnicotinate is a highly versatile building block in medicinal chemistry and drug development. The orthogonal reactivity of its C4-iodide (primed for palladium-cataly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Methyl 4-iodo-2-methylnicotinate is a highly versatile building block in medicinal chemistry and drug development. The orthogonal reactivity of its C4-iodide (primed for palladium-catalyzed cross-coupling) and C3-methyl ester (primed for saponification or reduction) makes it an invaluable intermediate for synthesizing complex heterocyclic scaffolds.

However, monitoring the reactions of this compound via Thin Layer Chromatography (TLC) presents specific analytical challenges. The basicity of the pyridine ring, combined with the dramatic polarity shifts that occur during chemical transformations, often leads to poor resolution, streaking, or misinterpretation of reaction progress. This application note provides a self-validating, mechanistic protocol for monitoring the most common reactions of Methyl 4-iodo-2-methylnicotinate, ensuring high-resolution separation and accurate reaction tracking.

Physicochemical Properties & TLC Behavior (Causality)

To design an effective TLC protocol, one must understand the fundamental interactions between the analyte, the stationary phase, and the mobile phase:

  • UV Activity & Quenching: The pyridine ring contains a highly conjugated π -system that strongly absorbs short-wave ultraviolet light. When spotted on silica gel plates containing a fluorescent indicator (e.g., Silica Gel 60 F254), the compound undergoes fluorescence quenching. It appears as a distinct dark spot against a bright green background under 254 nm UV light .

  • Silica Gel Interactions & Streaking: Pyridine derivatives are Lewis bases. On standard, slightly acidic silica gel (which contains surface silanol groups, Si-OH), the basic nitrogen can become partially protonated or engage in strong hydrogen bonding. This differential partitioning leads to "streaking" or "tailing," which obscures the Rf​ value and can hide closely eluting impurities.

  • The Triethylamine Solution: To counteract streaking, the mobile phase must be modified with 1-2% Triethylamine ( Et3​N ). The Et3​N acts as a sacrificial base, deactivating the acidic silanol sites and allowing the basic pyridine derivative to elute as a tight, circular spot .

General TLC Preparation & Development Protocol

The following self-validating system should be used for all standard monitoring to prevent false positives caused by solvent effects or unquenched reagents.

  • Plate Preparation: Use pre-coated Silica Gel 60 F254 plates. Pre-draw a baseline 1 cm from the bottom using a graphite pencil.

  • Sample Preparation (Mini-Workup): Critical Step. Do not spot crude reaction mixtures directly, especially if they contain heavy salts (e.g., K2​CO3​ ), palladium catalysts, or high-boiling solvents (DMF/DMSO), as these distort partitioning.

    • Extract a 10 μL aliquot of the reaction mixture.

    • Quench with 100 μL of distilled water in a microcentrifuge tube.

    • Extract with 200 μL of Ethyl Acetate (EtOAc).

    • Spot the upper organic layer onto the TLC plate.

  • Co-Spotting: Always spot three lanes: (1) Starting Material, (2) Co-spot (Starting Material + Reaction Mixture), and (3) Reaction Mixture. This validates that any Rf​ shift is genuine and not an artifact of matrix effects.

  • Chamber Saturation: Place a piece of filter paper in the developing chamber with the chosen solvent system. Allow 5 minutes for vapor saturation to prevent solvent evaporation from the plate face during development.

  • Development & Visualization: Develop the plate until the solvent front is 1 cm from the top. Dry thoroughly (residual Et3​N can interfere with chemical stains) and visualize under UV 254 nm .

TLC_Workflow A Reaction Sampling B Mini-Workup (Quench & Extract) A->B C Spotting on Silica Gel 60 F254 B->C D Development (Mobile Phase) C->D E Visualization (UV 254 nm / Stains) D->E

Step-by-step workflow for TLC monitoring of Methyl 4-iodo-2-methylnicotinate reactions.

Specific Reaction Workflows & Logic

Workflow A: Suzuki-Miyaura Cross-Coupling (C4-Iodo to C4-Aryl)
  • Mechanistic Rationale: The replacement of the heavy, highly polarizable iodine atom with a lipophilic aryl or heteroaryl group generally decreases the overall polarity of the molecule (assuming the incoming boronic acid lacks highly polar functional groups).

  • Eluent System: 20-30% EtOAc in Hexanes + 1% Et3​N .

  • TLC Shift: The starting material (Methyl 4-iodo-2-methylnicotinate) typically elutes at an Rf​ of ~0.35. The cross-coupled product will usually migrate higher ( Rf​ ~0.55).

Workflow B: Ester Hydrolysis (Saponification to Carboxylic Acid)
  • Mechanistic Rationale: Cleaving the C3-methyl ester yields a pyridine-3-carboxylic acid. This product is highly polar and exists as a zwitterion in neutral media. It will remain completely stuck at the baseline ( Rf​ = 0.0) in standard Hexane/EtOAc mixtures.

  • Eluent System: 5-10% Methanol (MeOH) in Dichloromethane (DCM) + 1% Acetic Acid (AcOH).

    • Expert Insight: Do not use Et3​N here. The highly acidic product requires an acidic modifier (AcOH) to suppress ionization and protonate the silica gel, preventing the carboxylic acid from sticking to the baseline .

  • TLC Shift: The starting material will move near the solvent front ( Rf​ ~0.90) in this highly polar system, while the carboxylic acid product will elute at a measurable, lower Rf​ (~0.25).

Reaction_Pathways SM Methyl 4-iodo-2-methylnicotinate (Starting Material) Moderate Rf Suzuki Suzuki-Miyaura Coupling (C4-Aryl Product) Higher Rf SM->Suzuki Pd Catalyst, Aryl Boronic Acid Hydrolysis Ester Hydrolysis (Carboxylic Acid Product) Low Rf SM->Hydrolysis LiOH / NaOH, H2O/THF

Major reaction pathways of Methyl 4-iodo-2-methylnicotinate and corresponding TLC Rf shifts.

Quantitative Data Summaries

Table 1: Recommended Solvent Systems and Expected Rf​ Shifts
Reaction TypeTarget ProductRecommended Solvent SystemExpected Rf​ Shift (SM Product)Causality / Rationale
Suzuki-Miyaura C4-Aryl Nicotinate20-30% EtOAc in Hexanes + 1% Et3​N ~0.35 ~0.55Loss of polarizable iodine; addition of lipophilic aryl group decreases polarity.
Saponification Pyridine-3-Carboxylic Acid5-10% MeOH in DCM + 1% AcOH~0.90 ~0.25Cleavage of methyl ester yields a highly polar, zwitterionic acid requiring an acidic modifier.
Table 2: Visualization Techniques
TechniqueApplicationObservationRationale
UV Light (254 nm) Primary detection for all pyridine derivativesDark spot on bright green backgroundThe conjugated π -system of the pyridine ring quenches the plate's fluorescent indicator .
Dragendorff's Reagent Secondary confirmationOrange/brown spotSpecifically reacts with basic nitrogen compounds (tertiary amines/pyridines) to form a colored complex.
Iodine Vapor ( I2​ ) General detectionYellow/brown spotReversibly complexes with the aromatic ring and heteroatoms, useful if UV is ambiguous .

References

  • Chemistry Hall. "Thin Layer Chromatography: A Complete Guide to TLC." Chemistry Hall. URL:[Link]

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Organic Chemistry Lab Techniques (Nichols). URL:[Link]

Method

Application Note: Optimized Purification of Methyl 4-Iodo-2-Methylnicotinate via Normal-Phase Column Chromatography

Executive Summary & Chemical Context Methyl 4-iodo-2-methylnicotinate (IUPAC: methyl 4-iodo-2-methylpyridine-3-carboxylate) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4-iodo-2-methylnicotinate (IUPAC: methyl 4-iodo-2-methylpyridine-3-carboxylate) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceuticals, including [1] and [2].

Purifying this intermediate from crude reaction mixtures (which often contain unreacted chloro-precursors, over-halogenated byproducts, or hydrolyzed nicotinic acids) presents a significant chromatographic challenge. The sterically congested 3-carboxylate flanked by the 2-methyl and 4-iodo groups creates a unique electronic environment that demands precise control over mobile phase polarity and stationary phase interactions. This protocol outlines a self-validating, highly reproducible method for isolating methyl 4-iodo-2-methylnicotinate using normal-phase silica gel chromatography.

Chromatographic Rationale & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand why specific chromatographic conditions are selected rather than simply following a recipe. The purification strategy for this compound is governed by two primary physicochemical factors:

  • Pyridine Basicity vs. Silanol Interactions: The electron-withdrawing nature of the 3-methyl ester and the 4-iodo group significantly reduces the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. However, the nitrogen still retains sufficient Lewis basicity to form strong hydrogen bonds with the acidic silanol groups (Si–OH) present on standard unmodified silica gel[3]. If left unmitigated, this interaction causes severe peak tailing and band broadening. To counter this, the mobile phase is modified with 1% Triethylamine (Et₃N), which competitively binds to the acidic silanols, dynamically deactivating the stationary phase and ensuring sharp elution bands.

  • Solubility and Band Broadening: Halogenated nicotinates exhibit poor solubility in highly non-polar solvent mixtures (e.g., 100% hexanes). Attempting to wet-load the crude mixture in a polar solvent like dichloromethane (DCM) will disrupt the initial column equilibrium and cause the target band to streak down the column prematurely. Therefore, dry loading onto a solid support is mandatory. Adsorbing the crude mixture onto Celite ensures that the sample enters the silica bed as a perfectly narrow, uniform band, completely independent of its solubility in the initial mobile phase.

Mechanism cluster_0 Without Modifier (Peak Tailing) cluster_1 With 1% Et3N Modifier (Sharp Bands) N1 Pyridine Nitrogen S1 Acidic Silanol (Si-OH) N1->S1 Strong H-Bond (Irreversible) E1 Et3N (Modifier) S2 Acidic Silanol (Si-OH) E1->S2 Blocks Site N2 Pyridine Nitrogen N2->S2 Weak Interaction (Free Elution)

Fig 2. Mechanism of silica gel deactivation by triethylamine to prevent pyridine peak tailing.

Quantitative Method Parameters

To ensure a self-validating workflow, quantitative benchmarks must be established prior to column packing. Table 1 outlines the expected Thin Layer Chromatography (TLC) retention factors, and Table 2 details the optimized gradient required to resolve the target from common synthetic impurities, adapting parameters established in recent [4].

Table 1: TLC Retention Factors (R_f) in 15% EtOAc / 85% Hexanes (+ 1% Et₃N)

Compound / ImpurityExpected R_fChromatographic Behavior & Causality
Methyl 4-iodo-2-methylnicotinate 0.42 Target Compound. Sharp, highly UV-active spot at 254 nm.
Methyl 4-chloro-2-methylnicotinate0.35Unreacted precursor. Slightly more polar due to differences in halogen polarizability.
4-Iodo-2-methylnicotinic acid0.05Hydrolysis byproduct. Highly polar carboxylic acid; remains at the baseline.

Table 2: Optimized Gradient Elution Profile

Column Volumes (CV)Mobile Phase CompositionElution Purpose & Causality
0.0 – 2.02% EtOAc in HexanesFlushes highly non-polar impurities (e.g., elemental iodine traces).
2.0 – 5.05% EtOAc in HexanesIsocratic Hold: Allows closely eluting chloro-precursors to partition adequately before the target is mobilized.
5.0 – 9.010% EtOAc in HexanesElutes the target compound (Methyl 4-iodo-2-methylnicotinate).
9.0 – 12.020% EtOAc in HexanesColumn flush to remove highly polar byproducts and clear the bed.

Note: All mobile phase mixtures should contain 1% v/v Triethylamine to maintain silica deactivation.

Step-by-Step Purification Protocol

The following methodology utilizes the foundational principles of flash chromatography established by[3], optimized specifically for halogenated heterocycles.

Workflow A 1. Crude Mixture Methyl 4-iodo-2-methylnicotinate B 2. TLC Optimization Hexane:EtOAc (8:2) A->B C 3. Dry Loading Adsorption onto Celite 545 B->C D 4. Flash Column Chromatography Silica Gel 60 (40-63 µm) C->D E 5. Gradient Elution 2% to 20% EtOAc in Hexanes D->E F 6. Fraction Analysis UV Detection at 254 nm E->F G 7. Concentration in Vacuo Pure Target Compound F->G

Fig 1. Step-by-step workflow for the normal-phase purification of methyl 4-iodo-2-methylnicotinate.

Step 1: Dry Loading Preparation
  • Dissolve the crude reaction mixture in a minimal amount of volatile, polar solvent (e.g., DCM or Acetone).

  • Add Celite 545 to the flask (approximately 2 to 3 times the mass of the crude mixture).

  • Evaporate the solvent completely in vacuo using a rotary evaporator until a free-flowing, dry powder is obtained.

  • Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent remains. Re-apply vacuum until completely dry to prevent band broadening upon loading.

Step 2: Column Packing (Slurry Method)
  • Prepare a slurry of Silica Gel 60 (40-63 µm) in 100% Hexanes containing 1% Et₃N.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Apply positive air pressure to pack the bed.

  • Self-Validation Check: Pass 2 CV of the initial mobile phase (2% EtOAc in Hexanes + 1% Et₃N) through the column. A translucent, perfectly level bed validates the packing integrity.

Step 3: Sample Loading and Elution
  • Carefully pour the dry-loaded Celite powder directly onto the flat surface of the silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the Celite to prevent physical disruption of the sample band when adding solvent.

  • Execute the gradient elution profile exactly as outlined in Table 2 . Maintain a steady flow rate (e.g., 2.0 in/min solvent drop rate) to ensure optimal theoretical plate performance[3].

Step 4: Fraction Analysis & Recovery
  • Collect fractions in standard test tubes. The target compound will typically elute during the 10% EtOAc gradient phase.

  • Spot fractions onto a silica TLC plate and visualize under short-wave UV light (254 nm). The iodo-pyridine ring is highly UV-active and will appear as a dark purple spot against the green fluorescent background.

  • Self-Validation Check:Do not pool fractions based solely on UV detection. Co-spot the leading and tailing edge fractions against a pure reference standard. If the ΔRf​ between the target and a closely eluting impurity is less than 0.1, those specific fractions must be segregated.

  • Pool the pure fractions and concentrate in vacuo to yield the purified methyl 4-iodo-2-methylnicotinate.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • US Patent 9,902,722 B2. Biaryl kinase inhibitors. (Details the chromatographic purification of halogenated methyl nicotinate intermediates using 2-20% ethyl acetate/hexanes gradients).
  • World Intellectual Property Organization. WO2017059085A1. Biaryl kinase inhibitors.
  • Justia Patents. ALDH-2 inhibitor compounds and methods of use. URL:[Link]

Sources

Application

Application Note: Scale-Up Considerations for Reactions Involving Methyl 4-iodo-2-methylnicotinate

Executive Summary Methyl 4-iodo-2-methylnicotinate is a highly privileged building block in medicinal chemistry, frequently utilized to construct 4-aryl-2-methylnicotinic acid cores found in various kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-iodo-2-methylnicotinate is a highly privileged building block in medicinal chemistry, frequently utilized to construct 4-aryl-2-methylnicotinic acid cores found in various kinase inhibitors and GPCR ligands. However, transitioning the functionalization of this scaffold from milligram-scale discovery chemistry to multi-kilogram process manufacturing presents significant challenges. The electron-deficient 4-iodopyridine motif is prone to protodehalogenation, the pyridine nitrogen acts as a competing ligand that sequesters transition metal catalysts, and the C3 methyl ester is susceptible to premature hydrolysis under standard cross-coupling conditions.

This application note provides a comprehensive, field-validated strategy for the scale-up of Palladium-catalyzed Suzuki-Miyaura cross-couplings of Methyl 4-iodo-2-methylnicotinate, followed by controlled ester saponification.

Mechanistic Profiling & Scale-Up Challenges

When designing a scalable process for 4-halo-nicotinates, process chemists must address three primary failure modes:

  • Substrate and Product Inhibition: Heteroaromatic rings, particularly pyridines, are excellent ligands for Pd(II) species. During scale-up, the high concentration of the pyridine product can lead to competitive binding with the phosphine ligands, causing catalyst deactivation (precipitation of Pd black) and stalling the reaction[1].

  • Premature Ester Saponification: Traditional Suzuki-Miyaura conditions often employ strong bases (e.g., NaOH, Ba(OH)₂) in aqueous mixtures. At elevated temperatures, these conditions can prematurely hydrolyze the methyl ester. The resulting highly polar carboxylate alters the phase partitioning, leading to severe emulsion formations during liquid-liquid extraction and product loss in the aqueous waste stream.

  • Palladium Retention: The chelating nature of the 2-methylnicotinate core makes the removal of residual palladium exceptionally difficult. Standard crystallization often yields active pharmaceutical ingredients (APIs) with Pd levels exceeding 1,000 ppm, far above the ICH Q3D regulatory limit of <10 ppm[2].

Process Strategy: Solvent Selection and Metal Scavenging

The 2-MeTHF Advantage

To circumvent the limitations of traditional solvents like DMF or 1,4-dioxane, this protocol utilizes 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a biorenewable solvent that forms a clean biphasic system with water. This phase separation is critical for scale-up, as it allows the Suzuki-Miyaura coupling, aqueous washing, and subsequent palladium scavenging to be telescoped in a single reactor without energy-intensive solvent distillation[3].

Palladium Scavenging Dynamics

To achieve API-grade heavy metal limits, a targeted scavenging strategy must be employed. Thiol-based scavengers effectively outcompete the pyridine nitrogen for Pd coordination. We utilize an aqueous L-cysteine wash directly in the 2-MeTHF reactor. L-cysteine forms a highly water-soluble Pd-cysteine complex that partitions cleanly into the aqueous waste phase, minimizing product loss[4].

Table 1: Quantitative Comparison of Palladium Scavenging Strategies in Pyridine Cross-Couplings
Scavenging MethodPhase DynamicsInitial Pd (ppm)Final Pd (ppm)Yield ImpactScalability Profile
Standard Aqueous Wash Liquid/Liquid~8,000~1,500NoneHigh (Standard operation)
L-Cysteine (10% aq) Liquid/Liquid~8,00045 - 80-2%High (Cost-effective)
Functionalized Silica (Thiol) Solid/Liquid~8,000< 5-5%Medium (Requires filtration)
L-Cysteine + Silica Polish Hybrid~8,000< 2-6%Medium (Best for final API)

Data synthesized from process chemistry optimization studies on heteroaryl cross-couplings[2][4].

Process Visualization

Workflow N1 Starting Material Methyl 4-iodo-2-methylnicotinate N2 Suzuki-Miyaura Coupling (Pd-Catalyst, 2-MeTHF/H2O, Mild Base) N1->N2 N3 In-Process Control (IPC) HPLC Conversion > 99% N2->N3 6-8 hrs, 75°C N3->N2 Fail (Add Catalyst) N4 Palladium Scavenging (10% L-Cysteine Wash, 40°C) N3->N4 Pass N5 Phase Separation & Crystallization Isolation of Coupled Ester N4->N5 N6 Saponification (LiOH, THF/MeOH/H2O) N5->N6 N7 Acidification & Isolation (pH 3-4, Filtration) N6->N7 IPC: Ester < 1% N8 Final API Intermediate 4-Aryl-2-methylnicotinic acid (Pd < 10 ppm) N7->N8

Figure 1: End-to-end scalable workflow for cross-coupling and deprotection of 4-iodo-nicotinates.

Scalable Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure batch-to-batch reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling and Pd Scavenging

Objective: C-C bond formation at the C4 position while preserving the C3 methyl ester.

  • Reactor Charging: To a clean, dry jacketed reactor, charge Methyl 4-iodo-2-methylnicotinate (1.0 equiv, limiting reagent), the desired arylboronic acid (1.15 equiv), and anhydrous K₂CO₃ (2.5 equiv).

    • Causality Note: K₂CO₃ is selected over NaOH to provide a sufficiently basic environment for transmetalation without triggering premature ester hydrolysis.

  • Solvent Addition & Deoxygenation: Add 2-MeTHF (10 relative volumes [vol]) and deionized water (2 vol). Initiate agitation. Sparge the biphasic mixture with subsurface Nitrogen (N₂) for a minimum of 45 minutes.

    • Causality Note: Strict deoxygenation is critical. Oxygen not only degrades the Pd(0) active species but also promotes the homocoupling of the boronic acid, reducing the effective stoichiometry.

  • Catalyst Addition: Temporarily halt N₂ sparging and quickly charge Pd(dppf)Cl₂ (0.02 equiv). Resume N₂ sweep in the headspace.

  • Reaction Execution: Heat the reactor jacket to achieve an internal temperature of 70–75°C. Maintain vigorous stirring to ensure maximum interfacial surface area between the aqueous base and the organic solvent.

  • In-Process Control (IPC) 1: After 6 hours, sample the organic layer. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when the remaining Methyl 4-iodo-2-methylnicotinate is < 1.0 Area%.

  • Palladium Scavenging: Cool the internal temperature to 40°C. Charge a freshly prepared, N₂-sparged 10% w/w aqueous L-cysteine solution (3 vol)[4]. Stir vigorously at 40°C for 2 hours.

    • Causality Note: The L-cysteine solution must be prepared under inert conditions to prevent the oxidation of the thiol to the inactive disulfide (L-cystine)[4].

  • Phase Separation: Halt agitation and allow phases to settle for 30 minutes. A clean split should be observed. Drain the heavy aqueous layer (containing salts and the Pd-cysteine complex) to waste.

  • Washing & Concentration: Wash the organic layer with 5% aqueous NaCl (3 vol). Concentrate the 2-MeTHF layer under reduced pressure to ~3 vol, add heptane (5 vol) to induce crystallization, filter, and dry the solid intermediate.

Protocol B: Controlled Ester Saponification

Objective: Conversion of the coupled methyl ester to the corresponding nicotinic acid API intermediate.

  • Reactor Charging: Charge the coupled Methyl 4-aryl-2-methylnicotinate intermediate (1.0 equiv) to the reactor.

  • Solvent Addition: Add a solvent mixture of THF (5 vol) and Methanol (2 vol). Stir to dissolve.

  • Hydrolysis: Add a 2M aqueous solution of LiOH·H₂O (2.0 equiv). Heat the internal temperature to 45°C.

    • Causality Note: LiOH is preferred over NaOH as it provides a milder, more controlled hydrolysis, minimizing the risk of epimerization or degradation of sensitive functional groups on the newly installed aryl ring.

  • In-Process Control (IPC) 2: Monitor by HPLC. The reaction is complete when the ester peak is < 0.5 Area%.

  • Solvent Swap: Cool to 20°C. Apply vacuum distillation to remove the volatile organic solvents (THF/MeOH), leaving the product dissolved in the aqueous phase as the lithium carboxylate salt. Add additional water (5 vol) if the mixture becomes too viscous.

  • Acidification (Self-Validating Step): Slowly add 2M HCl dropwise while monitoring the internal pH. Target a final pH of 3.5 to 4.0.

    • Causality Note: Nicotinic acid derivatives are zwitterionic. Adjusting the pH to their isoelectric point (typically between pH 3 and 4) ensures maximum precipitation and prevents the product from re-dissolving as the hydrochloride salt at lower pH values.

  • Isolation: Stir the resulting slurry at 10°C for 2 hours to mature the crystals. Filter the solid, wash with cold water (2 × 2 vol), and dry in a vacuum oven at 50°C until constant weight is achieved.

References

  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development.[Link]

  • Choules, M. P., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega (via PMC).[Link]

  • Takale, B. S., Kong, F.-Y., & Thakore, R. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.[Link]

  • Slagt, V. F. (2006). Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. University of Groningen.[Link]

  • Wang, Y., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.[Link]

Sources

Method

Application Notes and Protocols for the Derivatization of Methyl 4-iodo-2-methylnicotinate for Biological Screening

Introduction: The Strategic Value of the Nicotinate Scaffold The nicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Nicotinate Scaffold

The nicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide spectrum of activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][2][3][4] Methyl 4-iodo-2-methylnicotinate is a particularly valuable starting material for the generation of diverse chemical libraries for biological screening. The presence of three distinct functional handles—the iodo group, the methyl ester, and the pyridine nitrogen—allows for a systematic and combinatorial approach to derivatization, enabling the exploration of a vast chemical space.

The iodine atom at the 4-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in modern drug discovery for their robustness and broad substrate scope, allowing for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties.[5][6][7][8][9] The methyl ester at the 3-position can be readily converted into a variety of amides or hydrolyzed to the corresponding carboxylic acid, providing another key point for diversification.[1][2][10] The 2-methyl group offers steric and electronic influence that can be crucial for modulating biological activity and selectivity.

This document provides a comprehensive guide to the derivatization of Methyl 4-iodo-2-methylnicotinate, offering detailed, field-proven protocols for key chemical transformations. Furthermore, it outlines a general workflow for the subsequent biological screening of the synthesized compound library, with a focus on identifying novel kinase inhibitors, a prominent target class for nicotinamide-based molecules.

Core Derivatization Strategies: A Visual Overview

The derivatization of Methyl 4-iodo-2-methylnicotinate can be conceptualized as a modular process, allowing for the systematic generation of a compound library. The following diagram illustrates the primary reaction pathways described in this guide.

G cluster_cross_coupling C-4 Position Derivatization (Cross-Coupling) cluster_ester_modification C-3 Position Derivatization (Ester Modification) start Methyl 4-iodo-2-methylnicotinate suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Ligand, Base amide Amide Formation (Primary/Secondary Amines) suzuki->amide Amine, Coupling Agent hydrolysis Hydrolysis (Carboxylic Acid) suzuki->hydrolysis Base or Acid sonogashira->amide Amine, Coupling Agent sonogashira->hydrolysis Base or Acid buchwald->amide Amine, Coupling Agent buchwald->hydrolysis Base or Acid library Diverse Compound Library amide->library hydrolysis->library screening Biological Screening (e.g., Kinase Assays) library->screening

Caption: Derivatization workflow for Methyl 4-iodo-2-methylnicotinate.

Protocols for C-4 Position Derivatization

The C-I bond at the 4-position of the pyridine ring is the primary site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the iodo-substituent in these transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl/vinyl halides and organoboron compounds.[7][9] The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side products. For electron-deficient heteroaryl iodides, a variety of palladium catalysts and ligands have proven effective.

Protocol: Suzuki-Miyaura Coupling of Methyl 4-iodo-2-methylnicotinate

  • Materials:

    • Methyl 4-iodo-2-methylnicotinate (1.0 equiv)

    • Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (4:1) or DMF

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-iodo-2-methylnicotinate, the boronic acid/ester, the palladium catalyst, and the base.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

    • Add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-methylnicotinate.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings. PdCl₂(dppf) is often more effective for challenging substrates due to the bidentate nature of the dppf ligand, which stabilizes the palladium center.

  • Base: Potassium carbonate is a commonly used base; however, for less reactive boronic acids, the more soluble and stronger base, cesium carbonate, can improve reaction rates and yields.[11]

  • Solvent: A mixture of dioxane and water is standard for many Suzuki reactions as it helps to dissolve both the organic and inorganic reagents. DMF can also be used and may be beneficial for microwave-assisted reactions.

Reactant Product Typical Yield
Phenylboronic acidMethyl 2-methyl-4-phenylnicotinate85-95%
3-Pyridylboronic acidMethyl 2-methyl-4-(pyridin-3-yl)nicotinate70-85%
4-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)-2-methylnicotinate88-98%
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts.[6][8][12] This reaction is highly efficient for introducing linear, rigid alkynyl linkers, which can be valuable for probing protein binding pockets.

Protocol: Sonogashira Coupling of Methyl 4-iodo-2-methylnicotinate

  • Materials:

    • Methyl 4-iodo-2-methylnicotinate (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv)

    • Copper(I) iodide (CuI) (0.04-0.10 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

    • Anhydrous, degassed Tetrahydrofuran (THF) or DMF

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Methyl 4-iodo-2-methylnicotinate, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction mixture at room temperature to 50 °C. The reaction is often exothermic upon addition of the alkyne.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-6 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-2-methylnicotinate.

Causality of Experimental Choices:

  • Co-catalyst: Copper(I) iodide is crucial for the catalytic cycle, as it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[8]

  • Base: An amine base such as triethylamine serves both as a solvent and as a base to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction.

  • Temperature: Sonogashira couplings with aryl iodides are often facile and can proceed at room temperature, which helps to minimize the formation of alkyne homocoupling byproducts (Glaser coupling).[13]

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position, which is a key transformation for generating compounds with potential for hydrogen bonding interactions with biological targets.

Protocol: Buchwald-Hartwig Amination of Methyl 4-iodo-2-methylnicotinate

  • Materials:

    • Methyl 4-iodo-2-methylnicotinate (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Pd₂(dba)₃ (0.01-0.05 equiv) or Pd(OAc)₂ (0.02-0.10 equiv)

    • Xantphos or BINAP (1.2-1.5 times the moles of Pd)

    • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

    • Anhydrous, degassed toluene or 1,4-dioxane

    • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask.

    • Add Methyl 4-iodo-2-methylnicotinate and the desired amine.

    • Add the anhydrous, degassed solvent.

    • Seal the flask and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

    • Dilute the reaction mixture with ethyl acetate and quench with water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like Xantphos or BINAP are essential for facilitating the reductive elimination step of the catalytic cycle, which is often the rate-limiting step.[5]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex. For more sensitive substrates, a milder base like cesium carbonate may be employed.[5]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for catalytic activity.

Protocols for C-3 Position Derivatization

The methyl ester at the C-3 position provides a versatile handle for further derivatization, most commonly through conversion to amides.

Amide Bond Formation

The conversion of the methyl ester to an amide introduces a key hydrogen bond donor and acceptor group, which can significantly impact biological activity. While direct aminolysis of the methyl ester is possible, it often requires harsh conditions. A more common and milder approach is a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by amide coupling. However, recent advancements have enabled direct enzymatic amidation.[1][2][3]

Protocol: Enzymatic Amidation of Methyl Nicotinate Derivatives

  • Materials:

    • Methyl nicotinate derivative (1.0 equiv)

    • Amine (2.0 equiv)

    • Immobilized Lipase (e.g., Novozym® 435)

    • tert-Amyl alcohol

    • Shaker reactor or continuous-flow microreactor

  • Procedure (Batch Process):

    • In a suitable flask, dissolve the methyl nicotinate derivative and the amine in tert-amyl alcohol.

    • Add the immobilized lipase (e.g., Novozym® 435).

    • Place the flask in a shaker reactor at 50 °C and agitate (e.g., 160 rpm) for 24 hours.[2]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter off the enzyme (which can be washed and reused).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Causality of Experimental Choices:

  • Enzyme: Novozym® 435 is a robust and widely used immobilized lipase from Candida antarctica that can catalyze amide bond formation under mild and environmentally friendly conditions.[1][2][3]

  • Solvent: tert-Amyl alcohol is a green solvent that has been shown to be effective for this enzymatic transformation.[1]

  • Temperature: A moderately elevated temperature of 50 °C typically provides a good balance between reaction rate and enzyme stability.[2]

Library Generation and Biological Screening

The derivatization strategies outlined above can be employed in a combinatorial fashion to rapidly generate a library of diverse compounds for biological screening.

G cluster_c4 C-4 Derivatization cluster_c3 C-3 Derivatization start Methyl 4-iodo-2-methylnicotinate synthesis Parallel Synthesis start->synthesis c4_reagents R1-B(OH)2 R1-C≡CH R1R2NH c4_reagents->synthesis c3_reagents R3R4NH c3_reagents->synthesis purification Purification & QC (LC-MS, NMR) synthesis->purification library Compound Library (Plate Format) purification->library screening High-Throughput Screening (e.g., Kinase Inhibition Assay) library->screening hit_id Hit Identification & Validation screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar

Caption: Workflow for library generation and biological screening.

High-Throughput Screening (HTS): A Focus on Kinase Inhibition

Given that many pyridine and nicotinamide derivatives exhibit activity as kinase inhibitors, a primary screen targeting a panel of kinases is a logical starting point.[14] A variety of HTS formats are available, with fluorescence- and luminescence-based assays being common due to their sensitivity and amenability to automation.

Generalized Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for a luminescence-based kinase assay that measures ATP consumption.

  • Materials:

    • Kinase of interest

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase reaction buffer

    • Compound library plated in DMSO

    • Luminescent kinase assay reagent (e.g., ADP-Glo™)

    • White, opaque 384-well microplates

    • Multichannel pipettes or automated liquid handling system

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare the kinase reaction mixture containing the kinase, substrate, and buffer.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plate into the wells of the assay plate. Also, include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase reaction mixture to the wells of the assay plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to stop the kinase reaction and deplete the remaining ATP, and second, a reagent to detect the amount of ADP produced, which is converted back to ATP and detected by a luciferase-luciferin reaction.

    • Read the luminescence signal on a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a given concentration).

Data Analysis and Hit Validation:

Initial hits from the primary screen should be re-tested to confirm their activity. Confirmed hits are then typically subjected to dose-response analysis to determine their IC₅₀ values. Further studies, such as mechanism of action and selectivity profiling against a panel of other kinases, are then conducted on the most promising compounds to establish a structure-activity relationship (SAR).[15][16][17][18]

Conclusion

Methyl 4-iodo-2-methylnicotinate is a highly versatile and strategically valuable starting material for the construction of diverse compound libraries for biological screening. The robust and well-established protocols for palladium-catalyzed cross-coupling reactions at the 4-position, combined with the potential for derivatization at the 3-position ester, provide a powerful platform for medicinal chemistry and drug discovery programs. The systematic application of these methods, coupled with high-throughput biological screening, offers a clear path to the identification of novel, biologically active molecules.

References

  • Sheng, Z.-K., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14, 131-138. [Link]

  • Sheng, Z.-K., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [PMC version of the RSC Advances article].
  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2011). ChemInform, 42(32). [Link]

  • Sheng, Z.-K., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [ResearchGate version of the RSC Advances article].
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. Journal of Medicinal Chemistry, 50(26), 6458–6461. [Link]

  • An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. (2024). Oriental Journal of Chemistry, 40(5). [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). [PMC version of the ACS Omega article].
  • Al-Qaisi, J. A., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3739-3742. [Link]

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction. (2017). Organic Letters. [Link]

  • Brzostek, A., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13. [Link]

  • Brzostek, A., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. [PMC version of the Frontiers in Microbiology article].
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (n.d.). University of Otago Library.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
  • (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. (2019).
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Compound screening. (n.d.). Nuvisan.
  • One-pot base-free Suzuki [¹¹C]methylation: kinetic and mechanistic insights. (n.d.). ChemRxiv.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2018). SciELO. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC.
  • Compound Libraries Available for HTS. (n.d.). High-Throughput Screening @ The Nucleus, Stanford University.
  • High-Throughput Screening (HTS) for Drug Discovery. (n.d.). Thermo Fisher Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions of Methyl 4-iodo-2-methylnicotinate

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Methyl 4-iodo-2-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Methyl 4-iodo-2-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific substrate. As a heteroaromatic iodide, Methyl 4-iodo-2-methylnicotinate presents unique challenges, including potential catalyst inhibition and a propensity for certain side reactions. This document provides in-depth, field-proven insights to navigate these complexities.

Troubleshooting Guide: From Low Yields to Success

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction has a very low yield, and I primarily recover my starting material (Methyl 4-iodo-2-methylnicotinate). What's going wrong?

Answer:

This issue typically points to a problem with one of the initial steps of the catalytic cycle: either the catalyst is not activating properly, or the oxidative addition is failing. The pyridine nitrogen in your substrate can also inhibit the catalyst.[1]

Causality & Solutions:

  • Inactive Catalyst: The active catalyst for a Suzuki reaction is a Palladium(0) species.[2] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0). This process can be inefficient. Oxygen in your reaction vessel can also rapidly deactivate the Pd(0) catalyst.

    • Solution 1: Ensure Rigorously Inert Conditions. Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][4] Maintain a positive pressure of inert gas throughout the experiment.

    • Solution 2: Use a Modern Precatalyst. Switch to a more robust, air-stable Pd(0) precatalyst or a palladacycle that generates the active Pd(0) species more reliably. Buchwald G3 or G4 precatalysts are excellent choices for challenging substrates.[5]

  • Catalyst Inhibition by Pyridine: The lone pair on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1]

    • Solution: Choose the Right Ligand. Bulky, electron-rich phosphine ligands are essential. They coordinate strongly to the palladium, preventing the pyridine substrate from binding while also promoting the crucial oxidative addition and reductive elimination steps.[5][6] Ligands like SPhos or XPhos are highly recommended for pyridine substrates.[1][5]

  • Suboptimal Temperature: Suzuki couplings often require heat to overcome activation barriers.[4]

    • Solution: If you are running the reaction at a low temperature, try increasing it incrementally to 80-100 °C. Monitor for potential decomposition if you go higher.[4]

Question 2: I'm observing a significant amount of a side product that appears to be Methyl 2-methylnicotinate (the de-iodinated starting material). How can I prevent this?

Answer:

You are observing dehalogenation (specifically, protodeiodination), a very common side reaction with reactive aryl iodides, especially N-heterocyclic ones.[3][7] This occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with your substrate to replace the iodine with hydrogen.[2][3]

Causality & Solutions:

  • Source of Hydride: The Pd-H species can be generated from various sources in your reaction mixture, including trace water, alcohol solvents, or even some bases.[2][3]

    • Solution 1: Modify the Base/Solvent System. If you are using an aqueous base like K₂CO₃ in a solvent mixture containing water, this can be a source of the problem. Consider switching to anhydrous conditions. Using a strong, non-nucleophilic anhydrous base like potassium phosphate (K₃PO₄) in a dry solvent (e.g., anhydrous toluene or dioxane) can significantly suppress dehalogenation.[5]

    • Solution 2: Avoid Alcoholic Solvents. Do not use alcohol solvents (like ethanol or isopropanol) as a co-solvent, as they are known to generate Pd-H species.[2][8] If solubility is an issue, consider solvents like DMF or MeTHF.[5]

Question 3: My desired product is formed, but it's contaminated with a biaryl product from the homocoupling of my boronic acid. How do I fix this?

Answer:

Homocoupling of the boronic acid is almost always caused by the presence of oxygen in the reaction.[2][4] Oxygen can facilitate the oxidation of the boronic acid and promote its self-coupling, mediated by palladium.

Causality & Solutions:

  • Oxygen Contamination: Inadequate degassing allows oxygen to remain in the reaction headspace and dissolved in the solvent.

    • Solution: Improve Degassing Technique. This cannot be overstated. Ensure your degassing procedure is thorough. For maximum oxygen removal, perform at least three freeze-pump-thaw cycles. If sparging, use a subsurface needle and allow sufficient time (15-30 min) for the gas to bubble through the entire solvent volume.[3]

  • Pd(II) Precatalyst Issues: Using a Pd(II) source can sometimes lead to side reactions like homocoupling before the active Pd(0) catalyst is fully formed.[2]

    • Solution: Use a Pd(0) Source. Starting with a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this, but the best approach remains using modern, well-defined precatalysts combined with rigorous degassing.[4][5]

Question 4: The reaction seems to work, but my yield is inconsistent, and I suspect my boronic acid is decomposing.

Answer:

You are likely experiencing protodeborylation, where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[2] This is a common decomposition pathway, especially for heteroaryl boronic acids or under harsh basic conditions.[2]

Causality & Solutions:

  • Instability of Boronic Acids: Boronic acids are susceptible to hydrolysis and decomposition.[2]

    • Solution 1: Use a Boronic Ester. Switch from the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin).[2] Pinacol esters are significantly more robust and less prone to protodeborylation. They can be purchased or easily prepared.

    • Solution 2: Use Fresh Reagents. Do not use old boronic acids that may have started to decompose on the shelf. Use freshly purchased or prepared material.[4]

    • Solution 3: Modify Base/Conditions. In some cases, a milder base or shorter reaction times can help minimize decomposition. If using a very strong base, consider switching to K₂CO₃ or K₃PO₄.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst, base, and solvent for this reaction?

A1: A robust starting point for the Suzuki coupling of Methyl 4-iodo-2-methylnicotinate would be to use a modern catalyst system known for its efficacy with heteroaryl halides.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)These are air-stable precatalysts that reliably generate the active Pd(0) species. The bulky, electron-rich XPhos and SPhos ligands are proven to be highly effective for coupling pyridine halides, accelerating the desired reaction while minimizing catalyst inhibition.[1][5]
Base Potassium Phosphate (K₃PO₄) (2-3 equivalents)K₃PO₄ is a strong enough base to facilitate transmetalation but is often used under anhydrous or near-anhydrous conditions, which can help suppress side reactions like dehalogenation and protodeborylation.[5]
Solvent 1,4-Dioxane/water (e.g., 5:1 ratio) or Toluene/waterA biphasic solvent system is standard.[6] Dioxane and toluene are excellent organic solvents for dissolving the substrates, while the water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.[4][5]
Temperature 90 - 110 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant thermal decomposition of the catalyst or reagents.[3][4]

Q2: Can I use a simpler catalyst like Pd(PPh₃)₄?

A2: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it is often less effective for challenging substrates like electron-deficient pyridines. The PPh₃ ligand is less electron-rich and bulky compared to modern Buchwald-type ligands (e.g., XPhos, SPhos). This can lead to slower rates of oxidative addition and reductive elimination, and the catalyst is more susceptible to inhibition by the pyridine nitrogen.[1][6] For higher and more consistent yields with this specific substrate, investing in a more advanced catalyst system is highly recommended.

Q3: Why is an inert atmosphere so critical for Suzuki reactions?

A3: An inert atmosphere is crucial for two primary reasons:

  • Catalyst Stability: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which halts the catalytic cycle.

  • Preventing Homocoupling: As mentioned in the troubleshooting guide, oxygen promotes the oxidative homocoupling of the boronic acid reagent, leading to unwanted biaryl impurities that can be difficult to separate from your desired product.[2][4]

Q4: My ester group might be sensitive to the base. Is hydrolysis a concern?

A4: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially if strong aqueous bases (like NaOH) are used with prolonged heating.[4] Using a base like K₃PO₄ or K₂CO₃ is generally safer than stronger hydroxides. If you observe significant hydrolysis, you can try:

  • Using a milder base like NaHCO₃.[5]

  • Reducing the reaction time by monitoring the reaction closely with TLC or LC-MS and stopping it as soon as the starting material is consumed.

  • Using strictly anhydrous conditions (anhydrous K₃PO₄ in dry toluene), which will prevent hydrolysis.

Visualizing the Process

Understanding the reaction mechanism and troubleshooting logic is key to optimization.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L₂(I) Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_DiAryl Aryl-Pd(II)L₂(Ar') Intermediate Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Catalyst Regenerated Product Coupled Product (Ar-Ar') RedElim->Product ArylIodide Methyl 4-iodo-2-methylnicotinate (Ar-I) ArylIodide->OxAdd BoronicAcid Boronic Acid/Ester (Ar'-B(OR)₂) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction? sm_recovered Mainly Starting Material Recovered? start->sm_recovered Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) action1 1. Check Inert Atmosphere (Degas!) 2. Use a more active catalyst (e.g., XPhos Pd G3) 3. Increase Temperature (80-100 °C) sm_recovered->action1 Yes dehalogenation Dehalogenation Product Observed? sm_recovered->dehalogenation No action2 1. Switch to anhydrous base (K₃PO₄) 2. Use dry solvents (Toluene, Dioxane) 3. Avoid alcohol co-solvents dehalogenation->action2 Yes boronic_issue Homocoupling or Boronic Acid Decomposition? dehalogenation->boronic_issue No action3 For Homocoupling: - Rigorously degas reaction For Decomposition: - Use fresh boronic acid or switch to a pinacol ester (Bpin) boronic_issue->action3 Yes

Caption: A troubleshooting decision tree for common Suzuki reaction issues.

General Experimental Protocol (Starting Point)

This protocol provides a robust set of conditions for the Suzuki-Miyaura coupling of Methyl 4-iodo-2-methylnicotinate with a generic arylboronic acid.

Materials:

  • Methyl 4-iodo-2-methylnicotinate (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add Methyl 4-iodo-2-methylnicotinate (1.0 eq), the arylboronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 catalyst (0.02 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3][9]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 5:1 v/v ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the starting iodide.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-18 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.[3][9]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash with water and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][9]

References
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016, December 8). ACS Publications. [Link]

  • Suzuki–Miyaura Coupling Reactions of Iodo(difluoroenol) Derivatives, Fluorinated Building Blocks Accessible at Near-Ambient Temperatures. (2012, July 9). ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit. [Link]

  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025, July 21). Symposium. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004, April 6). ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). RSC Publishing. [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. (2024, September 4). Reddit. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10). Master Organic Chemistry. [Link]

  • One-pot base-free Suzuki [¹¹C]methylation: kinetic and mechanistic insights. (n.d.). ChemRxiv. [Link]

  • One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. (n.d.). Chemistry Europe. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2013, January 17). IntechOpen. [Link]

  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-O-Based Electrophiles. (n.d.). MIT Open Access Articles. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. (n.d.). Organic Chemistry Portal. [Link]

  • Practical methylation of aryl halides by Suzuki-Miyaura coupling. (n.d.). ResearchGate. [Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (2022, January 31). MDPI. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-iodo-2-methylnicotinate

Introduction This technical guide is designed for researchers, chemists, and process development scientists involved in the synthesis of Methyl 4-iodo-2-methylnicotinate. This compound is a key building block in pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is designed for researchers, chemists, and process development scientists involved in the synthesis of Methyl 4-iodo-2-methylnicotinate. This compound is a key building block in pharmaceutical and agrochemical research. The most common synthetic route involves the diazotization of Methyl 4-amino-2-methylnicotinate, followed by a Sandmeyer-type reaction with an iodine source. While effective, this process is sensitive to reaction conditions and can generate a profile of characteristic side products.

This document provides a troubleshooting framework in a question-and-answer format to help you identify, understand, and mitigate the formation of these common impurities, thereby improving yield, purity, and process robustness.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of my starting material, Methyl 4-amino-2-methylnicotinate, in the crude reaction mixture. What is the likely cause?

Answer: The persistence of starting material almost always points to incomplete diazotization. The conversion of the primary aromatic amine to the diazonium salt is the critical first step, and its efficiency is highly dependent on several factors.

Root Cause Analysis:

  • Insufficient Nitrous Acid (HNO₂): The diazotizing agent, nitrous acid, is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl or H₂SO₄).[1][2] If the stoichiometry of NaNO₂ is too low, there won't be enough electrophilic nitrosonium ion (NO⁺) to react with all of the starting amine.[3]

  • Improper Temperature Control: The reaction is highly exothermic and must be maintained at low temperatures, typically 0-5 °C.[4] If the temperature rises, the unstable nitrous acid can decompose before it has a chance to react.

  • Inadequate Acidity: A sufficiently low pH is crucial. The acid serves two purposes: it converts NaNO₂ to HNO₂ and it prevents the newly formed diazonium salt from engaging in unwanted side reactions, such as coupling with the unreacted starting amine.[3]

Troubleshooting & Optimization Protocol:

ParameterRecommended ActionScientific Rationale
Stoichiometry Use a slight excess of sodium nitrite (e.g., 1.1 to 1.2 equivalents).Ensures complete consumption of the limiting starting amine.
Temperature Maintain the reaction temperature strictly between 0 °C and 5 °C using an ice/salt bath.Maximizes the stability of both nitrous acid and the resulting diazonium salt.[1]
Reagent Addition Add the aqueous solution of sodium nitrite slowly and subsurface to the acidic solution of the amine.This ensures that the nitrous acid is generated in the presence of the amine and reacts immediately, minimizing its decomposition. It also helps to control the exotherm.[5]
Acidity Ensure a strongly acidic medium (e.g., using excess concentrated HCl).Promotes the formation of the active electrophile (NO⁺) and minimizes premature azo coupling side reactions.[3]
Verification After the addition of NaNO₂, test for the presence of excess nitrous acid using starch-iodide paper (should turn dark blue).[6]This provides a quick and reliable check to confirm that sufficient diazotizing agent was present.
Q2: My main impurity has a mass corresponding to a hydroxyl group replacing the iodine (Methyl 4-hydroxy-2-methylnicotinate). How can I prevent this?

Answer: This is a very common and often the most significant side product. It arises from the nucleophilic attack of water on the diazonium salt intermediate, a reaction that competes directly with the desired iodination.[6][7]

Mechanistic Insight: The diazonium group (-N₂⁺) is an excellent leaving group, arguably one of the best in organic chemistry, because it departs as stable nitrogen gas (N₂).[8][9] This makes the carbon atom at the 4-position of the pyridine ring highly electrophilic and susceptible to attack by any nucleophile present in the mixture, including water.

dot graph "Side_Product_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Fig 1. Competing reaction pathways for the diazonium intermediate.

Preventative Measures:

  • Strict Temperature Control: The rate of hydrolysis of the diazonium salt is highly temperature-dependent. Keeping the reaction at 0-5 °C throughout the formation and subsequent reaction of the diazonium salt is the single most critical factor in minimizing this side product.

  • Minimize Reaction Time: Diazonium salts have limited stability even at low temperatures.[3] The subsequent iodination step should be performed promptly after the diazotization is complete. Do not let the diazonium salt solution stand for extended periods.

  • Choice of Iodine Source: The reaction with potassium iodide (KI) is typically rapid and does not require a copper catalyst, which is often needed for other Sandmeyer reactions (chlorination, bromination).[10][11] A high concentration of iodide ions will kinetically favor the desired reaction over the slower hydrolysis. Ensure the KI is fully dissolved before adding it to the diazonium salt solution.

Q3: I've isolated a byproduct that is the parent compound, Methyl 2-methylnicotinate (deamination product). How does this form?

Answer: The formation of Methyl 2-methylnicotinate is the result of a reduction reaction, where the diazonium group is replaced by a hydrogen atom. This process is known as deamination or hydrodediazoniation.[12][13]

Mechanistic Considerations: While specific reducing agents like hypophosphorous acid (H₃PO₂) are used intentionally to achieve this transformation, trace amounts of reducing species in the reaction mixture can lead to it as a side product. Potential sources include:

  • Excess Nitrite: In some cases, excess nitrous acid or nitrite ions can act as reducing agents for the diazonium salt.

  • Solvent Participation: Certain solvents or additives can participate in radical reduction pathways. For instance, experiments using deuterated THF have shown that the solvent can be the source of the hydrogen atom.[14]

  • Radical Intermediates: The Sandmeyer reaction can have radical character.[7][8] An intermediate aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture to form the deaminated product.

Mitigation Strategies:

  • Control Stoichiometry: Avoid a large excess of sodium nitrite. Use just enough to drive the diazotization to completion (as verified by starch-iodide paper).

  • Solvent Choice: Use clean, high-purity solvents to avoid introducing adventitious reducing agents.

  • Degassing: While not always necessary, if deamination is a persistent issue, degassing the solvents prior to use can remove dissolved oxygen, which can sometimes influence radical pathways.

Q4: My reaction mixture turned a deep red/orange color, and I have a complex, high-molecular-weight impurity. What could this be?

Answer: A deep coloration is often indicative of the formation of an azo compound. This occurs via an azo coupling reaction , where the electrophilic diazonium salt attacks an electron-rich aromatic ring.[15][16]

Cause: In this specific synthesis, the most likely coupling partner is the unreacted starting material, Methyl 4-amino-2-methylnicotinate. The diazonium ion (an electrophile) will attack the activated ring of the starting amine (a nucleophile) to form a brightly colored diazoamino compound (-N=N-NH-).[15][17]

Conditions Favoring Azo Coupling:

  • Insufficient Acidity: This side reaction is most prominent when the pH is not kept sufficiently low. In a strongly acidic medium, the amino group of the starting material is protonated (-NH₃⁺), which deactivates the ring towards electrophilic attack.

  • Slow Diazotization: If the diazotization is slow or incomplete, there will be a higher concentration of the starting amine available to couple with the diazonium salt as it is formed.

Prevention:

  • Maintain High Acidity: Ensure the reaction medium is strongly acidic throughout the diazotization process. This is the most effective way to prevent azo coupling.[3]

  • Efficient Mixing: Ensure vigorous stirring to quickly disperse the sodium nitrite solution. This prevents localized areas of higher pH where coupling could occur.

Analytical Characterization of Products and Side Products

A clear understanding of the analytical profile of the desired product and potential impurities is essential for troubleshooting and purification.

CompoundStructureKey Analytical Features (Expected)
Methyl 4-iodo-2-methylnicotinate (Desired Product)c1(c(cc(cn1)I)C(=O)OC)CTLC: Least polar of the main components. ¹H NMR: Distinct aromatic proton signals shifted by the iodo and ester groups. MS: Characteristic isotopic pattern for iodine; correct M+ peak.
Methyl 4-amino-2-methylnicotinate (Starting Material)c1(c(cc(cn1)N)C(=O)OC)CTLC: More polar than the iodo-product. ¹H NMR: Presence of a broad -NH₂ signal. MS: Correct M+ peak corresponding to the amine.
Methyl 4-hydroxy-2-methylnicotinate (Hydrolysis Product)c1(c(cc(cn1)O)C(=O)OC)CTLC: Most polar of the small molecule impurities. ¹H NMR: Presence of a broad -OH signal; aromatic shifts different from the iodo- and amino- compounds. MS: Correct M+ peak corresponding to the hydroxy compound.
Methyl 2-methylnicotinate (Deamination Product)c1(c(ccc(n1)C(=O)OC)C)CTLC: Polarity similar to or slightly less than the iodo-product. ¹H NMR: Aromatic region will show a proton at the 4-position instead of a substituent. MS: Correct M+ peak.
Azo Compound (Coupling Product)Complex DimerTLC: Often a baseline, highly colored spot. ¹H NMR: Complex aromatic region with a high proton count. MS: High molecular weight peak corresponding to the dimer.

Optimized Protocol: Synthesis of Methyl 4-iodo-2-methylnicotinate

This protocol incorporates the troubleshooting insights discussed above to minimize side product formation.

1. Diazotization:

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Methyl 4-amino-2-methylnicotinate (1.0 eq) in a solution of concentrated HCl and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (1.1 eq) in water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the vigorously stirred amine solution, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.

  • Confirm a slight excess of nitrous acid using starch-iodide test paper.

2. Iodination:

  • In a separate beaker, dissolve potassium iodide (1.5 - 2.0 eq) in a minimal amount of water and cool to 0-5 °C.

  • Slowly add the cold, freshly prepared diazonium salt solution to the stirred potassium iodide solution. Vigorous gas evolution (N₂) will be observed.

  • Allow the reaction mixture to stir in the ice bath and then warm slowly to room temperature over 1-2 hours until gas evolution ceases.

3. Work-up and Purification:

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from the more polar side products.

dot graph "Optimized_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Fig 2. Optimized experimental workflow for synthesis.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved March 8, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved March 8, 2026, from [Link]

  • Al-Juboori, A. M., & Al-Amiery, A. A. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. OAJI.net. Retrieved March 8, 2026, from [Link]

  • Unacademy. (n.d.). Diazonium Salts: Importance in Synthetic Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved March 8, 2026, from [Link]

  • Sustainability Directory. (n.d.). Diazotization Coupling Reaction. Retrieved March 8, 2026, from [Link]

  • Anwar, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved March 8, 2026, from [Link]

  • Aakash Institute. (n.d.). Diazonium salt - Physical and Chemical Properties. Retrieved March 8, 2026, from [Link]

  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples. Retrieved March 8, 2026, from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved March 8, 2026, from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved March 8, 2026, from [Link]

  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved March 8, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Retrieved March 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved March 8, 2026, from [Link]

  • MDPI. (2019, May 24). Flow Hydrodediazoniation of Aromatic Heterocycles. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2017, October 3). Alkyl diazonium ion pairs and deamination. Part 45. Retrieved March 8, 2026, from [Link]

  • Saha, S. (n.d.). Organic Chemistry-4. Retrieved March 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved March 8, 2026, from [Link]

  • WikiMili. (2022, January 21). Sandmeyer reaction. Retrieved March 8, 2026, from [Link]

  • University Website. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved March 8, 2026, from a specific university's chemistry department website (actual URL needed for a real reference).
  • Datapdf. (n.d.). The Diazotization of Heterocyclic Primary Amines. Retrieved March 8, 2026, from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Iodination. Retrieved March 8, 2026, from [Link]

  • PMC. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved March 8, 2026, from [Link]

  • PMC. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved March 8, 2026, from [Link]

  • MDPI. (2016, July 14). Exploring Flow Procedures for Diazonium Formation. Retrieved March 8, 2026, from [Link]

  • PMC. (n.d.). N‐Insertion of Diazonium Salts Into Ketone Derivatives. Retrieved March 8, 2026, from [Link]

  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved March 8, 2026, from [Link]

  • Environment Clearance NIC. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved March 8, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of Methyl 4-iodo-2-methylnicotinate

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with methyl 4-iodo-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with methyl 4-iodo-2-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base and solvent selection for this electron-deficient heteroaryl iodide. By understanding the underlying principles and common pitfalls, you can significantly improve reaction yields, minimize side products, and enhance the robustness of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 4-iodo-2-methylnicotinate considered a challenging substrate for cross-coupling?

While the carbon-iodine bond is the most reactive of the carbon-halogen bonds, making oxidative addition generally favorable, the electronic nature of the pyridine ring in methyl 4-iodo-2-methylnicotinate presents unique challenges.[1][2] The electron-withdrawing nature of the pyridine nitrogen and the methyl nicotinate group can influence the stability of catalytic intermediates. Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, potentially leading to catalyst deactivation or altered reactivity.[2] Careful optimization of the base and solvent system is therefore critical to achieving high efficiency.

Q2: How do I choose the right base for a Suzuki-Miyaura coupling with this substrate?

The primary role of the base in a Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[3] The choice of base is highly dependent on the coupling partner and solvent system.

  • Inorganic bases are most commonly employed.

    • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are often a good starting point.[3] Cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents and can be particularly effective for challenging couplings.

    • Phosphates (K₃PO₄): Potassium phosphate is a strong, non-nucleophilic base that is especially effective for sterically hindered substrates or when dealing with base-sensitive functional groups.

  • Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective for Suzuki couplings but are the bases of choice for Sonogashira and Heck reactions.

Aqueous mixtures of solvents like dioxane/water or toluene/water are often beneficial when using inorganic bases, as they can enhance the solubility and activity of the base.[4]

Q3: What is the best solvent for my cross-coupling reaction?

Solvent selection impacts the solubility of reagents, catalyst stability, and reaction kinetics. There is no single "best" solvent, and screening is often necessary.

  • Aprotic Polar Solvents (DMF, DMAc, Dioxane, THF): These are versatile solvents for a wide range of cross-coupling reactions. 1,4-Dioxane and THF are very common for Suzuki couplings. DMF and DMAc are often used in Sonogashira and Heck reactions.[5][6]

  • Aprotic Nonpolar Solvents (Toluene, Benzene): Toluene is a good choice, particularly for reactions run at higher temperatures.

  • Protic Solvents (Alcohols, Water): While less common as the primary solvent, the addition of water is often crucial for Suzuki reactions using inorganic bases.[4] For Sonogashira couplings, amine bases like triethylamine can sometimes serve as both the base and a co-solvent.[7]

It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen and water, which can lead to the formation of palladium black and promote side reactions like homocoupling.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of my desired product. What could be the issue?

Answer: Low or no yield in the cross-coupling of methyl 4-iodo-2-methylnicotinate can stem from several factors, even with a reactive C-I bond. A systematic approach to troubleshooting is essential.

Workflow for Troubleshooting Low Yield

Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.

Issue 2: Significant Side Product Formation

Question: My reaction is messy, with multiple spots on the TLC plate. What are the likely side products and how can I avoid them?

Answer: Several side reactions can compete with your desired cross-coupling.

  • Hydrodehalogenation: This is the replacement of the iodine atom with a hydrogen, resulting in methyl 2-methylnicotinate. This can be promoted by sources of hydride in the reaction mixture.

    • Solution: Ensure you are using high-purity, anhydrous solvents. Avoid alcoholic solvents if this is a persistent issue. The choice of base can also play a role; sometimes switching to a non-coordinating base can mitigate this.

  • Homocoupling of the Coupling Partner: This results in a biaryl or diyne byproduct from the coupling of two molecules of your boronic acid, organostannane, or alkyne.

    • Solution: This is often promoted by the presence of oxygen.[7] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Protodeboronation (Suzuki): The boronic acid can be replaced by a hydrogen atom before it has a chance to couple, which is a common issue with unstable boronic acids.

    • Solution: Use fresh boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also help compensate for some degradation.

Issue 3: Inconsistent Results

Question: I have run this reaction successfully before, but now it is not working. Why am I seeing poor reproducibility?

Answer: Inconsistent results are often traced back to subtle changes in reagents or reaction setup.

  • Reagent Quality:

    • Catalyst: Palladium catalysts can degrade over time. Use a fresh batch or a more stable pre-catalyst.

    • Base: Some bases, like potassium carbonate, can be hygroscopic. Ensure your base is dry.

    • Solvent: Solvent quality can vary between batches. Traces of impurities can poison the catalyst. Consider using a new bottle of high-purity, anhydrous solvent.

  • Inert Atmosphere: Ensure your Schlenk line or glovebox techniques are robust. Even small amounts of oxygen can be detrimental.

  • Reaction Temperature: Verify that your heating block or oil bath is accurately calibrated.

Data & Protocols

Table 1: Recommended Starting Conditions for Screening

The following table provides recommended starting points for optimizing the cross-coupling of methyl 4-iodo-2-methylnicotinate. These are based on successful conditions reported for analogous 4-halopyridine systems.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2.0)Toluene/H₂O (10:1)100
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)100
Sonogashira Pd(PPh₃)₂Cl₂ (2)-Triethylamine (2.0)THF65
Sonogashira (Cu-free) Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃ (2.0)Dioxane100
Stille Pd(PPh₃)₄ (5)--Toluene110
General Experimental Protocols

CAUTION: Always perform these reactions in a well-ventilated fume hood. Organotin reagents used in Stille couplings are toxic and should be handled with extreme care.[8][9]

  • Reaction Setup: To a dry Schlenk flask, add methyl 4-iodo-2-methylnicotinate (1.0 mmol), the desired boronic acid or ester (1.3 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1, 11 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Reaction Setup: To a dry Schlenk flask, add methyl 4-iodo-2-methylnicotinate (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add degassed THF and triethylamine (2.0 mmol) via syringe. Then, add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at the desired temperature (e.g., 65 °C) until the starting material is consumed.

  • Work-up and Purification: Follow steps 6 and 7 from the Suzuki-Miyaura protocol.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine methyl 4-iodo-2-methylnicotinate (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. To remove the tin byproducts, either wash the reaction mixture with a saturated aqueous solution of KF or filter the crude product through a plug of silica gel with an eluent containing ~2-5% triethylamine.[6]

  • Purification: After the initial workup to remove tin, concentrate the organic phase and purify by column chromatography.

Mechanistic Overview

Understanding the catalytic cycle is key to rational optimization. Below are simplified diagrams for the three major cross-coupling reactions discussed.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023). Source not specified.
  • Sonogashira coupling. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Shroder, M. The Sonogashira Coupling. CHM 254.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2010). RSC Discovery.
  • A Comparative Guide to Sonogashira Coupling Conditions for 2-Iodo-4-methylphenol. (2025). Benchchem.
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Stille reaction. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit. MilliporeSigma.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Source not specified.
  • Flow Chemistry: Sonogashira Coupling. RSC.org.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969.
  • Stille Coupling. Organic Synthesis.
  • Optimization of Pd-catalyzed cross-coupling reactions.
  • The Stille Reaction. Chem 115 Myers.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • One-Pot Base-Free Suzuki-Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Source not specified.
  • Heck reaction. In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Source not specified.
  • Buchwald-Hartwig Amin
  • Stille Cross-Coupling Reaction. Thermo Fisher Scientific - US.
  • Asian Journal of Chemistry. (2015).
  • Optimizing Suzuki Reaction Solvents. Scribd.
  • Heck Reaction. Organic Chemistry Portal.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). Benchchem.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
  • Optimization of the reaction conditions for Suzuki coupling reaction.
  • Heck reaction between 4-iodoanisole and methyl acrylate employing the...
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive N
  • Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides. SciSpace.
  • Cross coupling reactions in organic synthesis themed issue. (2011). POSTECH.
  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. (2016). PMC.
  • Thiol ester-boronic acid cross-coupling.

Sources

Optimization

methods for removing palladium residues from Methyl 4-iodo-2-methylnicotinate products

Target API Intermediate: Methyl 4-iodo-2-methylnicotinate Welcome to the Technical Support Center. As Senior Application Scientists, we understand that transitioning a successful palladium-catalyzed cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Target API Intermediate: Methyl 4-iodo-2-methylnicotinate

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that transitioning a successful palladium-catalyzed cross-coupling reaction into a scalable pharmaceutical process often hits a major bottleneck: metal clearance. The ICH Q3D guidelines mandate strict permitted daily exposure (PDE) limits for palladium, often requiring final API concentrations to be <10 ppm[1].

Methyl 4-iodo-2-methylnicotinate presents a unique purification challenge due to its highly functionalized pyridine core. This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve regulatory compliance without sacrificing product yield.

Process Visualization: Palladium Clearance Workflow

PalladiumRemovalWorkflow Start Crude Methyl 4-iodo-2-methylnicotinate (>1000 ppm Pd) Filt1 Primary Filtration (Celite) Removes Insoluble Pd Black Start->Filt1 Scav Scavenger Treatment (Si-TMT or MP-TMT at 40-50°C) Filt1->Scav Filt2 Secondary Filtration & Polar Solvent Wash Scav->Filt2 Test ICP-MS Analysis Pd < 10 ppm? Filt2->Test Cryst Final Crystallization (Polish to <1 ppm) Test->Cryst YES AqWash Aqueous Chelator Wash (EDTA / pH 4-5) Test->AqWash NO AqWash->Scav Recycle Organic Phase

Multi-step workflow for palladium removal from functionalized pyridine derivatives.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is palladium so difficult to remove from Methyl 4-iodo-2-methylnicotinate compared to other intermediates? A: The difficulty stems directly from the coordination chemistry of your product. As a functionalized pyridine, Methyl 4-iodo-2-methylnicotinate acts as a powerful σ-donor ligand to transition metals. Research by Fujita’s group has demonstrated that palladium-pyridine frameworks (such as the Pd12(pyridine)24 complex) are exceptionally stable, with some undergoing ligand exchange with a half-life of approximately 20 days[2].

Furthermore, the presence of the 4-iodo substituent and the 3-carboxylate (nicotinate) ester creates a multidentate chelation environment that traps Pd(II) and Pd(0) species. Standard purification techniques like simple filtration or silica gel chromatography fail because the palladium is not merely a physical impurity; it is chemically coordinated to your product[2].

Q2: Which metal scavengers are most effective for pyridine-containing products? A: Because your product binds palladium strongly, you must introduce a scavenger with a significantly higher binding affinity—a thermodynamic sink. Trimercaptotriazine (TMT)-based scavengers are the industry standard for this application[3]. The TMT functional group provides multiple sulfur and nitrogen binding sites, chelating palladium irreversibly and outcompeting the pyridine nitrogen of your nicotinate product.

Table 1: Quantitative Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupPd AffinityLoading CapacityAPI Yield Loss Risk
Si-Thiol 1-PropanethiolModerate~1.2 mmol/gLow
Si-TMT 2,4,6-TrimercaptotriazineVery High~0.5 - 1.0 mmol/gLow
MP-TMT Macroporous TMT polymerVery High>0.5 mmol/gVery Low
Activated Carbon Non-specific poresLow/ModerateVariableHigh (Physisorption)

Data synthesized from established scavenger performance metrics[3][4].

Q3: What is the recommended protocol for scavenger treatment to ensure self-validating results? A: To break the stable Pd-pyridine bonds and drive the metal into the scavenger resin, thermal and kinetic energy must be applied. Follow this self-validating methodology:

  • Dissolution: Dissolve the crude Methyl 4-iodo-2-methylnicotinate in a polar aprotic solvent (e.g., THF or DMF) to ensure a homogeneous interaction phase[3].

  • Scavenger Addition: Add 5–10 wt% of MP-TMT or Si-TMT relative to the crude product mass (or ~5 equivalents relative to the known Pd content)[3].

  • Thermal Agitation: Stir the suspension at 40–50 °C for 12–16 hours. Mechanistic Causality: Heat is required to overcome the high activation energy barrier of the Pd-pyridine ligand exchange, allowing the TMT groups to capture the metal[2].

  • Filtration: Filter the mixture through a Celite® pad to remove the metal-loaded scavenger[5].

  • Product Recovery Wash: Wash the filter cake thoroughly with fresh, warm solvent (e.g., EtOAc) to recover any API that may have physisorbed onto the polymer backbone[5].

  • Quantification (Validation Step): Concentrate the filtrate and analyze residual palladium via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to validate that levels are <10 ppm[1][5].

Q4: How can I minimize API yield loss during the scavenging process? A: Yield loss during metal scavenging is primarily caused by physisorption—where the API becomes trapped in the pores of the scavenger backbone via non-specific van der Waals forces[4]. Traditional methods like activated carbon are notorious for this, offering poor selectivity and high API loss[3][6].

To mitigate this:

  • Use Macroporous Resins: Opt for MP-TMT over standard functionalized silica. The macroporous polystyrene backbone is designed for low swelling, which minimizes the entrapment of restricted-volume product streams[3].

  • Optimize Equivalents: Do not over-add scavenger. Run a small-scale trial to determine the exact equivalents needed based on initial ICP-MS readings[5].

  • Strategic Washing: Wash the post-reaction filter cake with a highly polar solvent to disrupt weak physisorption of the nicotinate without breaking the strong Pd-S chemisorption bonds[5].

Q5: If scavengers fail to reach ICH limits (<10 ppm), what alternative purification methods work? A: If scavenger treatment plateaus, the palladium is likely trapped in a highly stable colloidal form or a sterically hindered complex. A multi-modal approach is required[1]:

  • Aqueous Chelator Washes: Wash the organic phase with an aqueous solution containing strong chelating agents like EDTA[7].

    • Expertise Note: Methyl 4-iodo-2-methylnicotinate contains an acid- and base-sensitive methyl ester. Adjusting the aqueous phase to a slightly acidic pH (pH 4-5) safely protonates the pyridine nitrogen—weakening its hold on the palladium—without hydrolyzing the ester. This allows the water-soluble chelator to extract the metal into the aqueous layer.

  • Antisolvent Crystallization: Crystallization is an excellent final polishing step. While crystallization alone can sometimes concentrate metals within the crystal lattice[6], performing it after a primary scavenger treatment often successfully purifies the product to <1 ppm[4].

References
  • Title: How to Remove Palladium in three easy steps Source: Biotage URL
  • Title: Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures Source: Benchchem URL
  • Title: Quickly and Easily Remove Residual Metals from APIs to Approved Levels Source: Sopachem URL
  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL
  • Title: Palladium scavenging: From 1% to within ICH limits Source: Onyx Scientific URL
  • Title: Technical Support Center: Palladium Catalyst Removal in 4-Bromo-2,6-bis(trifluoromethyl)
  • Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Source: RSC Books URL

Sources

Troubleshooting

managing reaction temperature for exothermic couplings with Methyl 4-iodo-2-methylnicotinate

Welcome to the technical support center for managing exothermic cross-coupling reactions with Methyl 4-iodo-2-methylnicotinate. This guide is designed for researchers, chemists, and process development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing exothermic cross-coupling reactions with Methyl 4-iodo-2-methylnicotinate. This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile building block. Palladium-catalyzed cross-coupling reactions are powerful, but their exothermic nature, especially with reactive aryl iodides, requires careful management to ensure safety, reproducibility, and high yields.[1]

This document provides in-depth, field-proven insights into the causality behind common thermal issues and offers structured troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with Methyl 4-iodo-2-methylnicotinate shows a sharp, uncontrolled temperature spike immediately after adding the palladium catalyst. What's happening?

A1: This is a classic sign of an overly rapid reaction initiation. The primary cause is often a mismatch between the rate of heat generation and the system's capacity for heat removal.[2] With a highly reactive substrate like an aryl iodide, the catalytic cycle kicks off very quickly.

Primary Causes & Immediate Actions:

  • "All-in" Reagent Loading: Performing the reaction in an "all in" fashion, where all components are mixed at the start, provides poor control over the exotherm.[1]

  • High Catalyst Activity: The chosen palladium precatalyst/ligand system may be too active for the initial conditions.

  • Insufficient Pre-cooling: The reaction vessel might not have been adequately cooled before catalyst addition, leaving no thermal buffer.[2]

Troubleshooting Recommendation: Switch to a semi-batch process.[3] Add the palladium catalyst or the boronic acid solution slowly (dose-controlled) to the pre-cooled reaction mixture. This allows the cooling system to keep pace with the heat generated.

Q2: I'm observing a significant amount of homocoupling (biaryl byproduct) in my Suzuki reaction. Could this be related to temperature?

A2: Yes, temperature can influence the prevalence of side reactions like homocoupling of the boronic acid.[4] While the primary cause is often the presence of oxygen, which can facilitate oxidative homocoupling, high temperatures can accelerate this and other unproductive pathways.[5] Elevated temperatures can also lead to faster catalyst decomposition, which may alter the selectivity of the reaction.

To mitigate this:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and use a robust inert gas (Argon or Nitrogen) blanket. Oxygen can oxidize the active Pd(0) catalyst and promote side reactions.[6]

  • Control Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.

  • Check Reagent Purity: Ensure your boronic acid is pure, as impurities can sometimes promote side reactions.

Q3: For a Buchwald-Hartwig amination, what is the best type of base to use to minimize the exotherm?

A3: The choice of base is critical and directly impacts the reaction rate and exothermicity. Stronger bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions and, consequently, more aggressive exotherms. Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) will typically result in a slower, more controlled reaction.[7]

For hydrolytically sensitive functional groups on your coupling partner, or to simply achieve better thermal control, starting with a weaker base is a prudent strategy. If the reaction is too sluggish, you can then cautiously screen stronger bases or slightly increase the temperature.

Q4: My Sonogashira coupling stalls after an initial burst of activity. Why would this happen?

A4: This issue often points to catalyst deactivation or instability at the reaction temperature. The initial exotherm can raise the internal temperature to a point where the palladium catalyst, particularly if not well-stabilized by its ligand, begins to decompose into inactive palladium black.[6]

Troubleshooting Steps:

  • Improve Temperature Control: Implement slower addition of one of the reactants to moderate the initial exotherm.

  • Screen Ligands: The ligand is crucial for stabilizing the palladium catalyst.[6] If you suspect decomposition, screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands that may offer greater thermal stability.

  • Use a Pre-catalyst: Modern palladium pre-catalysts are designed for controlled activation and can improve catalyst stability and overall performance.

In-Depth Troubleshooting Guides

Problem 1: Managing Initial Temperature Overshoot

A rapid temperature increase at the start of the reaction is a common and hazardous scenario.[2] It indicates that the rate of heat evolution is overwhelming the cooling system's capacity.

Causality Analysis

The total heat of a cross-coupling reaction is fixed, but the rate of heat evolution is not. This rate is dictated by reaction kinetics, which are influenced by:

  • Concentration of Reactants: High initial concentrations lead to a faster reaction rate.

  • Catalyst Loading & Activity: Higher catalyst loading or a more active catalyst/ligand system accelerates the reaction.

  • Temperature: Reaction rates increase with temperature, creating a potential feedback loop if cooling is inadequate.

Strategic Solutions
StrategyMechanism of ActionRecommended Protocol
Controlled Reagent Addition Limits the amount of reactant available at any given time, thereby controlling the reaction rate and heat output.[8]1. Set up the reactor with Methyl 4-iodo-2-methylnicotinate, base, and solvent. 2. Pre-cool the mixture to the desired starting temperature (e.g., 0-10 °C). 3. Prepare the coupling partner (e.g., boronic acid) and catalyst in a separate solution. 4. Add this solution dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours), monitoring the internal temperature continuously.[9]
Solvent Selection Solvents with higher heat capacity can absorb more heat for a given temperature rise. Higher boiling points also provide a larger safety margin.[8]For reactions showing aggressive exotherms, consider switching from lower boiling point solvents like THF to higher boiling point solvents like toluene or dioxane, provided they are compatible with the reaction chemistry.[7]
Efficient Stirring Prevents the formation of localized "hot spots" by ensuring homogenous distribution of heat and reactants.[8]Use an overhead stirrer for viscous mixtures or larger scale reactions. Ensure the stir rate is sufficient to create a vortex and promote good mixing.
Problem 2: Thermal Runaway and Reaction Decomposition

A thermal runaway occurs when an exothermic reaction enters an uncontrollable, self-accelerating state.[8] For a nicotinate ester, this can lead to decomposition, pressure buildup, and the formation of unwanted, often colored, byproducts.

Proactive Prevention Workflow

This workflow helps identify and mitigate thermal runaway risks before scaling up.

Caption: Decision workflow for assessing and mitigating thermal runaway risk.

Experimental Protocols

Protocol: Dose-Controlled Suzuki-Miyaura Coupling

This protocol is designed to maintain isothermal conditions by controlling the addition rate of the limiting reagent.

Reagents & Equipment:

  • Methyl 4-iodo-2-methylnicotinate

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂) and phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

  • Jacketed reactor with overhead stirrer and internal temperature probe

  • Syringe pump

Procedure:

  • Reactor Setup: In a jacketed reactor under an inert atmosphere, charge Methyl 4-iodo-2-methylnicotinate (1.0 equiv), K₃PO₄ (2.0 equiv), and the solvent system.[6]

  • Pre-cooling: Start stirring and cool the reactor contents to the setpoint temperature (e.g., 10 °C). Ensure the temperature is stable before proceeding.[2]

  • Reagent Solution: In a separate flask under an inert atmosphere, dissolve the arylboronic acid (1.2 equiv), palladium precatalyst (0.01-0.02 mmol Pd), and ligand (0.02-0.04 mmol) in a portion of the solvent.

  • Controlled Addition: Using a syringe pump, add the reagent solution to the reactor over 2-4 hours. Continuously monitor the internal temperature.

  • Safety Threshold: Set a maximum reactor temperature (e.g., 25 °C). If this temperature is exceeded, the protocol should be to pause the addition until the temperature drops back below the threshold.[3]

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at the desired temperature (e.g., 80-100 °C) and monitor progress by TLC, GC, or LC-MS.[6]

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[6]

Visualizing the Core Problem: The Catalytic Cycle and Heat Generation

The primary heat-generating steps in palladium-catalyzed cross-couplings are typically the oxidative addition and reductive elimination phases. A highly efficient catalyst turns over quickly, releasing these packets of energy in rapid succession.

Catalytic_Cycle_Exotherm Heat Generation in the Pd Catalytic Cycle cluster_OA cluster_RE Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex (L-Pd(II)-R1-X) Pd0->OA_Complex Oxidative Addition (R1-X) TM_Complex Transmetalation Complex (L-Pd(II)-R1-R2) OA_Complex->TM_Complex Transmetalation (R2-M + Base) Product Product (R1-R2) TM_Complex->Product Reductive Elimination Product->Pd0 OA_Heat ΔH < 0 (Exothermic) RE_Heat ΔH < 0 (Exothermic)

Caption: The catalytic cycle, highlighting exothermic steps.

By understanding and controlling the rate-limiting factors of this cycle—such as reagent concentration—researchers can effectively manage the overall thermal profile of the reaction, leading to safer, more efficient, and higher-yielding synthetic outcomes.

References

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry—Methods. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. National Center for Biotechnology Information. [Link]

  • Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. ACS Publications. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]

  • Best ways to improving your temperature control. Radleys. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Safety Precautions for Handling Exothermic Reactions. Tanbourit. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • A Mechanistic Investigation of the Suzuki Polycondensation Reaction Using MS/MS Methods. ChemRxiv. [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. National Center for Biotechnology Information. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. [Link]

  • A Guide to High Performance Temperature Control. Labtex. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. National Center for Biotechnology Information. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. [Link]

  • Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. National Center for Biotechnology Information. [Link]

  • Temperature Control in the Chemical Industry. JULABO GmbH. [Link]

  • New menthyl nicotinate synthesis process.
  • Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]

  • Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. [Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • How do I control the negative temperature in an experiment?. Chemistry Stack Exchange. [Link]

  • Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Wiley Online Library. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.net. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternative Building Blocks for Methyl 4-Iodo-2-methylnicotinate in Biaryl Synthesis

Methyl 4-iodo-2-methylnicotinate is a premium, highly reactive electrophile frequently utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, and Negishi couplings) to construct complex...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 4-iodo-2-methylnicotinate is a premium, highly reactive electrophile frequently utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Stille, and Negishi couplings) to construct complex biaryl and heterobiaryl scaffolds[1]. The exceptional leaving-group ability of the iodide facilitates rapid oxidative addition to palladium(0) species, often allowing reactions to proceed at room temperature.

However, this high reactivity introduces significant drawbacks: iodinated pyridines are prone to light-induced degradation, protodehalogenation side reactions, and are typically significantly more expensive to source at scale. As a Senior Application Scientist, I frequently advise drug development teams to transition away from iodides during route scouting and scale-up. This guide objectively compares the performance of methyl 4-iodo-2-methylnicotinate against its bromo, chloro, triflate, and boronic ester alternatives, providing the mechanistic rationale and experimental data required to make an informed substitution.

Mechanistic Rationale: The Role of the Leaving Group

To understand how to replace the iodo-derivative, we must examine the catalytic cycle of the Suzuki-Miyaura cross-coupling. The rate-determining step for electron-deficient pyridines is the oxidative addition of the carbon-halogen (C–X) bond to the Pd(0) active catalyst [1].

The relative reactivity of the electrophile is inversely proportional to its Bond Dissociation Energy (BDE). The reactivity trend strictly follows: C–I > C–OTf > C–Br ≫ C–Cl [2]. While the iodide undergoes oxidative addition effortlessly, the chloride requires specialized catalytic systems to overcome its high activation energy barrier.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA + Ar-X (X=I, Br, Cl, OTf) Rate Determining Step PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM + Base, - HX Product Biaryl Product (Reductive Elimination) PdII_TM->Product + Ar'-B(OH)2 Product->Pd0 - Biaryl

Catalytic cycle of Suzuki-Miyaura coupling highlighting the halogen-dependent oxidative addition.

Evaluation of Alternative Building Blocks

Alternative 1: Methyl 4-bromo-2-methylnicotinate (The Balanced Workhorse)
  • CAS Number: 1374664-86-4

  • Performance Profile: The bromo-derivative offers the best balance of shelf-stability, cost, and reactivity. It does not suffer from the severe light sensitivity of the iodide. Oxidative addition is facile with standard, inexpensive phosphine ligands (e.g., PPh₃, dppf) at moderate heating (60–80 °C) [3].

  • Best For: General discovery chemistry and initial scale-up campaigns.

Alternative 2: Methyl 4-chloro-2-methylnicotinate (The Cost-Effective Challenge)
  • CAS Number: 1261491-28-4

  • Performance Profile: Chlorides are highly cost-effective and structurally robust, making them ideal for large-scale API manufacturing. However, the strong C–Cl bond resists oxidative addition.

  • Mechanistic Solution: Coupling this substrate requires electron-rich, sterically hindered Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands increase the electron density on the palladium center, forcing the oxidative addition, while their steric bulk accelerates the final reductive elimination step [1].

  • Best For: Process chemistry and late-stage manufacturing where reagent cost is the primary constraint.

Alternative 3: The Triflate Analog (Methyl 2-methyl-4-(((trifluoromethyl)sulfonyl)oxy)nicotinate)
  • Performance Profile: Triflates (pseudohalides) exhibit reactivity approaching that of iodides [2]. Their primary advantage is orthogonal synthesis: they are synthesized directly from the corresponding 4-pyridone/4-hydroxypyridine rather than via halogenation, offering a completely different retrosynthetic pathway.

  • Best For: Substrates where halogenation of the pyridine core is unselective or low-yielding.

Alternative 4: Polarity Reversal (Boronic Acid/Ester Umpolung)
  • Performance Profile: Instead of acting as the electrophile, the pyridine core can be converted into a nucleophilic boronic ester (e.g., via Miyaura borylation).

  • Best For: Scenarios where the coupling partner is a highly complex, sensitive, or sterically hindered aryl halide that cannot be easily borylated.

Quantitative Data Comparison

The following table summarizes the physicochemical and catalytic parameters for the various leaving groups at the 4-position of the nicotinate core.

Building Block / Leaving GroupApprox. C–X BDE (kcal/mol)Relative ReactivityTypical Catalyst LoadingRequired Ligand ClassScalability & Cost Efficiency
Iodide (Baseline) ~65Very High1–2 mol%Standard (PPh₃)Low (Expensive, light-sensitive)
Triflate (-OTf) N/AHigh2–5 mol%Standard (dppf, PPh₃)Moderate (Moisture sensitive)
Bromide (-Br) ~81Moderate2–5 mol%Standard (dppf, PPh₃)High (Excellent balance)
Chloride (-Cl) ~96Low1–5 mol%Advanced (SPhos, XPhos)Very High (Cheapest at scale)

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols emphasize the causality behind experimental choices, ensuring reproducibility.

Protocol A: Standard Suzuki Coupling (Using the Bromo Alternative)

This protocol utilizes mild conditions suitable for the balanced reactivity of methyl 4-bromo-2-methylnicotinate.

  • Preparation: To a dry Schlenk flask, add methyl 4-bromo-2-methylnicotinate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Rationale: K₂CO₃ is a standard base that efficiently facilitates transmetalation without causing ester hydrolysis at moderate temperatures.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Rationale: The bidentate dppf ligand prevents catalyst deactivation and is sufficiently electron-rich to activate the C–Br bond.

  • Degassing (Critical): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Sparge the mixture with Argon for 15 minutes.

    • Rationale: Pd(0) active species are highly susceptible to oxidation by dissolved O₂. Failure to degas leads to palladium black precipitation and stalled reactions.

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor via LC-MS until the starting bromide is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Challenging Suzuki Coupling (Using the Chloro Alternative)

This protocol utilizes advanced ligand design to overcome the high BDE of methyl 4-chloro-2-methylnicotinate.

  • Preparation: To a dry Schlenk flask, add methyl 4-chloro-2-methylnicotinate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

    • Rationale: K₃PO₄ is a weak, bulky base that performs optimally in non-polar solvents. It facilitates transmetalation without displacing the sterically demanding Buchwald ligand from the palladium center [1].

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

    • Rationale: SPhos is an electron-rich, biaryl phosphine ligand. Its electron density forces the difficult oxidative addition into the C–Cl bond, while its steric bulk prevents the formation of unreactive bis-phosphine Pd complexes.

  • Degassing: Add anhydrous Toluene (0.2 M). Sparge with Argon for 20 minutes.

  • Reaction: Heat to 100 °C for 12–18 hours. Monitor via LC-MS.

  • Workup: Filter through a pad of Celite to remove phosphate salts and palladium residues, concentrate, and purify via chromatography.

Decision Workflow

Use the following logical tree to select the appropriate building block for your specific project phase.

SelectionWorkflow Start Select Alternative to 4-Iodo-Nicotinate Cost Is cost/scalability the primary constraint? Start->Cost Chloro Methyl 4-chloro- 2-methylnicotinate (Requires Buchwald Ligands) Cost->Chloro Yes Reactivity Need high reactivity at mild conditions? Cost->Reactivity No Bromo Methyl 4-bromo- 2-methylnicotinate (Balanced choice) Reactivity->Bromo No (Standard) Triflate 4-Triflate Derivative (High reactivity, lower stability) Reactivity->Triflate Yes

Decision workflow for selecting the optimal alternative building block for biaryl synthesis.

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling - Substrate Scope and Catalytic Cycle." LibreTexts. Available at:[Link]

  • Wikipedia Contributors. "Suzuki reaction - Reactivity Trends and Solvent Variations." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • F. A. Saad et al. "Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water." Chemistry Central Journal, PMC5602838 (2017). Available at:[Link]

Comparative

analytical standards for the characterization of Methyl 4-iodo-2-methylnicotinate

An In-Depth Technical Guide to the Analytical Characterization of Methyl 4-iodo-2-methylnicotinate This guide provides a comprehensive framework for the analytical characterization of Methyl 4-iodo-2-methylnicotinate (C₈...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Characterization of Methyl 4-iodo-2-methylnicotinate

This guide provides a comprehensive framework for the analytical characterization of Methyl 4-iodo-2-methylnicotinate (C₈H₈INO₂), a key heterocyclic building block in medicinal chemistry and drug development. Ensuring the structural integrity and purity of such intermediates is paramount for the validity of downstream synthetic applications and the quality of final active pharmaceutical ingredients (APIs).

We will explore a multi-technique, or orthogonal, approach, which is the cornerstone of robust analytical science. By combining data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, we create a self-validating system that provides a high-confidence profile of the compound's identity, structure, and purity. This document is designed for researchers, analytical scientists, and drug development professionals who require a field-proven, in-depth guide to establishing analytical standards.

The Imperative for Orthogonal Analysis

Relying on a single analytical technique is insufficient for the comprehensive characterization of a novel or critical chemical entity. Each technique interrogates different molecular properties, and their collective data provides a holistic and trustworthy assessment. For instance, while NMR excels at elucidating the specific arrangement of atoms, HPLC is superior for quantifying trace-level impurities. This layered approach ensures that aspects missed by one method are captured by another, fulfilling the principles of analytical rigor demanded in a regulated and scientific environment.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[1] It provides precise information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity.

Expertise & Causality: Why NMR is the First Step

For a molecule like Methyl 4-iodo-2-methylnicotinate, ¹H and ¹³C NMR are indispensable. They confirm the presence and connectivity of the pyridine ring, the methyl and methoxy groups, and the substitution pattern. The chemical shifts are highly sensitive to the electronic effects of the substituents—the electron-withdrawing ester and iodine atom, and the electron-donating methyl group—which allows for definitive assignment of the isomeric structure. For substituted pyridines, the coupling constants between ring protons are characteristic of their relative positions (ortho, meta, para), providing a secondary layer of structural confirmation.[2]

Predicted ¹H and ¹³C NMR Data

Based on analysis of similar substituted nicotinates, the following spectral characteristics are expected.[2][3][4][5]

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR H-5 (Pyridine)~8.2d~5
H-6 (Pyridine)~8.5d~5
-OCH₃ (Ester)~3.9s-
-CH₃ (Ring)~2.6s-
¹³C NMR C=O (Ester)~165--
C-4 (C-I)~95-105--
C-2, C-3, C-5, C-6~120-160--
-OCH₃~53--
-CH₃~24--
Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of Methyl 4-iodo-2-methylnicotinate in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire data over a spectral width of 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a higher number of scans (>1024) are typically required due to the low natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier Transform. Phase and baseline correct the spectrum and integrate the ¹H signals.

Molecular Weight and Fragmentation by Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expertise & Causality: Choosing the Right Ionization Method

Organo-iodine compounds are known for the lability of the carbon-iodine bond.[6][7] Standard hard ionization techniques like Electron Impact (EI) can cause immediate fragmentation, often preventing the observation of the molecular ion (M⁺).[8] This can be misleading. Therefore, soft ionization techniques are strongly preferred.

  • Electrospray Ionization (ESI) : A gentle technique ideal for polar, ionizable molecules. Methyl 4-iodo-2-methylnicotinate, with its basic pyridine nitrogen, is expected to ionize efficiently in positive ion mode to produce the protonated molecule, [M+H]⁺.

  • Cold Electron Ionization (Cold EI) : A specialized GC-MS technique that provides true molecular ions for labile compounds where standard EI fails. It is an excellent, albeit less common, alternative for confirming the molecular weight of thermally sensitive molecules.[8]

The presence of iodine (¹²⁷I) is easily confirmed by a characteristic fragment loss of 127 amu (the mass of an iodine radical).

Expected Mass Spectrometry Data
Technique Ion Mode Expected Ion (m/z) Key Fragment (m/z)
LC-ESI-MS Positive277.96 ([M+H]⁺)-
GC-MS (Cold EI) -276.95 (M⁺)150.00 ([M-I]⁺)
Experimental Protocol: LC-ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in the protonation of the pyridine nitrogen.

  • Chromatography (for sample introduction) :

    • Column : C18 reversed-phase, e.g., 50 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase : A) Water + 0.1% Formic Acid; B) Acetonitrile + 0.1% Formic Acid.

    • Flow Rate : 0.4 mL/min.

    • Gradient : A short gradient from 10% to 95% B over 5 minutes.

  • Mass Spectrometer Settings (ESI+) :

    • Capillary Voltage : 3.5 kV.

    • Cone Voltage : 30 V.

    • Source Temperature : 150 °C.

    • Desolvation Gas Flow : 800 L/hr.

    • Scan Range : m/z 50-500.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds and quantifying related substances.[9][10] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products.

Expertise & Causality: Method Development Strategy

For a substituted pyridine like Methyl 4-iodo-2-methylnicotinate, a C18 column is a robust starting point.[9] The basicity of the pyridine nitrogen can lead to poor peak shape (tailing) on silica-based columns due to interaction with residual silanols. This is mitigated by using an acidic mobile phase additive, such as formic or trifluoroacetic acid, which protonates the pyridine, ensuring a single ionic form and improving peak symmetry.[11] UV detection is suitable as the pyridine ring is a strong chromophore.

Potential Impurities to Monitor
  • Starting Materials : e.g., Methyl 2-methylnicotinate.

  • De-iodinated Impurity : Methyl 2-methylnicotinate.

  • Hydrolysis Product : 4-iodo-2-methylnicotinic acid.

  • Positional Isomers : If present from the synthesis.

Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation : A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column : Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution :

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 265 nm.

  • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis : Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Confirmation of Elemental Composition

Elemental analysis provides the percentage of Carbon, Hydrogen, Nitrogen, and Iodine in the compound. This fundamental data confirms the empirical formula and serves as a final, independent check on purity and identity.

Expected Composition for C₈H₈INO₂
Element Theoretical %
Carbon (C)34.68
Hydrogen (H)2.91
Iodine (I)45.81
Nitrogen (N)5.05
Oxygen (O)11.55

The experimental values should agree with the theoretical values, typically within a ±0.4% tolerance. Polyvalent organoiodine compounds have been successfully characterized using this technique.[12][13]

Visualizing the Analytical Workflow

A logical workflow ensures that all necessary characterization steps are performed in the correct sequence to build a complete analytical profile of the standard.

Analytical_Workflow cluster_identity Identity & Structure Confirmation cluster_purity Purity & Composition Assessment cluster_final Final Qualification NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Impurities) NMR->HPLC MS Mass Spectrometry (LC-ESI-MS) MS->HPLC EA Elemental Analysis (%C, H, N, I) HPLC->EA Purity Confirmed Report Certificate of Analysis (Identity, Purity >98%) EA->Report Composition Confirmed Batch New Batch of Methyl 4-iodo-2-methylnicotinate Batch->NMR Primary Structure Batch->MS Molecular Weight

Caption: Logical workflow for the comprehensive characterization of Methyl 4-iodo-2-methylnicotinate.

Summary and Comparison of Techniques

This table summarizes the unique contribution of each analytical technique to the overall characterization of the reference standard.

Technique Primary Information Provided Alternative/Complementary Methods Key Strengths Limitations
NMR Spectroscopy Unambiguous molecular structure, atom connectivity, isomeric purity.X-ray Crystallography (for solids)Provides the most detailed structural information.Not ideal for trace-level quantification; requires soluble sample.
Mass Spectrometry Molecular weight confirmation, elemental formula (HRMS), fragmentation pattern.Elemental AnalysisHigh sensitivity, confirms molecular formula.Isomers are often indistinguishable; labile bonds can prevent M⁺ observation.
HPLC-UV Purity assessment, quantification of impurities, stability indication.Gas Chromatography (GC), Capillary Electrophoresis (CE)Gold standard for purity; highly quantitative and reproducible.Requires a chromophore for UV detection; method development can be time-consuming.
Elemental Analysis Confirmation of elemental composition and empirical formula.High-Resolution Mass Spectrometry (HRMS)Provides fundamental confirmation of composition; a good check on overall purity.Does not distinguish between isomers; requires several milligrams of sample.

By systematically applying this orthogonal set of analytical techniques, researchers and developers can establish a high-quality, well-characterized analytical standard for Methyl 4-iodo-2-methylnicotinate, ensuring the reliability and reproducibility of their scientific work.

References

  • PubMed. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Aviv Analytical. (2013). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI. Available at: [Link]

  • Academia.edu. Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Available at: [Link]

  • Semantic Scholar. Synthesis and characterization of novel polyvalent organoiodine compounds. ARKIVOC. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Wikipedia. Organoiodine chemistry. Available at: [Link]

  • Grokipedia. Organoiodine chemistry. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of the substituted complexes Examination of the.... Available at: [Link]

  • ARKIVOC. (2003). Synthesis and characterization of novel polyvalent organoiodine compounds. Available at: [Link]

  • ACS Publications. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. ACS Chemical Neuroscience. Available at: [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • Wikipedia. Pyridinium. Available at: [Link]

  • ATSDR. Analytical Methods. Available at: [Link]

  • Pharmaffiliates. Methyl Nicotinate-impurities. Available at: [Link]

  • Google Patents. 2-methyl nicotinate and preparation method and application thereof.
  • PubChem. Methyl 2-methylnicotinate. Available at: [Link]

  • ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available at: [Link]

  • MDPI. (2022). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. Available at: [Link]

  • environmentclearance.nic.in. methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Iodosulfuron methyl, et al. Available at: [Link]

  • Cleanchem. Methyl Nicotinate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Single-Crystal X-ray Diffraction of Methyl 4-iodo-2-methylnicotinate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise understanding of a molecule's three-dimensional structure is paramount for elucidating structure...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise understanding of a molecule's three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. Methyl 4-iodo-2-methylnicotinate, a halogenated pyridine derivative, represents a key scaffold in medicinal chemistry. Its structural analysis provides critical insights into intermolecular interactions that can influence binding affinity and pharmacokinetic properties.

This guide offers an in-depth technical comparison of the single-crystal X-ray diffraction (SCXRD) analysis of methyl 4-iodo-2-methylnicotinate products. While a public crystal structure for this specific compound is not available in the Cambridge Structural Database (CSD), this document will detail the established methodologies for its synthesis, crystallization, and subsequent SCXRD analysis.[1][2] Furthermore, a comparative analysis with structurally related nicotinate and iodinated aromatic compounds will be presented to anticipate its crystallographic features and contextualize its solid-state behavior.

The Significance of Structural Elucidation

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement within a crystalline solid.[3][4] This technique provides unparalleled detail regarding bond lengths, bond angles, and intermolecular interactions, which are crucial for:

  • Understanding Molecular Conformation: The precise geometry of the molecule in the solid state.

  • Identifying Intermolecular Interactions: Uncovering hydrogen bonds, halogen bonds, and π-π stacking interactions that govern crystal packing.

  • Absolute Stereochemistry Determination: Unambiguously assigning the stereochemistry of chiral centers.[3]

For drug development professionals, this information is invaluable for optimizing lead compounds, understanding polymorphism, and ensuring intellectual property protection.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of methyl 4-iodo-2-methylnicotinate can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below, followed by general crystallization techniques aimed at producing high-quality single crystals suitable for XRD analysis.

Proposed Synthesis of Methyl 4-iodo-2-methylnicotinate

A common route to nicotinic acid esters involves the esterification of the corresponding carboxylic acid.[5][6] The synthesis of the target compound could therefore proceed from 4-iodo-2-methylnicotinic acid.

Synthesis_Pathway A 2-Methyl-4-nitropyridine N-oxide B 4-Iodo-2-methylpyridine N-oxide A->B NaI, Ac₂O C 4-Iodo-2-methylpyridine B->C PCl₃ D 4-Iodo-2-methylnicotinonitrile C->D 1. MeI 2. KCN E 4-Iodo-2-methylnicotinic acid D->E H₂SO₄, H₂O F Methyl 4-iodo-2-methylnicotinate E->F MeOH, H₂SO₄ (cat.) SCXRD_Workflow cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Crystal Selection (Microscope with Polarizer) B Crystal Mounting (Glass Fiber/Cryoloop) A->B C Mounting on Diffractometer D Unit Cell Determination C->D E Full Data Collection (e.g., hemisphere of data) D->E F Data Reduction & Integration G Structure Solution (Direct Methods/Patterson) F->G H Structure Refinement (Least-Squares) G->H I Validation & Finalization (e.g., CIF generation) H->I

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting:

    • A suitable single crystal is identified under a polarizing microscope. A good crystal should be transparent, have well-defined faces, and extinguish light uniformly every 90 degrees of rotation. [7] * The selected crystal is carefully mounted on a glass fiber or a cryoloop using a minimal amount of adhesive or oil. [4]

  • Data Collection:

    • The mounted crystal is placed on the goniometer head of the diffractometer. [4] * The instrument, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source, is used to determine the unit cell parameters. [4] * A full sphere or hemisphere of diffraction data is collected by rotating the crystal and recording the diffraction pattern at various orientations. [4]Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a list of reflection intensities.

    • The structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

    • This initial model is then refined using full-matrix least-squares methods on F², which minimizes the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. [8]

Comparative Analysis: Expected Structural Features and Analogs

In the absence of a determined structure for methyl 4-iodo-2-methylnicotinate, we can infer its likely solid-state characteristics by examining the crystal structures of analogous compounds.

Table 2: Crystallographic Data for Comparative Analysis

CompoundEmpirical FormulaCrystal SystemSpace GroupKey Intermolecular Interactions
6-Methylnicotinic Acid [8]C₇H₇NO₂MonoclinicP2₁/cO—H···N hydrogen bonds, π-π stacking
Methyl 6-chloronicotinate [8]C₇H₆ClNO₂MonoclinicP2₁/cC—H···N hydrogen bonds, π-π stacking
Methyl 2-hydroxy-4-iodobenzoate [9]C₈H₇IO₃MonoclinicP2₁/cInter- and intramolecular O—H···O hydrogen bonds
Anticipated Interactions for Methyl 4-iodo-2-methylnicotinate
  • Halogen Bonding: The iodine atom at the 4-position is a prominent feature. It is a strong halogen bond donor and is expected to participate in I···N or I···O interactions with neighboring molecules. This is a significant interaction that can influence the crystal packing and is a key area of interest in crystal engineering.

  • π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions with adjacent rings. [8]These interactions are likely to play a significant role in the overall crystal packing.

  • Weak Hydrogen Bonds: In the absence of strong hydrogen bond donors, weaker C—H···O or C—H···N interactions involving the methyl and aromatic protons and the ester oxygen or pyridine nitrogen are anticipated to contribute to the stability of the crystal lattice. [8] The planarity of the nicotinate moiety is another feature to consider. In related structures like 6-methylnicotinic acid and methyl 6-chloronicotinate, the pyridine ring and the ester group are nearly coplanar. [8]A similar conformation is expected for methyl 4-iodo-2-methylnicotinate, although steric hindrance from the 2-methyl group might introduce a slight twist.

Conclusion

The single-crystal X-ray diffraction analysis of methyl 4-iodo-2-methylnicotinate products is a critical step in the characterization of this important pharmaceutical scaffold. While a definitive crystal structure is not yet publicly available, this guide has outlined the established methodologies for its synthesis, crystallization, and structural determination. By drawing comparisons with structurally related compounds, we can anticipate the key intermolecular interactions, such as halogen bonding and π-π stacking, that are likely to govern its solid-state architecture. The experimental protocols and comparative data presented herein provide a robust framework for researchers and drug development professionals to successfully elucidate and understand the three-dimensional structure of this and other novel nicotinic acid derivatives.

References

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Available at: [Link]

  • High Pressure Single Crystal Diffraction at PX^2. JoVE. Available at: [Link]

  • Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. NPTEL. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC, Carleton College. Available at: [Link]

  • Cambridge Structural Database. re3data.org. Available at: [Link]

  • Cambridge Structural Database. MIT Libraries. Available at: [Link]

  • Unusual single crystal to single crystal phase transition of a nicotine salt monitored using temperature dependent single crystal X-ray diffraction. CrystEngComm, 2013,15, 6744-6748. Available at: [Link]

  • CCDC 2342391: Experimental Crystal Structure Determination. University of Otago. Available at: [Link]

  • Crystal Structure of Methyl[4-(2-Iminophenolate)-Pentan-2-Onato]gallium. Amanote Research. Available at: [Link]

  • Methyl 4-iodo-2-methoxynicotinate (C8H8INO3). PubChemLite. Available at: [Link]

  • Single Crystal Diffraction. Preprints.org. Available at: [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • Access Structures. CCDC. Available at: [Link]

  • Single-Crystal X-ray Diffraction. University of Virginia. Available at: [Link]

  • Methyl 2-hydroxy-4-iodobenzoate. ResearchGate. Available at: [Link]

  • Methyl 2-methylnicotinate. PubChem. Available at: [Link]

  • Methyl nicotinate. NIST WebBook. Available at: [Link]

  • Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]

  • methyl-6-methyinicotinate Route of Synthesis. environmentclearance.nic.in. Available at: [Link]

  • Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. Available at: [Link]

  • Synthesis, characterization, crystal structures and in vitro antistaphylococcal activity of organotin(IV) derivatives with 5,7-disubstituted-t[3][7][10]riazolo[1,5-a]pyrimidines. CORE. Available at: [Link]

  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Screening the Biological Activity of a Methyl 4-iodo-2-methylnicotinate Analog Library

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen a library of Methyl 4-iodo-2-methylnicotinate analogs for a range of biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen a library of Methyl 4-iodo-2-methylnicotinate analogs for a range of biological activities. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a robust and self-validating screening cascade. We will explore the design of a focused library, propose synthetic strategies, and detail a multi-tiered screening approach encompassing anticancer, antimicrobial, and anti-inflammatory activities.

Introduction: The Rationale for Screening Methyl 4-iodo-2-methylnicotinate Analogs

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The parent molecule for our library, Methyl 4-iodo-2-methylnicotinate, presents several key features for analog development. The iodine atom at the 4-position offers a site for diverse chemical modifications and can participate in halogen bonding, a significant interaction in ligand-protein binding.[1] The methyl group at the 2-position can influence the molecule's conformation and metabolic stability.[3] By systematically modifying these positions, we can explore the structure-activity relationships (SAR) and potentially identify novel therapeutic leads.

This guide will focus on a hypothetical library designed to probe the effects of substituting the iodo group with various bioisosteres and modifying the methyl group and ester functionality. This approach allows for a comprehensive exploration of the chemical space around the core scaffold.

Design and Synthesis of a Focused Analog Library

A successful screening campaign begins with a well-designed library. Our hypothetical library of Methyl 4-iodo-2-methylnicotinate analogs is designed to explore key chemical space around the core scaffold.

Proposed Library of Analogs

The library will be based on modifications at three key positions: R1 (4-position), R2 (2-position), and R3 (ester group).

Table 1: Proposed Library of Methyl 4-iodo-2-methylnicotinate Analogs

Compound IDR1 (4-position)R2 (2-position)R3 (Ester)Rationale for Inclusion
Parent ICH₃OCH₃Starting point for comparison.
A1 BrCH₃OCH₃Halogen substitution to probe binding interactions.
A2 ClCH₃OCH₃Smaller halogen to assess steric and electronic effects.
A3 CNCH₃OCH₃Bioisosteric replacement for iodine, potential H-bond acceptor.[4]
A4 CF₃CH₃OCH₃Electron-withdrawing group, enhances metabolic stability.[4]
A5 PhenylCH₃OCH₃Introduces aromatic interactions.
B1 IHOCH₃Removal of methyl group to assess its contribution.
B2 ICH₂CH₃OCH₃Increased alkyl chain length to probe hydrophobic pockets.
C1 ICH₃OHHydrolysis of ester to carboxylic acid to alter solubility and introduce H-bond donor/acceptor.
C2 ICH₃NH₂Amide analog to introduce H-bond donor and alter electronic properties.
General Synthetic Strategy

The synthesis of the parent compound, Methyl 4-iodo-2-methylnicotinate, can be achieved through a multi-step process starting from commercially available materials. The synthesis of analogs would then proceed from a common intermediate.

G cluster_synthesis Synthetic Workflow Start 2-Methylnicotinic Acid Esterification Esterification (MeOH, H₂SO₄) Start->Esterification Intermediate Methyl 2-methylnicotinate Esterification->Intermediate Iodination Electrophilic Iodination (I₂, HIO₃) Parent Methyl 4-iodo-2-methylnicotinate Iodination->Parent Analogs Analog Synthesis (e.g., Suzuki, Buchwald-Hartwig couplings) Parent->Analogs Further Modification Intermediate->Iodination Library Analog Library Analogs->Library

Fig 1: General synthetic workflow for the analog library.

Experimental Protocol: Synthesis of Methyl nicotinate (Illustrative) [5]

  • Combine nicotinic acid with methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.[5]

  • After cooling, neutralize the reaction mixture with a sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product using column chromatography.

A Tiered Approach to Biological Screening

A tiered or cascaded screening approach is the most efficient method for evaluating a compound library. This involves progressing the most promising compounds from initial broad-based primary screens to more specific and complex secondary and tertiary assays.

G cluster_screening Screening Cascade Primary Primary Screens (High-Throughput, Broad Activity) Secondary Secondary Screens (Dose-Response, Selectivity) Primary->Secondary Active 'Hits' Tertiary Tertiary Screens (Mechanism of Action, In Vivo Models) Secondary->Tertiary Confirmed 'Leads'

Fig 2: A tiered screening cascade for hit-to-lead identification.
Primary Screening: Identifying Initial Hits

The primary screen should be a high-throughput assay that provides a broad indication of biological activity. For our library, we will focus on three key areas: anticancer, antimicrobial, and anti-inflammatory activity.

Phenotypic Screening: A cell viability assay against a panel of cancer cell lines is a robust starting point.

Experimental Protocol: MTT Cell Viability Assay

  • Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a single high concentration (e.g., 10 µM) of each analog from the library. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a certain threshold (e.g., 50%) are considered "hits".

Agar Diffusion Assay: This is a simple and cost-effective method for initial screening of antimicrobial activity.[6]

Experimental Protocol: Disk Diffusion Assay [6]

  • Prepare agar plates inoculated with a lawn of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Impregnate sterile paper discs with a known concentration of each analog.

  • Place the discs on the surface of the agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Nitric Oxide (NO) Production Assay in Macrophages: This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Experimental Protocol: Griess Assay for Nitrite

  • Culture murine macrophages (e.g., RAW 264.7) in 96-well plates.

  • Pre-treat the cells with the library compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

  • After 24 hours, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

  • A decrease in absorbance compared to the LPS-treated control indicates inhibition of NO production.

Secondary Screening: Confirming and Characterizing Hits

Compounds identified as "hits" in the primary screens are subjected to secondary assays to confirm their activity, determine their potency (IC₅₀ or MIC), and assess their selectivity.

Dose-Response Curves: Determine the half-maximal inhibitory concentration (IC₅₀) for active compounds against the sensitive cancer cell lines.

Table 2: Hypothetical IC₅₀ Values for Anticancer Hits

Compound IDHeLa IC₅₀ (µM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Parent 12.515.220.1
A4 2.13.54.8
C1 8.910.311.5

Kinase Inhibition Assays: Since many anticancer drugs target kinases, screening active compounds against a panel of kinases can provide mechanistic insights.[7] Luminescent kinase assays, such as the Kinase-Glo® assay, are suitable for high-throughput screening.[6]

Angiogenesis Assays: The formation of new blood vessels is crucial for tumor growth. In vitro angiogenesis assays, such as the HUVEC tube formation assay, can assess the anti-angiogenic potential of the compounds.[8][9]

Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]

Experimental Protocol: Broth Microdilution MIC Assay [10]

  • Prepare serial dilutions of the active compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 3: Hypothetical MIC Values for Antimicrobial Hits

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent 32>6464
A1 83216
A3 16>6432

Cytokine Profiling: Measure the effect of active compounds on the production of a panel of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex assays.

Immunomodulatory Assays: Assess the impact of the compounds on immune cell functions, such as T-cell proliferation or macrophage phagocytosis.[2][11]

Tertiary Screening: Mechanism of Action and In Vivo Efficacy

The most promising "lead" compounds from secondary screening are advanced to more complex in vitro and in vivo models to elucidate their mechanism of action and assess their potential for therapeutic development.

G cluster_tertiary Tertiary Screening Workflow Lead Lead Compound MOA Mechanism of Action Studies (e.g., Target Deconvolution, Pathway Analysis) Lead->MOA InVivo In Vivo Models (e.g., Xenograft, Infection Models) MOA->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Tox Toxicology Studies PKPD->Tox Candidate Preclinical Candidate Tox->Candidate

Fig 3: Workflow for the characterization of lead compounds.

Structure-Activity Relationship (SAR) Analysis

Throughout the screening process, it is crucial to analyze the relationship between the chemical structure of the analogs and their biological activity. This SAR analysis will guide the design of future generations of compounds with improved potency and selectivity.

For example, if analogs with a trifluoromethyl group at the 4-position (like A4) consistently show higher anticancer activity, it suggests that a strong electron-withdrawing group at this position is beneficial. Similarly, if the carboxylic acid analog (C1) demonstrates improved solubility and activity, it may indicate that a hydrogen bond donor/acceptor at the ester position is important for target engagement.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to screening a library of Methyl 4-iodo-2-methylnicotinate analogs. By employing a tiered screening cascade, researchers can efficiently identify and characterize compounds with promising anticancer, antimicrobial, and anti-inflammatory properties. The emphasis on understanding the causality behind experimental choices and the continuous analysis of structure-activity relationships will ultimately accelerate the discovery of novel therapeutic agents.

References

  • Biotecnica, B. P. M. (n.d.). Methods for screening and evaluation of antimicrobial activity. BPM. Retrieved from [Link]

  • Invitrocue. (n.d.). Immunomodulatory Assays. Retrieved from [Link]

  • [Reference for synthesis of nicotinic acid deriv
  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • Pollock, R. M., & Weber, B. L. (2005). High-throughput screening for kinase inhibitors. Journal of the National Cancer Institute, 97(5), 330-339.
  • [Reference for high-throughput screening methodologies]
  • Creative Bioarray. (2019, January 10). Cell Angiogenesis Assays. Retrieved from [Link]

  • [Reference for in vitro and in vivo angiogenesis assays]
  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • [Reference for cell-based high-throughput screening]
  • [Reference for angiogenesis assays]
  • [Reference for in vitro immunomodul
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • [Reference for in-vitro immunomodul
  • [Reference for in vitro and in vivo immunomodul
  • Rahman, A. U., & Choudhary, M. I. (2018). In Vitro Immunomodulatory Activity of Aqueous Quercus infectoria Gall Extract. Pakistan journal of pharmaceutical sciences, 31(5), 2099-2104.
  • [Reference for isosteres & bioisosteres in lead optimiz
  • [Reference for bioisostere knowledge]
  • [Reference for synthesis of methyl 4-hydroxy-6-methylnicotin
  • [Reference for structure-activity rel
  • [Reference for synthesis and biological activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones]
  • [Reference for synthesis and biological activity of nicotinic acid deriv
  • [Reference for synthesis and structure-activity rel
  • [Reference for structure-activity relationships of substituted c
  • [Reference for synthesis and antinociceptive activity of methyl nicotin
  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • [Reference for Methyl 4-iodo-2-methoxynicotin
  • [Reference for synthesis of Methyl Nicotinate by Esterific
  • Tehei, M., & Zaccai, G. (2008). Role of methyl groups in dynamics and evolution of biomolecules. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(10), 1373-1379.
  • [Reference for structure-activity rel
  • [Reference for effects of nicotinic acid]

Sources

Validation

Cost-Benefit Analysis: Iodo- vs. Triflate-Substituted Nicotinates in Cross-Coupling Workflows

As a Senior Application Scientist in drug development, I frequently encounter the strategic dilemma of selecting the optimal electrophile for pyridine functionalization. The pyridine core is ubiquitous in modern pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter the strategic dilemma of selecting the optimal electrophile for pyridine functionalization. The pyridine core is ubiquitous in modern pharmacophores, and functionalizing the 3-carboxylate (nicotinate) scaffold via palladium-catalyzed cross-coupling is a foundational workflow. While bromides and chlorides are common, complex late-stage functionalizations often require the superior reactivity profiles of iodo- or triflate-substituted nicotinates .

This guide objectively compares these two leaving groups, analyzing the causality behind their reactivity, stability, and economic impact, supported by field-proven methodologies.

Mechanistic Causality: Reactivity and Stability

To make an informed choice, we must first understand the fundamental electronic environment of the nicotinate system. The pyridine ring is inherently electron-deficient. The addition of an ester group at the 3-position further depletes electron density.

The Triflate Vulnerability: Hydrolysis

This extreme electron deficiency drastically lowers the LUMO of the C–O(Tf) bond, making the carbon highly susceptible to nucleophilic attack. Consequently, when subjected to standard Suzuki-Miyaura conditions containing water and inorganic bases (e.g., K2​CO3​ in H2​O /EtOH), the triflate rapidly hydrolyzes back to the hydroxynicotinate before the palladium catalyst can undergo oxidative addition[1]. Therefore, triflates strictly demand anhydrous conditions and non-nucleophilic or carefully milled anhydrous bases.

The Iodo Advantage: Chemoselectivity and Robustness

Conversely, the C–I bond is highly polarizable but resistant to hard nucleophiles, strictly favoring soft transition-metal insertion. Iodo-nicotinates can be utilized in fully aqueous, highly basic environments without degradation. Furthermore, the oxidative addition of Palladium(0) into a C–I bond is significantly faster than into a C–OTf bond. In sequential cross-coupling strategies, this kinetic difference allows for the chemoselective coupling of the iodo group in the presence of a triflate[1],[2].

Catalyst Activation

For both electrophiles, the generation of a highly active monoligated L1​Pd(0) species is critical. Utilizing bulky, electron-rich phosphine ligands (such as XPhos or P(t-Bu)3​ ) ensures rapid oxidative addition and prevents catalyst resting-state entrapment[3].

Quantitative Cost-Benefit Analysis

The decision between iodo and triflate leaving groups is a balance between raw material economics and operational convenience. Triflates shine in synthetic accessibility, while iodides dominate in robustness.

ParameterIodo-Substituted NicotinatesTriflate-Substituted Nicotinates
Synthetic Accessibility Low (Requires harsh halogenation or expensive commercial precursors).High (Synthesized in 1 step from cheap, abundant hydroxynicotinates).
Raw Material Cost High (~$15 - $30 / gram commercially).Low (~$2 - $5 / gram synthesized in-house, factoring Tf2​O ).
Oxidative Addition Rate Extremely Fast (Often compatible with room temperature).Fast (Typically requires elevated temperatures, e.g., 60–80 °C).
Bench Stability Excellent (Stable for years at room temperature).Poor (Highly moisture-sensitive; requires inert atmosphere storage).
Base Compatibility Broad (Tolerates aqueous K2​CO3​ , NaOH , etc.).Narrow (Requires anhydrous K3​PO4​ , Cs2​CO3​ , or Et3​N ).
Atom Economy (Waste) Poor (Leaving group mass: 126.9 g/mol ).Poor (Leaving group mass: 149.1 g/mol ).

Decision Matrix Workflow

Use the following logical workflow to determine the optimal nicotinate electrophile for your specific drug development campaign.

Workflow Start Nicotinate Electrophile Selection Cost Is raw material cost the primary constraint? Start->Cost Stability Is aqueous base tolerance strictly required? Start->Stability Triflate Use Triflate-Substituted Nicotinate Cost->Triflate Yes Iodo Use Iodo-Substituted Nicotinate Stability->Iodo Yes T_Pro High synthetic accessibility from hydroxynicotinates Triflate->T_Pro T_Con Must use anhydrous base (e.g., K3PO4) Triflate->T_Con I_Pro Excellent bench stability & chemoselectivity Iodo->I_Pro I_Con Higher cost & lower atom economy Iodo->I_Con

Decision matrix for selecting iodo- vs triflate-substituted nicotinates in cross-coupling.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes the Anhydrous Suzuki-Miyaura Coupling of a Triflate-Nicotinate . Because triflates are prone to hydrolysis, this protocol utilizes an internal NMR standard to create a self-validating system—allowing the chemist to precisely quantify conversion versus hydrolysis before committing to scale-up or purification.

Objective

Couple ethyl 5-(trifluoromethylsulfonyloxy)nicotinate with an arylboronic acid while suppressing hydrolysis.

Step-by-Step Methodology

Step 1: Catalyst & Substrate Assembly (Glovebox Recommended)

  • Action: To an oven-dried Schlenk flask, add Pd2​(dba)3​ (2 mol%) and XPhos (8 mol%).

  • Causality: Pre-mixing the palladium source with a bulky biaryl phosphine like XPhos ensures the rapid formation of the active L1​Pd(0) species, preventing catalyst aggregation and deactivation[3].

  • Action: Add ethyl 5-(trifluoromethylsulfonyloxy)nicotinate (1.0 equiv) and the arylboronic acid (1.2 equiv).

Step 2: Base & Solvent Addition

  • Action: Add finely milled, strictly anhydrous K3​PO4​ (2.0 equiv).

  • Causality: Anhydrous base is mandatory. Any trace water will allow hydroxide ions to attack the highly electrophilic nicotinate core, cleaving the triflate and reverting the starting material to ethyl 5-hydroxynicotinate[1].

  • Action: Suspend the mixture in anhydrous Toluene (0.2 M).

Step 3: Reaction Execution

  • Action: Seal the flask, purge with N2​ , and stir vigorously at 80 °C for 4 hours.

  • Causality: Toluene is non-polar and poorly solvates free ions, further protecting the triflate from trace nucleophiles while supporting the cross-coupling cycle.

Step 4: Self-Validation & Workup

  • Action: Cool the reaction to room temperature. Add exactly 1.0 equiv of 1,3,5-trimethoxybenzene directly to the crude mixture.

  • Action: Take a 0.1 mL aliquot, filter through a short Celite plug with EtOAc, concentrate under vacuum, and analyze via 1H NMR in CDCl3​ .

  • Validation Logic: Compare the integration of the product's ester −CH3​ peak against the sharp singlet of the trimethoxybenzene standard (6.08 ppm). If the calculated NMR yield is <85%, investigate the moisture content of your base or check for protodeboronation of the boronic acid before proceeding to column chromatography.

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-iodo-2-methylnicotinate proper disposal procedures

Comprehensive Disposal and Handling Guide: Methyl 4-iodo-2-methylnicotinate Methyl 4-iodo-2-methylnicotinate (C8H8INO2) is a highly functionalized, halogenated heterocyclic ester widely utilized as a structural building...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Guide: Methyl 4-iodo-2-methylnicotinate

Methyl 4-iodo-2-methylnicotinate (C8H8INO2) is a highly functionalized, halogenated heterocyclic ester widely utilized as a structural building block in medicinal chemistry and drug discovery. Because it contains both a heavy halogen (iodine) and a biologically active pyridine core, its disposal cannot be treated as standard organic waste.

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains strict compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) [1]. This guide bridges the gap between regulatory requirements and practical, on-the-ground laboratory operations, ensuring safety, environmental protection, and cost-efficiency.

Hazard Profile & Quantitative Metrics

To effectively manage chemical waste, one must first understand the physicochemical properties that dictate its behavior in a waste stream. The high iodine content and the hydrolyzable ester dictate our segregation strategy.

PropertyValueOperational & Disposal Implication
Molecular Weight 277.06 g/mol High mass density; concentrates heavily in organic waste streams.
Halogen Content ~45.8% Iodine (by mass)Strictly mandates routing into Halogenated Waste streams to prevent fuel-blending poisoning [2].
Functional Groups Pyridine core, Methyl esterEster is susceptible to hydrolysis; waste pH must be maintained between 5.5 and 9.5 to prevent aqueous mobilization [3].
EPA Waste Class Characteristic / F-ListedRequires high-temperature incineration with flue-gas scrubbers to capture toxic hydroiodic acid (HI) gas [4].

Mechanistic Causality: The "Why" Behind Halogenated Segregation

In laboratory environments, mixing halogenated waste (like solutions containing Methyl 4-iodo-2-methylnicotinate) with non-halogenated waste is a critical operational failure.

The Causality: Standard non-halogenated organic waste is typically repurposed via "fuel blending" to power industrial kilns. Halogenated compounds, however, possess a significantly lower heat of combustion and, upon thermal degradation, release highly corrosive halogen gases (e.g., I2​ , HI , HCl ). If iodinated pyridine derivatives enter a standard fuel-blending stream, they will severely damage the incinerator infrastructure and release toxic gases into the environment [4]. Therefore, this compound must be strictly segregated into designated halogenated streams, which are routed to specialized facilities equipped with alkaline flue-gas scrubbers [5].

Operational Disposal Workflows

WasteWorkflow Start Methyl 4-iodo-2-methylnicotinate Waste Generation Decision Waste Phase? Start->Decision Liquid Liquid Solutions (e.g., Organic Solvents) Decision->Liquid Dissolved Solid Solid Residues & Contaminated Consumables Decision->Solid Precipitate/Silica Halogenated RCRA Halogenated Waste Stream Liquid->Halogenated Segregate from Non-Halogenated Solid->Halogenated Double-Bagged Incineration High-Temp Incineration with Flue-Gas Scrubbers Halogenated->Incineration EPA Compliant Destruction

Workflow for the segregation and disposal of halogenated heterocyclic laboratory waste.

Step-by-Step Experimental Disposal Protocols

Every protocol below is designed as a self-validating system . This means the procedure includes built-in checks allowing the scientist to confirm the step was executed successfully without relying on external analytical equipment.

Protocol A: Liquid Waste Segregation and Accumulation

Use this protocol for reaction filtrates, chromatography fractions, or dissolved stock solutions.

  • Solvent Compatibility Check: Ensure the primary solvent (e.g., Dichloromethane, Ethyl Acetate) contains no strong acids, bases, or alkali metals. Causality: Extremes in pH will hydrolyze the methyl ester, potentially generating reactive byproducts or altering the solubility of the pyridine core [6].

  • Primary Containment: Transfer the liquid waste into an explicitly labeled, chemically resistant High-Density Polyethylene (HDPE) or safety glass container. Do not use galvanized steel, as halogenated solvents will cause rapid corrosion [7].

  • Volume Management & Validation: Fill the container to a maximum of 90% capacity .

    • Self-Validation Step: Visually inspect the headspace. If the liquid level touches the neck of the bottle, it is overfilled. Proper headspace ensures that ambient temperature fluctuations in the lab do not cause vapor expansion and subsequent container rupture.

  • Labeling: Affix an EPA-compliant hazardous waste tag immediately. Mark it explicitly as: "Halogenated Organic Waste - Contains Iodinated Pyridine Derivatives."

Protocol B: Solid Waste & Contaminated Consumables

Use this protocol for silica gel from column chromatography, weighing papers, and contaminated pipette tips.

  • Evaporation (Fume Hood Only): Allow residual volatile solvents on the solid waste (e.g., silica gel) to evaporate completely within a certified fume hood before packaging.

  • Double-Bagging: Place the dry solid waste into a heavy-duty, transparent polyethylene bag. Seal it, then place it inside a second identical bag.

  • Validation Check:

    • Self-Validation Step: Leave the sealed double-bag in the fume hood for 15 minutes. Inspect the inner surface of the primary bag. If condensation forms, residual solvent is still present. Open the bag and allow further drying. If clear, the waste is safe for the solid halogenated waste bin.

Protocol C: Emergency Spill Response & Deactivation

Use this protocol for accidental benchtop or floor spills of the compound in solution.

  • Containment: Immediately isolate the spill. Do NOT use combustible absorbents like sawdust, which can react with concentrated halogens. Apply a chemically inert absorbent such as diatomaceous earth or vermiculite.

  • Mechanical Removal: Sweep the absorbed material using non-sparking tools and deposit it into the solid halogenated waste stream.

  • Surface Decontamination & Validation:

    • Self-Validation Step: Wipe the affected area with a cloth dampened with isopropanol. Pyridine derivatives possess a distinct, low-threshold amine odor. After the isopropanol evaporates, perform an olfactory check of the area (wafting gently). The absence of a "fishy/amine" odor validates that the heterocyclic compound has been completely removed from the surface. Place the used cloth in the solid waste bag.

References

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Environmental Health and Safety URL: [Link]

  • Title: In-Laboratory Treatment of Chemical Waste Source: University of British Columbia Safety & Risk Services URL: [Link]

  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams Source: U.S. Environmental Protection Agency / P2 InfoHouse URL: [Link]

  • Title: Unwanted Laboratory Materials & Other Environmental Waste Disposal Source: Brigham Young University Risk Management and Safety URL: [Link]

  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Research Council (NCBI Bookshelf) URL: [Link]

Handling

Personal protective equipment for handling Methyl 4-iodo-2-methylnicotinate

As a Senior Application Scientist, I understand that handling reactive pharmaceutical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical mechanics at play. Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling reactive pharmaceutical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical mechanics at play. Methyl 4-iodo-2-methylnicotinate (a substituted iodopyridine ester) is a highly valuable building block in drug discovery, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). However, its specific functional groups introduce unique handling challenges.

The following guide provides a self-validating, causally driven Standard Operating Procedure (SOP) for the safe handling, personal protective equipment (PPE) selection, and logistical management of this compound.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. Methyl 4-iodo-2-methylnicotinate contains three critical features: a pyridine ring, a methyl ester, and an iodine atom.

  • The C-I Bond (Photolability): The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage when exposed to UV or visible light. This degradation releases iodine radicals ( I∙ ), which can form molecular iodine ( I2​ ). Free iodine is highly toxic, corrosive, and acts as a severe skin and respiratory irritant.

  • The Methyl Ester (Hydrolysis Risk): In the presence of ambient moisture and slight temperature elevations, the ester can slowly hydrolyze into nicotinic acid and methanol, altering your reaction stoichiometry and generating pressure in sealed containers.

  • The Pyridine Core (Sensitization): Halogenated pyridines are known skin sensitizers and irritants [1]. They can penetrate compromised skin barriers, especially when dissolved in organic solvents.

Table 1: Chemical & Hazard Profile

PropertyValue / SpecificationMechanistic Implication
Physical State Solid (Crystalline)High risk of aerosolized dust inhalation during transfer.
GHS Classification H315, H319, H335Direct irritant to skin, eyes, and respiratory tract [2].
Storage Conditions 2–8°C, Light-shieldedCold, dark storage prevents C-I bond homolysis and ester hydrolysis.
Incompatibilities Strong oxidizing agents, basesCan trigger rapid exothermic degradation or premature ester cleavage.

Personal Protective Equipment (PPE) Matrix

PPE should never be selected arbitrarily. Every layer of protection must correspond directly to a specific mechanistic threat posed by the chemical or its solvent environment.

Table 2: PPE Specifications & Causality

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double Nitrile (≥5 mil thickness)Nitrile provides excellent resistance to solid halogenated organics. Crucial: If handling the compound in DMSO or DMF, upgrade the outer glove to Neoprene. DMSO acts as a carrier solvent and will rapidly pull dissolved iodinated compounds through nitrile into the skin.
Eye Protection Indirect-vented Splash GogglesSafety glasses are insufficient. Indirect-vented goggles protect against fine crystalline dust aerosolization and solvent splashes during reaction setup.
Body Protection Flame-Resistant (FR) Lab CoatEssential when handling the compound alongside flammable solvents (e.g., THF, Methanol) common in cross-coupling methodologies.
Respiratory N95 or P100 Particulate RespiratorRequired only if weighing large quantities (>50g) outside a certified fume hood, to prevent inhalation of irritating micro-particulates.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the integrity of the chemical is maintained while absolute operator safety is guaranteed.

Phase 1: Preparation & Environmental Controls
  • Equilibration: Remove the amber storage vial from the 2–8°C refrigerator. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation on the chemical, accelerating ester hydrolysis and ruining reagent purity.

  • Ventilation: Ensure the fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Turn off any unnecessary UV sterilization lamps inside the hood to prevent C-I bond degradation.

Phase 2: Weighing and Transfer
  • Anti-Static Handling: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Halogenated organic powders easily build static charge. A static discharge can cause the fine powder to aerosolize out of the weigh boat, increasing inhalation risk and contaminating the balance.

  • Immediate Sealing: Once the desired mass is obtained, immediately flush the primary storage vial with dry Argon ( Ar ) or Nitrogen ( N2​ ) and seal it tightly before returning it to cold storage.

Phase 3: Reaction Setup
  • Inert Atmosphere: Transfer the solid to a Schlenk flask or reaction vessel. Purge the system with Argon.

    • Causality: Oxygen and moisture must be rigorously excluded not only to protect the iodo-pyridine from degradation but also to protect the sensitive Palladium or Copper catalysts typically used with this substrate [3].

  • Light Shielding: If the reaction requires extended stirring (>2 hours), wrap the reaction flask in aluminum foil to prevent ambient light from inducing radical formation.

Mandatory Visualization: Workflow & Logic

The following diagram maps the logical flow of handling procedures, integrating environmental controls and emergency spill routing.

G A Methyl 4-iodo-2-methylnicotinate (Cold & Dark Storage) B PPE Verification (Nitrile, Splash Goggles) A->B Step 1 C Engineering Controls (Fume Hood, Amber Glass) B->C Step 2 D Weighing & Transfer (Avoid Dust Generation) C->D Step 3 E Reaction Execution (Inert Gas, Shielding) D->E Step 4 G Spill Scenario (Solid/Solution) D->G If Spilled F Halogenated Waste Disposal E->F Step 5 H Neutralization (Sodium Thiosulfate) G->H Decontaminate H->F Route to Waste

Figure 1: Operational workflow and spill response logic for Methyl 4-iodo-2-methylnicotinate.

Spill Response & Disposal Plan

In the event of a containment breach, execute the following validated protocols:

Immediate Spill Response
  • Solid Spill: Do NOT sweep dry, as this generates hazardous dust. Cover the spilled powder with damp absorbent paper (moistened with water or a mild alcohol). Carefully scoop the material using a non-sparking tool into a designated hazardous waste container.

  • Solution Spill (e.g., in DMF/THF): Cordon off the area. Apply a chemical absorbent pad.

  • Iodine Neutralization: If the spill is old or exposed to light, you may notice a distinct purple/brown discoloration indicating the release of free iodine ( I2​ ). Treat the area with a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Sodium thiosulfate acts as a reducing agent, rapidly converting toxic, volatile molecular iodine into harmless, water-soluble iodide ions ( I− ) until the brown color completely dissipates.

Waste Segregation
  • Strict Segregation: Methyl 4-iodo-2-methylnicotinate and its reaction byproducts must be disposed of strictly in Halogenated Organic Waste containers.

  • Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) in the presence of trace metals or bases can lead to the formation of highly reactive, explosive, or carcinogenic side products in the waste carboy.

References

  • Wikipedia. "Methyl 4-iodobenzoate". Wikimedia Foundation. [Link]

  • PubChemLite. "Methyl 5-iodo-3-methylpyridine-2-carboxylate (C8H8INO2)". Université du Luxembourg / PubChem. [Link]

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